Product packaging for Fmoc-D-4-Pal-OH(Cat. No.:CAS No. 169555-95-7; 205528-30-9)

Fmoc-D-4-Pal-OH

Cat. No.: B2389017
CAS No.: 169555-95-7; 205528-30-9
M. Wt: 388.423
InChI Key: SCSSXJVRZMQUKA-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-4-Pal-OH is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O4 B2389017 Fmoc-D-4-Pal-OH CAS No. 169555-95-7; 205528-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205528-30-9
Record name Fmoc-D-4-Pyridylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-4-Pal-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-4-Pal-OH , also known as Nα-Fmoc-3-(4-pyridyl)-D-alanine, is a synthetic amino acid derivative crucial for the incorporation of a D-configured pyridylalanine residue into peptide sequences. This building block is of significant interest in drug discovery and development due to the unique properties conferred by the 4-pyridyl group, which can influence the solubility, basicity, and metal-binding capabilities of the resulting peptides. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and workflows for peptide production and analysis.

Core Properties of this compound

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in peptide synthesis.

Chemical and Physical Data
PropertyValueReference
CAS Number 205528-30-9[1][2]
Molecular Formula C₂₃H₂₀N₂O₄[1][2]
Molecular Weight 388.42 g/mol [1][2]
Appearance White to off-white or light yellow solid/crystalline powder[2][3]
Purity Typically ≥98%[1][2]
Melting Point 130-133 °C[3]
Boiling Point 646.9 °C at 760 mmHg[2]
Flash Point 345 °C[2]
Density 1.309 g/cm³ (Predicted)[3]
Solubility and Storage
ParameterDetailsReference
Solubility Good solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Insoluble in water. Soluble in DMSO at 31.25 mg/mL with warming.[3][4]
Storage (Solid) Store at 4°C for up to 2 years or -20°C for up to 3 years. Keep desiccated.[1][2][4]
Storage (In Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid multiple freeze-thaw cycles.[4][5]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols outline the standard procedures for its incorporation into a growing peptide chain.

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (resin) must be properly prepared. The choice of resin depends on whether the desired peptide will have a C-terminal acid (e.g., Wang resin, 2-chlorotrityl chloride resin) or a C-terminal amide (e.g., Rink amide resin).

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.

  • Agitate the resin slurry for 30-60 minutes at room temperature.

  • Drain the solvent from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide must be removed to allow for the coupling of the next amino acid.

Protocol:

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate the mixture for an initial 2-3 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This step involves the activation of the carboxyl group of this compound and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

Protocol:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to activate it. Pre-activation for 1-2 minutes is common.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

Protocol:

  • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5). For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Analysis

The crude peptide is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and analysis of peptides incorporating this compound.

SPPS_Cycle cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Resin Next Cycle

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Peptide_Production_Workflow Start Start: Resin Selection (e.g., Wang, Rink Amide) SPPS Iterative SPPS Cycles (Deprotection & Coupling) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis Final_Product Lyophilized Pure Peptide Analysis->Final_Product

References

Fmoc-D-4-Pal-OH chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-4-Pal-OH

This guide provides a comprehensive overview of (9H-fluoren-9-yl)methyl (2R)-2-amino-3-(pyridin-4-yl)propanoate, commonly known as this compound. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development. This document details its chemical identity, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name

This compound is a derivative of the non-standard amino acid D-4-pyridylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its use in peptide synthesis, as it is stable under acidic conditions but can be readily removed with a mild base, typically piperidine.

  • IUPAC Name : (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-pyridinyl)propanoic acid[1]

  • Synonyms : Fmoc-D-4-pyridylalanine, N-Fmoc-3-(4-pyridyl)-D-alanine[2]

  • CAS Number : 205528-30-9[1][2][3][4]

Below is a two-dimensional representation of the chemical structure.

cluster_Fmoc_D_4_Pal_OH This compound Structure N1 N H1 H N1->H1 C_alpha N1->C_alpha H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta Carboxyl_C C C_alpha->Carboxyl_C H2_beta H₂ C_beta->H2_beta Pyridyl_ring Pyridyl Ring C_beta->Pyridyl_ring Carboxyl_O1 O Carboxyl_C->Carboxyl_O1 = Carboxyl_O2 O Carboxyl_C->Carboxyl_O2 Carboxyl_H H Carboxyl_O2->Carboxyl_H Fmoc_group Fmoc Group Fmoc_group->N1

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₀N₂O₄[1][4]
Molecular Weight 388.42 g/mol [1][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 130-133 °C
Solubility Soluble in DMSO, DMF, Methanol, Ethanol. Insoluble in water.[3]
Storage (Solid) 3 years at -20°C; 2 years at 4°C[3]
Storage (In Solution) 6 months at -80°C; 1 month at -20°C[3][5]
Topological Polar Surface Area (TPSA) 88.52 Ų[4]
LogP 3.616[4]

Experimental Protocols

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol for the coupling of this compound to a resin, followed by the removal of the Fmoc protecting group to allow for chain elongation.

Attaching this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the initial step of SPPS: loading the first amino acid onto the solid support.

  • Resin Preparation : Swell 1g of 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 10-15 minutes in a reaction vessel. After swelling, drain the DMF.[6]

  • Amino Acid Solution Preparation : Dissolve 2 equivalents of this compound (relative to the resin's substitution capacity) in DMF. To aid dissolution, a small amount of dichloromethane (DCM) can be added.[6]

  • Coupling Reaction : Add the this compound solution to the swollen resin. Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6] Agitate the mixture at room temperature for 30-60 minutes.

  • Capping : To block any unreacted sites on the resin, add a capping solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for an additional 30 minutes.[6]

  • Washing : Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.

  • Drying : Dry the resin under vacuum to obtain the Fmoc-D-4-Pal-loaded resin.

Fmoc Deprotection

This step is performed after each coupling cycle to deprotect the N-terminal amine for the next coupling reaction.

  • Resin Swelling : Swell the peptide-resin in DMF for 10-15 minutes.

  • Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[7]

  • Reaction : Agitate the mixture for 15-30 minutes at room temperature.[7] The piperidine reacts with the Fmoc group, removing it from the N-terminal amine.

  • Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the Fmoc-adduct byproduct.[7]

  • Confirmation : A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine, indicating successful deprotection. The resin is now ready for the next coupling cycle.

Workflow Visualization

The following diagram illustrates the logical workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis.

spsp_workflow start Start: Resin with Free Amine (R-NH₂) coupling 1. Coupling - Add this compound - Add Activator (e.g., HBTU/DIC) - Add Base (e.g., DIPEA) start->coupling Peptide Chain Elongation wash1 2. Wash (Remove excess reagents) coupling->wash1 deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 4. Wash (Remove piperidine and byproduct) deprotection->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle next_cycle->coupling Repeat for each amino acid cleavage Final Cleavage & Purification next_cycle->cleavage After final amino acid

References

Fmoc-D-4-Pal-OH (CAS: 205528-30-9): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Fmoc-D-4-Pal-OH, a key building block in modern peptide synthesis. This guide covers the physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its application in the development of bioactive peptides.

Core Physicochemical & Technical Data

This compound, chemically known as (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-pyridinyl)propanoic acid, is a non-natural amino acid derivative widely used in the synthesis of peptides with modified properties.[1] The incorporation of a D-amino acid enhances resistance to enzymatic degradation, while the 4-pyridyl group can improve aqueous solubility and introduce specific binding interactions.[2][3]

PropertyValueReference
CAS Number 205528-30-9[1][3][4]
Molecular Formula C₂₃H₂₀N₂O₄[1][3]
Molecular Weight 388.42 g/mol [2][3]
Appearance White to off-white solid[2]
Purity ≥98%[1][3]
Boiling Point 646.9°C at 760 mmHg[1]
Flash Point 345°C[1]
Storage Temperature 4°C or -20°C for long-term storage[1][2]
Solubility Soluble in DMSO (31.25 mg/mL)[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a detailed methodology for the incorporation of this amino acid into a peptide chain.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the 20% piperidine solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the addition of 20% piperidine and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Fmoc_Deprotection Fmoc_Peptide_Resin Fmoc-Peptide-Resin Deprotected_Peptide_Resin H₂N-Peptide-Resin Fmoc_Peptide_Resin->Deprotected_Peptide_Resin Fmoc removal Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Peptide_Resin Byproducts Dibenzofulvene- piperidine adduct Deprotected_Peptide_Resin->Byproducts Wash

Caption: Fmoc deprotection workflow.

Amino Acid Coupling: Incorporation of this compound

This protocol details the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

  • Reagents:

    • This compound (3-5 equivalents)

    • Coupling agent (e.g., HBTU, HATU) (3-5 equivalents)

    • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound and the coupling agent in DMF.

    • Add DIPEA to the solution to activate the amino acid. The solution may change color.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered amino acid.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a successful coupling.

Amino_Acid_Coupling cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_AA Activated Ester Fmoc_AA->Activated_AA Coupling_Reagent HBTU/HATU Coupling_Reagent->Activated_AA Base DIPEA Base->Activated_AA Deprotected_Resin H₂N-Peptide-Resin Activated_AA->Deprotected_Resin Coupled_Resin Fmoc-D-4-Pal-Peptide-Resin Deprotected_Resin->Coupled_Resin Peptide Bond Formation

Caption: Amino acid activation and coupling workflow.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes any remaining side-chain protecting groups.

  • Reagent (Cleavage Cocktail): A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The specific cocktail may vary depending on the peptide sequence.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.

    • Add the cleavage cocktail to the resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Application in Bioactive Peptides and Signaling Pathways

The incorporation of D-amino acids like D-4-pyridylalanine is a key strategy in drug discovery to enhance the stability and activity of therapeutic peptides. For instance, modifying a peptide agonist for a G-protein coupled receptor (GPCR) with this compound can lead to prolonged receptor activation due to increased resistance to proteolysis.

Below is a representative diagram of a GPCR signaling pathway that could be modulated by a peptide synthesized using this compound.

GPCR_Signaling Peptide Bioactive Peptide (with D-4-Pal) GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic GPCR signaling pathway.

Purification and Analysis

The crude peptide obtained after cleavage should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.

Analytical TechniquePurpose
RP-HPLC Purification of the crude peptide and assessment of purity.
Mass Spectrometry Confirmation of the molecular weight of the synthesized peptide.

This technical guide provides a foundational understanding and practical protocols for the utilization of this compound in peptide synthesis. Researchers are encouraged to optimize these protocols based on their specific peptide sequences and research objectives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Fmoc-D-4-Pal-OH in Common Solvents

Introduction

N-α-Fmoc-D-4-pyridylalanine (this compound) is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a derivative of alanine containing a pyridyl group on its side chain, it is incorporated into synthetic peptides to introduce unique structural and functional properties. The pyridyl moiety can influence a peptide's conformation, receptor-binding affinity, and aqueous solubility.[1] Understanding the solubility of this compound in various laboratory solvents is critical for its effective use, ensuring homogenous reaction conditions, and preventing issues like poor coupling efficiency and aggregation during peptide synthesis.[2][3]

This guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a discussion of factors influencing its dissolution.

Quantitative Solubility Data

The solubility of this compound is highest in polar aprotic solvents, which are commonly used in peptide synthesis. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly affected by factors such as temperature, the specific batch of the compound, and the purity of the solvent.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1331.25 mg/mL (80.45 mM)[4]60[4]Ultrasonic and warming aided dissolution[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineN/AN/A≥ 2.08 mg/mL (5.36 mM)[4]Not SpecifiedCo-solvency[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)N/AN/A≥ 2.08 mg/mL (5.36 mM)[4]Not SpecifiedCo-solvency[4]
10% DMSO / 90% Corn OilN/AN/A≥ 2.08 mg/mL (5.36 mM)[4]Not SpecifiedCo-solvency[4]

Qualitative Solubility Observations:

  • Good Solubility: Generally reported to have good solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).

  • Insoluble: Insoluble in water.

Experimental Protocol: Solubility Determination by the Static Gravimetric Method

This protocol describes a standardized method to quantitatively determine the solubility of this compound in a specific solvent. This method relies on creating a saturated solution and then quantifying the amount of dissolved solute by evaporating the solvent.

Materials:

  • This compound (CAS: 205528-30-9)

  • Solvent of interest (e.g., DMF, NMP, DMSO, Dichloromethane)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of holding the vials

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed evaporation vials

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette. To ensure no solid particles are transferred, pass the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation vial.

  • Solvent Evaporation: Place the evaporation vial in a vacuum oven or use a rotary evaporator to completely remove the solvent.

  • Final Weighing: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate collect Collect known volume of clear supernatant via filter separate->collect evaporate Evaporate solvent under vacuum collect->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end_node End calculate->end_node

Workflow for determining solubility via the static gravimetric method.

Factors Influencing Solubility and Troubleshooting

The dissolution of Fmoc-protected amino acids can often be challenging due to the nature of the Fmoc group itself.

  • Molecular Structure: The large, hydrophobic, and aromatic fluorenyl group can lead to self-aggregation through π-π stacking interactions, which significantly reduces solubility, particularly in less polar solvents.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, and DMSO are generally the most effective for dissolving Fmoc-amino acids.[2] NMP is sometimes considered a stronger solvent than DMF for aggregating or hydrophobic sequences.[5][6]

  • Temperature: Increasing the temperature often enhances solubility. Gentle warming (e.g., to 37-60°C) can be an effective strategy to dissolve the compound, but caution must be exercised to avoid potential degradation of the Fmoc group at higher temperatures.[2][4]

  • Physical Agitation: Techniques that introduce physical energy can help break up aggregates and promote dissolution. These include:

    • Vortexing: Vigorous mixing is a standard first step.[2]

    • Sonication: Using an ultrasonic bath is a very effective method for dissolving sparingly soluble compounds by breaking up solid aggregates.[2]

  • Co-solvents: If a compound is difficult to dissolve in a single solvent, using a mixture of solvents can be an effective strategy.[2] As seen in the data table, formulations involving DMSO with other agents can be used to achieve desired concentrations.[4]

References

applications of unnatural D-amino acids in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Unnatural D-Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and therapeutic development, peptides represent a class of molecules with high specificity and potency. However, their clinical utility is often hampered by rapid proteolytic degradation in vivo. Nature predominantly utilizes L-amino acids as the building blocks for proteins and peptides, and consequently, proteases are stereospecific for cleaving peptide bonds between these L-isomers. The strategic incorporation of unnatural D-amino acids—the stereoisomers, or mirror images, of their canonical L-counterparts—is a powerful method to overcome this limitation. This technical guide provides a comprehensive overview of the core applications of D-amino acids in research, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in peptide design and drug discovery.

Core Applications of Unnatural D-Amino Acids

The unique stereochemistry of D-amino acids makes them invisible to most endogenous proteases, conferring remarkable stability to peptides that contain them. This fundamental property is leveraged across several key research areas.

Enhancing Peptide Stability for Therapeutics

The primary and most widely adopted application of D-amino acids is to enhance the metabolic stability of peptide-based drug candidates.[1] By replacing one or more L-amino acids in a peptide sequence with their D-enantiomers, the peptide becomes resistant to enzymatic degradation.[2] This steric hindrance prevents the peptide from fitting correctly into the active site of proteases.[3] This increased stability leads directly to a longer in vivo half-life, improved bioavailability, and a more sustained therapeutic effect.[1][4] For example, peptides consisting solely of D-amino acids have demonstrated high proteolytic stability and significantly enhanced pharmacokinetic profiles.[4] This strategy is crucial in developing treatments for chronic conditions where prolonged drug action is necessary.

Drug Discovery and Development

Beyond simply enhancing stability, D-amino acids are integral to innovative drug discovery platforms.

  • Mirror-Image Phage Display: This powerful technique enables the discovery of novel D-peptide ligands that are resistant to degradation.[5] The process involves chemically synthesizing a D-enantiomer of a target protein of interest. This D-protein is then used as bait to screen a vast library of L-peptides displayed on the surface of bacteriophages.[6] Due to stereochemical reciprocity, any L-peptide that binds to the D-target will have a D-enantiomeric counterpart that binds with the same affinity to the natural L-target protein.[5] This method allows for the identification of potent and highly stable D-peptide drug candidates that would be undiscoverable through conventional screening methods.

  • Retro-Inverso Peptides: These are analogs in which the amino acid sequence is reversed and the chirality of all residues is inverted from L to D.[7] This modification aims to maintain the spatial orientation of the side chains, similar to the original L-peptide, while reversing the direction of the peptide backbone.[8] The resulting retro-inverso peptide can mimic the biological activity of the parent peptide but is significantly less susceptible to proteolytic degradation.[7]

  • Antimicrobial Peptides (AMPs): The emergence of antibiotic-resistant bacteria has spurred research into new therapeutic agents, including AMPs. However, natural L-amino acid AMPs can be degraded by bacterial proteases. Substituting L-amino acids with D-amino acids enhances the stability of these peptides, making them more effective and robust antimicrobial agents.[1]

Neuroscience Research

D-amino acids are not just synthetic tools; they are also endogenous signaling molecules, particularly in the central nervous system.

  • NMDA Receptor Modulation: D-serine is a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for synaptic plasticity, learning, and memory.[9][10] Glutamate, the primary excitatory neurotransmitter, binds to the GluN2 subunit of the NMDA receptor, while a co-agonist, such as D-serine or glycine, must bind to the GluN1 subunit for the channel to open.[11] Dysregulation of D-serine levels is implicated in neurological and psychiatric disorders like schizophrenia, making the enzymes that regulate it, such as D-amino acid oxidase (DAAO), key therapeutic targets.[10]

  • D-Amino Acid Oxidase (DAAO) Inhibition: DAAO is a flavoenzyme that specifically degrades D-amino acids, thereby controlling their physiological levels.[12] In conditions associated with NMDA receptor hypofunction, such as schizophrenia, inhibiting DAAO can increase the concentration of D-serine in the brain, enhance NMDA receptor signaling, and potentially alleviate symptoms.[13] Consequently, the development of potent and selective DAAO inhibitors is an active area of drug discovery.

Data Presentation: Quantitative Analysis of D-Amino Acid Incorporation

The substitution of L-amino acids with D-isomers yields dramatic and quantifiable improvements in peptide stability and pharmacokinetics. The following tables summarize data from studies comparing D-amino acid-containing peptides to their native L-counterparts.

Table 1: Comparative Stability of L-Peptides vs. D-Peptide Analogs in Biological Media

Peptide Pair Assay Conditions Half-life (t½) of L-Peptide Half-life (t½) of D-Peptide Fold Increase in Stability Reference(s)
GLP-1 vs. (D)-GLP-1 Proteinase K Digestion < 1 hour > 4.8 hours (80% remaining at 6h) > 4.8 [14]
Antitumor Peptide RDP215 vs. 9D-RDP215 Human Serum at 37°C Degraded Stable Not specified quantitatively, but stable in the presence of serum [1]

| Aβ-targeting peptide vs. D-enantiomer (RD2) | Mouse Plasma at 37°C | Significant degradation at 2h | No degradation at 24h | > 12 |[15] |

Table 2: Pharmacokinetic Parameters of the Therapeutic D-Peptide Candidate RD2 in Mice

Administration Route Bioavailability (%) Max Concentration in Brain (Cmax/D) (µg/g)/(mg/kg) Brain/Plasma Ratio Terminal Half-life (t½) in Plasma Reference(s)
Intravenous (i.v.) 100% 0.06 0.7 - 1.0 > 2 days [15][16]
Intraperitoneal (i.p.) High 0.06 0.7 - 1.0 > 2 days [15][16]
Subcutaneous (s.c.) High 0.06 0.7 - 1.0 > 2 days [15][16]

| Oral (p.o.) | High | 0.06 | 0.7 - 1.0 | > 2 days |[15][16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of D-amino acid-containing peptides.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) for D-Amino Acid Peptides

This protocol describes the manual synthesis of a peptide containing D-amino acids using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).[17]

  • Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour with gentle agitation (e.g., nitrogen bubbling).[17]

2. First Amino Acid Loading (Example for Rink Amide Resin):

  • If the resin is not pre-loaded, remove the Fmoc group from the resin by treating it with 20% (v/v) piperidine in DMF for 20-30 minutes. Wash thoroughly with DMF.

  • Activate the first Fmoc-protected D-amino acid (3-5 equivalents) using a coupling reagent like HCTU (3 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow it to couple for 1-2 hours at room temperature.

  • Wash the resin extensively with DMF and Dichloromethane (DCM) and dry a small sample to check loading efficiency.

3. Peptide Chain Elongation Cycle:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling: Activate the next Fmoc-protected D- or L-amino acid (3-5 eq.) with HCTU/DIPEA in DMF. Add the solution to the resin and couple for 1-2 hours. Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").[18]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat this cycle for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[19]

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma/Serum using RP-HPLC

This protocol determines the half-life of a peptide in plasma or serum by quantifying its degradation over time.[3]

1. Materials and Reagents:

  • Test peptide stock solution (e.g., 1 mg/mL in water or DMSO).

  • Pooled human plasma or serum (stored at -80°C).

  • Incubator or water bath set to 37°C.

  • Quenching solution: Acetonitrile (ACN) containing 1% (v/v) TFA.[3]

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

2. Assay Procedure:

  • Thaw the pooled plasma/serum on ice and pre-warm to 37°C.

  • Spike the test peptide into the plasma/serum to a final concentration of 1-10 µM. Mix gently by inversion.

  • Immediately take the t=0 time point by transferring an aliquot (e.g., 100 µL) into a microcentrifuge tube containing the quenching solution (e.g., 200 µL). This stops all enzymatic activity.[3]

  • Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.

  • At subsequent time points (e.g., 15, 30, 60, 120, 240, 480 minutes), withdraw identical aliquots and quench them in the same manner.

3. Sample Processing:

  • Vortex the quenched samples vigorously for 30 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to precipitate plasma proteins.

  • Carefully transfer the supernatant to HPLC vials for analysis.

4. HPLC Analysis:

  • Inject the supernatant onto the RP-HPLC system.

  • Separate the intact peptide from its degradation products using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile using UV detection at 214-220 nm. The intact peptide will have a characteristic retention time.

5. Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = [Peak Area at time Tx / Peak Area at time T0] * 100).

  • Plot the natural logarithm of the % Remaining peptide versus time.

  • Determine the half-life (t½) from the slope (k) of the linear regression using the equation: t½ = 0.693 / k.

Protocol 3: Mirror-Image Phage Display for D-Peptide Ligand Discovery

This protocol outlines the key steps for identifying a D-peptide ligand for a natural L-protein target.

1. Target and Library Preparation:

  • Synthesize the D-Target: Chemically synthesize the D-enantiomer of the protein target of interest using D-amino acids via SPPS.

  • Prepare the L-Peptide Phage Library: Utilize a commercially available or custom-built phage display library expressing a vast diversity of random L-peptides (e.g., on the pIII or pVIII coat protein).

2. Biopanning (Affinity Selection):

  • Immobilization: Immobilize the purified D-target protein onto a solid support, such as a microtiter plate or magnetic beads.

  • Incubation (Binding): Incubate the L-peptide phage library with the immobilized D-target. Phages displaying L-peptides that bind to the D-target will be captured.

  • Washing: Perform a series of stringent washing steps with a buffer (e.g., PBS with Tween-20) to remove non-specifically or weakly bound phages. The stringency can be increased in subsequent rounds of panning.

  • Elution: Elute the specifically bound phages, typically by using a low pH buffer (e.g., glycine-HCl, pH 2.2) or a competitive ligand. Neutralize the eluate immediately.

3. Amplification:

  • Infect a suitable E. coli host strain (e.g., TG1) with the eluted phages.

  • Amplify the phages by growing the infected bacteria in liquid culture.

  • Purify and precipitate the amplified phages from the culture supernatant (e.g., using polyethylene glycol).

  • Titer the amplified phage pool to determine the concentration for the next round.

4. Subsequent Rounds of Panning:

  • Repeat the biopanning and amplification steps for 3-5 rounds. Each round enriches the phage pool for clones that bind the D-target with high affinity.

5. Identification and Synthesis:

  • After the final round, isolate individual phage clones and sequence their DNA to determine the amino acid sequence of the binding L-peptides.

  • Chemically synthesize the D-enantiomer of the identified L-peptide sequence(s). This D-peptide is the final product, which is expected to bind to the natural L-protein target.

6. Validation:

  • Validate the binding of the synthesized D-peptide to the natural L-protein target using an independent binding assay (e.g., ELISA, Surface Plasmon Resonance).

Protocol 4: D-Amino Acid Oxidase (DAAO) Activity Assay for Inhibitor Screening

This is a coupled colorimetric assay to measure DAAO activity by detecting the hydrogen peroxide (H₂O₂) produced.

1. Principle:

  • DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-Serine, D-Alanine), producing an α-keto acid, ammonia, and H₂O₂.

  • Horseradish peroxidase (HRP) then uses the generated H₂O₂ to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.

2. Materials and Reagents:

  • Purified DAAO enzyme.

  • DAAO reaction buffer (e.g., 100 mM Sodium Pyrophosphate, pH 8.5).

  • D-amino acid substrate (e.g., 100 mM D-Serine in reaction buffer).

  • Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL).

  • Chromogenic substrate (e.g., o-dianisidine solution).

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.

3. Assay Procedure:

  • Prepare a developing solution containing the D-amino acid substrate, HRP, and the chromogenic substrate in the reaction buffer.

  • In a 96-well plate, add the following to separate wells:

    • Test Wells: DAAO enzyme + Test Inhibitor.

    • Positive Control (No Inhibition): DAAO enzyme + Vehicle (e.g., DMSO).

    • Negative Control (No Enzyme): Reaction Buffer + Vehicle.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the developing solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid like H₂SO₄).

  • Read the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 445 nm for 2,4-dinitrophenylhydrazine derivative of the keto acid).

4. Data Analysis:

  • Subtract the absorbance of the negative control from all other readings.

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100.

  • Plot the % Inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways described in this guide, created using the DOT language for Graphviz.

spss_workflow cluster_prep 1. Preparation cluster_cycle 2. Elongation Cycle (Repeat n times) cluster_final 3. Final Steps Resin Select & Swell Resin Load Load First D-Amino Acid Resin->Load Fmoc Deprotection & Activation Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Activate AA (HCTU/DIPEA) Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next cycle Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) & Analyze (MS) Precipitate->Purify stability_assay_workflow start Spike Peptide into Plasma/Serum at 37°C t0 Immediately take t=0 aliquot & Quench with ACN/TFA start->t0 incubate Incubate mixture at 37°C start->incubate sampling Collect aliquots at various time points (e.g., 15, 30, 60, 120 min) incubate->sampling quench Quench each aliquot in ACN/TFA sampling->quench process Centrifuge to precipitate proteins quench->process analyze Analyze supernatant by RP-HPLC process->analyze calculate Calculate % Peptide Remaining vs. Time & Determine Half-Life (t½) analyze->calculate mirror_image_phage_display L_Target Natural L-Protein Target D_Peptide Identified D-Peptide (Stable Drug Candidate) L_Target->D_Peptide Binds D_Target Synthesized D-Protein Target L_Phage L-Peptide Phage Library D_Target->L_Phage Binds L_Phage_Hit L-Peptide Hit Sequence D_Target->L_Phage_Hit 2. Isolate Binding L-Peptide Sequence L_Phage->D_Target 1. Screen Library vs. D-Target (Biopanning) L_Phage_Hit->D_Peptide 3. Synthesize D-enantiomer nmda_signaling cluster_receptor NMDA Receptor cluster_activation Receptor Activation GluN1 GluN1 Subunit Channel Ion Channel (Closed) GluN1->Channel GluN2 GluN2 Subunit GluN2->Channel Channel_Open Ion Channel (Open) Ca²⁺ Influx Channel->Channel_Open Conformational Change GluN1_Bound GluN1 Subunit GluN1_Bound->Channel_Open GluN2_Bound GluN2 Subunit GluN2_Bound->Channel_Open Outcome Synaptic Plasticity (LTP, Learning, Memory) Channel_Open->Outcome Glutamate Glutamate (Neurotransmitter) Glutamate->GluN2 Binds D_Serine D-Serine (Co-agonist) D_Serine->GluN1 Binds

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to the mild, efficient, and versatile nature of the chemistry it enables.[2][3] This technical guide provides an in-depth exploration of the function and application of the Fmoc group in SPPS, offering detailed experimental protocols, quantitative data on performance and side reactions, and a comparative analysis of common reagents to inform and empower researchers in their peptide synthesis endeavors.

Core Principles of Fmoc Chemistry: A Tale of Mild Lability

The utility of the Fmoc group lies in its ability to temporarily block the α-amino group of an amino acid, preventing unwanted self-polymerization during peptide bond formation.[4] Its chemical structure, featuring a large, aromatic fluorenyl system, is key to its unique properties. The defining characteristic of the Fmoc group is its stability in acidic conditions and its lability under mild basic conditions, a feature that forms the foundation of the most common orthogonal protection strategy in modern peptide synthesis.[1][5]

Mechanism of Protection

The Fmoc group is typically introduced by reacting the amino group of an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6] Fmoc-OSu is often preferred due to its greater stability and a lower tendency to produce dipeptide byproducts.[6]

Mechanism of Deprotection: A Base-Triggered Elimination

The key to the Fmoc strategy is the selective removal of the protecting group at the start of each coupling cycle. This is achieved through a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, acts as a base to abstract the relatively acidic proton on the fluorene's C9 position.[7][8] This initiates the collapse of the molecule, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine via an unstable carbamic acid, which promptly decarboxylates.[3][8] The reactive DBF electrophile is trapped by the excess amine in the deprotection solution to form a stable adduct, driving the reaction to completion.[7][8]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion  Proton Abstraction Piperidine1 Piperidine Piperidine1->Fmoc_Peptide DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Carbamic_Acid Unstable Carbamic Acid Carbanion->Carbamic_Acid Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Piperidine2 Piperidine Piperidine2->DBF

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc/tBu Orthogonal Strategy

The success of Fmoc chemistry is intrinsically linked to its role in an "orthogonal" protection scheme. This principle allows for the selective removal of one type of protecting group while others, with different chemical labilities, remain intact. In Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side-chains are protected by acid-labile groups, typically based on tert-butyl (tBu).[8]

This orthogonality is a major advantage over the older Boc/Bzl strategy, which relies on graduated acid lability.[9] In the Boc method, both the temporary Nα-Boc group and the permanent side-chain benzyl-based groups are removed by acid, but at different concentrations. This can lead to the gradual loss of side-chain protection during the repeated Nα-deprotection cycles, reducing the final yield and purity.[10]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Nα-Deprotection Reagent Mild Base (e.g., 20% Piperidine in DMF)[9]Moderate Acid (e.g., TFA in DCM)[9]
Side-Chain Protection Acid-Labile (e.g., tBu, Trt)Strong-Acid-Labile (e.g., Bzl)
Final Cleavage Reagent Strong Acid (e.g., TFA)[11]Very Strong Acid (e.g., HF, TFMSA)[11]
Orthogonality Fully Orthogonal[11]Partial (Graduated Acid Lability)[9]
Typical Yield per Step >99%[12]High, but can be affected by aggregation[9]
Key Advantage Milder conditions, automation-friendly, avoids highly corrosive HF.[2]Effective for hydrophobic sequences prone to aggregation.[11]
Primary Disadvantage Higher cost of reagents; potential for aspartimide formation.[]Requires specialized, corrosion-resistant equipment for HF handling.[5]

Caption: A high-level comparison of the Fmoc and Boc strategies in SPPS.

Fmoc_vs_Boc cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Nα-Fmoc (Base-Labile) Fmoc_SC Side-Chain-tBu (Acid-Labile) Boc_N Nα-Boc (TFA-Labile) Boc_SC Side-Chain-Bzl (HF-Labile) Deprotection Deprotection Conditions Mild_Base Mild Base (Piperidine) Deprotection->Mild_Base Strong_Acid Strong Acid (TFA, HF) Deprotection->Strong_Acid Mild_Base->Fmoc_N Selectively Cleaves Strong_Acid->Fmoc_SC Cleaves Strong_Acid->Boc_N Cleaves Strong_Acid->Boc_SC Cleaves

Caption: Orthogonality comparison of Fmoc and Boc strategies.

The Cyclical Workflow of Fmoc-SPPS

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[6] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which dramatically simplifies the overall process compared to solution-phase synthesis.[14]

A typical cycle consists of the following steps:

  • N-terminal Fmoc Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the DBF-piperidine adduct.[3]

  • Amino Acid Coupling: The next Nα-Fmoc protected amino acid is "activated" in a separate vessel using a coupling reagent and a base. This activated amino acid is then added to the resin, where it reacts with the newly freed N-terminal amine of the growing peptide chain to form a peptide bond.[3]

  • Washing: The resin is washed again to remove excess reagents and byproducts, leaving the newly elongated peptide chain ready for the next cycle.[3]

This cycle is repeated until the desired peptide sequence is fully assembled.

SPPS_Workflow Start Start: Resin with Fmoc-AA Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotection No Cleavage Final Cleavage (TFA Cocktail) Check->Cleavage Yes

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Reagent Selection

The success of Fmoc-SPPS is highly dependent on the choice of reagents. With modern coupling reagents and optimized protocols, the coupling efficiency in each step can exceed 99%.[12] This high per-step efficiency is crucial for the synthesis of long peptides, as even small inefficiencies can dramatically reduce the overall yield of the full-length product.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical, especially for "difficult" couplings involving sterically hindered amino acids or aggregation-prone sequences. Uronium/aminium salt-based reagents like HBTU and HATU are among the most common.

ParameterHATUHBTUReference(s)
Reagent Type Aminium/Uronium SaltAminium/Uronium Salt[15]
Activating Group 7-Aza-benzotriazole (HOAt)Benzotriazole (HOBt)[15]
Relative Reactivity Very HighHigh[15]
Reaction Speed FasterSlower[4]
Purity (ACP 65-74) Higher PurityLower Purity[4]
Epimerization Risk Very LowLow[4][15]
Key Advantage Superior for difficult sequences and rapid reactions.High efficiency for routine synthesis.[4]
Caption: Performance comparison of HATU and HBTU coupling reagents.

HATU's superior performance stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate, leading to faster and more complete coupling reactions with a lower risk of racemization.[4][16]

Fmoc Deprotection Conditions

While 20% piperidine in DMF is standard, reaction times can be optimized. Kinetic studies show that with sufficient piperidine concentration, deprotection is rapid.

ReagentDeprotection TimeFmoc Removal (%)Reference
1% Piperidine in DMF1 min33.4%[17]
1% Piperidine in DMF5 min49.6%[17]
5% Piperidine in DMF3 min>99%[17]
20% Piperidine in DMF3 min>99%[17]
Caption: Fmoc deprotection efficiency with varying piperidine concentrations.
Cleavage and Side-Chain Deprotection Cocktails

The final step involves treating the peptidyl-resin with a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the support and remove the side-chain protecting groups.[12] This process generates highly reactive cationic species, which can cause side reactions. To prevent this, nucleophilic "scavengers" are added to the TFA.[12]

Reagent NameComposition (v/v)Typical Cleavage TimeUse CaseReference(s)
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂O2-3 hoursGeneral purpose for most sequences without sensitive residues.[12]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT2-4 hoursPeptides with sensitive residues (Trp, Met, Cys, Tyr).[8][18]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS1-4 hoursGeneral purpose, alternative to Reagent K for Trp-containing peptides.[6]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole1-8 hoursPeptides containing Arg(Pmc/Mtr).[6]
Caption: Common cleavage cocktails for Fmoc-SPPS.

Key Side Reactions in Fmoc-SPPS

Despite its robustness, Fmoc chemistry is susceptible to side reactions that can impact purity and yield.

  • Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid residue is exposed to the basic deprotection conditions.[12][19] The side-chain carboxyl group can cyclize with the backbone nitrogen to form a stable five-membered succinimide ring (aspartimide).[19] This can lead to chain termination, racemization, and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[19][20] The risk is highest for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[19] Using alternative side-chain protecting groups like 3-benzyloxy-2,4,6-trimethylbenzenesulfonyl (OBno) instead of the standard OtBu can significantly reduce this side reaction.[20]

Asp-Xxx SequenceProtecting GroupAspartimide Formation (% per cycle)Reference
Asp-GlyOtBu~2.5%[20]
Asp-GlyOMpe~0.8%[20]
Asp-Gly OBno ~0.1% [20]
Asp-AsnOtBu~0.5%[20]
Asp-Asn OBno <0.05% [20]
Caption: Effect of Asp side-chain protection on aspartimide formation.
  • Diketopiperazine (DKP) Formation: This side reaction is most common at the dipeptide stage. After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[21] This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[22]

Detailed Experimental Protocols for Manual Fmoc-SPPS

Adherence to optimized protocols is critical for synthesizing high-purity peptides. The following provides a generalized methodology for key steps in manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Objective: To swell the resin support to ensure accessibility of reactive sites.

  • Materials: Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids), DMF, fritted reaction vessel.

  • Procedure:

    • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) into the reaction vessel.[5][18]

    • Wash the resin with DMF (3 x 5 mL).[18]

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[5][18]

    • Drain the DMF completely before proceeding to the first deprotection.

Protocol 2: N-terminal Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Materials: Swollen peptide-resin, deprotection solution (20% v/v piperidine in DMF).

  • Procedure:

    • Add the deprotection solution to the resin (approx. 5-10 mL per gram of resin).[12]

    • Agitate the mixture at room temperature for 5-7 minutes.[2][5]

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal.[2][18]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2]

Protocol 3: Amino Acid Coupling
  • Objective: To form a peptide bond between the free N-terminus and the incoming Fmoc-amino acid.

  • Materials: Deprotected peptide-resin, Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU or HATU; 3-5 equivalents), base (e.g., DIPEA; 6-10 equivalents), DMF.

  • Procedure:

    • Activation: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-5 minutes.[18]

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[18]

    • Agitate the reaction mixture for 30-90 minutes at room temperature.[23] Coupling times may need to be extended for difficult sequences.

    • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[18]

Protocol 4: Final Cleavage and Deprotection
  • Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

  • Materials: Dried peptide-resin, cleavage cocktail (e.g., Reagent K), cold diethyl ether, centrifuge tubes.

  • Procedure (Handle TFA in a certified fume hood):

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[18]

    • Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).[18]

    • Gently agitate the mixture at room temperature for 2-4 hours.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.[18]

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[18]

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides, including those with sensitive post-translational modifications.[10] While challenges such as side reactions persist, a thorough understanding of the underlying chemistry, careful selection of reagents, and adherence to optimized protocols—as detailed in this guide—empower researchers to harness the full potential of Fmoc-SPPS. This robust methodology continues to be an indispensable tool in drug discovery, proteomics, and materials science, driving innovation across the scientific landscape.

References

The Strategic Incorporation of Fmoc-D-4-Pal-OH in Peptide Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these, Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) has emerged as a critical building block for the synthesis of peptide libraries. Its unique pyridyl side chain imparts favorable physicochemical properties, such as increased aqueous solubility and the potential for specific molecular interactions, while the D-configuration confers resistance to proteolytic degradation. This technical guide provides an in-depth exploration of the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries. It details experimental protocols, discusses potential side reactions, and presents a relevant signaling pathway modulated by a peptide containing a similar structural motif.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid alanine where a hydrogen atom of the methyl group is substituted with a 4-pyridyl group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of D-4-pyridylalanine into peptide sequences offers several distinct advantages:

  • Enhanced Aqueous Solubility: The pyridyl group, with its nitrogen atom capable of hydrogen bonding, can significantly improve the solubility of hydrophobic peptides in aqueous media. This is a crucial property for parenteral drug administration.

  • Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

  • Conformational Constraint and Receptor Binding: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for high-affinity binding to biological targets.

  • Scaffold for Further Modification: The pyridyl nitrogen can serve as a handle for post-synthetic modifications, allowing for the creation of more complex and diverse peptide libraries.

Quantitative Data in this compound Mediated Peptide Synthesis

While specific, comprehensive quantitative data for the coupling efficiency of this compound across a wide range of sequences and library formats is not extensively documented in publicly available literature, general expectations for Fmoc-amino acid coupling in SPPS can be applied. The following tables provide a representative overview of typical performance parameters.

Table 1: Typical Coupling Efficiency and Yield in Fmoc-SPPS

ParameterTypical ValueNotes
Coupling Efficiency per Step >99%Monitored by qualitative tests (e.g., Kaiser test) or quantitative Fmoc-release assay.
Overall Crude Peptide Purity 70-90%Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.
Final Yield after Purification 10-50%Dependent on the complexity of the peptide, length, and the efficiency of the purification process.

Table 2: Common Coupling Reagents for Fmoc-Amino Acids

Coupling ReagentClassAdvantagesDisadvantages
HATU Aminium/Uronium SaltHigh efficiency, fast kinetics, low racemization.High cost, potential for guanidinylation side reaction.
HBTU Aminium/Uronium SaltGood efficiency, widely used.Slightly lower reactivity and higher racemization potential than HATU.
PyBOP Phosphonium SaltHigh efficiency, low racemization, no guanidinylation.Can be less stable than aminium salts.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, low racemization.Slower reaction times compared to onium salts.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the pellet with cold ether and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

sps_workflow Resin Start: Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple this compound (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final Amino Acid Purify Purify (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Fmoc-SPPS workflow for incorporating this compound.

Split-and-Pool Synthesis for Peptide Library Generation

This protocol describes the generation of a "one-bead-one-compound" peptide library.

Protocol:

  • Initial Synthesis: Synthesize a common peptide sequence on the resin, if applicable.

  • Splitting: Divide the resin into equal portions, one for each variable amino acid to be introduced at a specific position.

  • Diversification Coupling: In separate reaction vessels, couple a different Fmoc-protected amino acid (e.g., this compound in one portion) to each resin portion using the standard coupling protocol.

  • Pooling and Mixing: Combine all resin portions into a single vessel and wash thoroughly to ensure complete mixing.

  • Repeat: Repeat the splitting, coupling, and pooling steps for each position of variability in the peptide library.

  • Final Processing: After the final pooling step, perform the final Fmoc deprotection, cleavage, and purification of the entire library or individual beads for screening.

split_pool Start Resin Pool Split1 Split Start->Split1 CoupleA Couple AA1 Split1->CoupleA CoupleB Couple AA2 Split1->CoupleB CoupleC Couple this compound Split1->CoupleC Pool1 Pool & Mix CoupleA->Pool1 CoupleB->Pool1 CoupleC->Pool1 Split2 Split Pool1->Split2 CoupleD Couple AA4 Split2->CoupleD CoupleE Couple AA5 Split2->CoupleE CoupleF Couple AA6 Split2->CoupleF Pool2 Pool & Mix CoupleD->Pool2 CoupleE->Pool2 CoupleF->Pool2 Library Peptide Library Pool2->Library

Split-and-pool synthesis workflow.

Potential Side Reactions

While the incorporation of this compound is generally straightforward, researchers should be aware of common side reactions in Fmoc-SPPS:

  • Racemization: Although the D-configuration is stable, racemization can occur during the activation step, particularly with histidine and cysteine. Using coupling reagents like HATU or DIC/OxymaPure® can minimize this risk.

  • Diketopiperazine Formation: At the dipeptide stage, cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin. This is more prevalent when proline is the second amino acid.

  • Aspartimide Formation: Aspartic acid residues can cyclize to form a five-membered ring, especially when followed by glycine, serine, or asparagine. This can lead to a mixture of α- and β-aspartyl peptides.

  • Oxidation: Methionine and tryptophan residues are susceptible to oxidation. Using scavengers in the cleavage cocktail is essential.

  • Side Reactions of the Pyridyl Group: While generally stable, the basicity of the pyridyl nitrogen could potentially interfere with certain coupling reagents or catalyze side reactions under specific conditions, although this is not commonly reported. Careful monitoring of the synthesis is advised.

Application Example: GnRH Receptor Signaling Pathway

Peptides containing D-amino acids, including those with pyridylalanine motifs, are utilized in the development of gonadotropin-releasing hormone (GnRH) antagonists. For instance, Degarelix, a GnRH antagonist used in the treatment of prostate cancer, contains a D-3-pyridylalanine residue. These antagonists block the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in testosterone production.

gnrh_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Antagonist GnRH Antagonist (e.g., containing D-Pal) GnRHR GnRH Receptor GnRH_Antagonist->GnRHR Blocks Gq_11 Gq/11 Protein GnRHR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription MAPK->Transcription LH_FSH LH & FSH Synthesis and Secretion Transcription->LH_FSH

Simplified GnRH receptor signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide libraries with enhanced therapeutic potential. Its ability to improve solubility and proteolytic stability makes it an attractive choice for drug discovery programs. By employing optimized SPPS protocols and being mindful of potential side reactions, researchers can effectively incorporate this non-natural amino acid to generate diverse libraries for the identification of novel peptide-based therapeutics. The example of GnRH antagonists highlights the successful application of similar D-amino acid-containing peptides in medicine, underscoring the strategic importance of this compound in the development of next-generation peptide drugs.

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH), a non-natural amino acid increasingly utilized in peptide-based drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, characterization, and application. The inclusion of the D-enantiomer and the pyridyl side chain offers unique advantages in designing peptides with enhanced stability and novel biological activities.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is soluble in organic solvents like dimethylformamide (DMF), methanol, and ethanol, but insoluble in water.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 205528-30-9[2][3]
Molecular Formula C23H20N2O4[2][4]
Molecular Weight 388.42 g/mol [2]
Appearance White to off-white solid[5]
Purity ≥98%[2]
Storage Temperature 4°C
Boiling Point 646.9°C at 760 mmHg
Flash Point 345°C

Synthesis of this compound

Experimental Protocol: Fmoc Protection of D-4-Pyridylalanine

Materials:

  • D-4-Pyridylalanine

  • Fmoc-OSu (1.05 equivalents)

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

  • Diethyl ether

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution of Amino Acid: Dissolve D-4-pyridylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the precipitated this compound with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D4Pal D-4-Pyridylalanine Reaction Dissolve D-4-Pal in aq. Na2CO3 Add Fmoc-OSu in Dioxane Stir at RT D4Pal->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Workup Water addition & Ether wash Acidification with HCl Reaction->Workup Reaction Mixture Extraction Extraction with Ethyl Acetate Workup->Extraction Precipitate Purification Drying, Concentration & Recrystallization Extraction->Purification Organic Extract FinalProduct This compound Purification->FinalProduct Purified Product Glucagon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon Analogue (with D-4-Pal) GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binding G_protein G Protein (Gs) GCGR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PhosK Phosphorylase Kinase PKA->PhosK Phosphorylation (Activation) GlyP Glycogen Phosphorylase PhosK->GlyP Phosphorylation (Activation) Glucose Glucose GlyP->Glucose Glycogenolysis Glycogen Glycogen Glycogen->GlyP

References

Commercial Sourcing and Technical Guide: Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing non-canonical amino acids, Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a critical building block for peptide synthesis. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Specifications

This compound is available from several reputable chemical suppliers. The following table summarizes the key quantitative data provided by these vendors to facilitate easy comparison for procurement and experimental planning.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberStorage Conditions
AdooQ Bioscience >99% (HPLC)[1]C₂₃H₂₀N₂O₄388.42205528-30-9Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).
Advanced ChemTech Not specifiedC₂₃H₂₀N₂O₄388.42205528-30-9Not specified
MedChemExpress 99.29%[2]C₂₃H₂₀N₂O₄388.42[3]205528-30-9[3]Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[3][4]
ChemScene ≥98%[5]C₂₃H₂₀N₂O₄388.42[5]205528-30-9[5]4°C[5]
Aapptec Not specifiedC₂₃H₂₀N₂O₄388.4[6]205528-30-9[6]Not specified
BLD Pharm Not specifiedC₂₃H₂₀N₂O₄388.42[7]169555-95-7Sealed in dry, room temperature.[7]

Note on Solubility: MedChemExpress provides detailed solubility data. In DMSO, it is soluble at 31.25 mg/mL (80.45 mM) with ultrasonic warming to 60°C.[3][4] For in vivo applications, various solvent systems are suggested, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.08 mg/mL.[4]

Experimental Protocol: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS. This protocol assumes a starting resin, such as a Rink Amide or Wang resin, with the initial amino acid already attached.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Peptide synthesis vessel and shaker/rocker

Methodology:

  • Resin Swelling:

    • Place the peptide-resin in the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL per gram of resin).

    • Swell the resin in DMF for at least 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3-5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.[8]

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution), HBTU (or DIC/HOBt), and DIPEA in a minimal amount of DMF. The solution should be allowed to pre-activate for a few minutes.

    • Coupling: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test (Kaiser test) to check for the presence of free primary amines.

    • Once the coupling is complete (ninhydrin test is negative), drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, followed by DCM, and then methanol.

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the resin and any side-chain protecting groups present in the peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Visualizing the Workflow

The following diagrams illustrate the key logical steps in the incorporation of an Fmoc-protected amino acid during solid-phase peptide synthesis.

SPPS_Fmoc_Deprotection Start Start: Peptide-Resin with N-terminal Fmoc Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Deprotection Step Wash_DMF Wash with DMF Add_Piperidine->Wash_DMF Removal of Fmoc & Piperidine End End: Deprotected Peptide-Resin Wash_DMF->End

Caption: Fmoc deprotection workflow in SPPS.

SPPS_Amino_Acid_Coupling Start Start: Deprotected Peptide-Resin Couple_AA Add Activated Amino Acid to Resin Start->Couple_AA Activate_AA Activate this compound (e.g., with HBTU/DIPEA) Activate_AA->Couple_AA Coupling Step Wash_Resin Wash with DMF/DCM Couple_AA->Wash_Resin Removal of excess reagents End End: Peptide Elongated by one residue (Fmoc-protected) Wash_Resin->End

Caption: Amino acid coupling workflow in SPPS.

References

Fmoc-D-4-Pal-OH material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Fmoc-D-4-Pal-OH, also known as Nα-Fmoc-3-(4-pyridyl)-D-alanine, is a key building block in peptide synthesis, prized for its ability to introduce a pyridyl side chain and D-amino acid configuration into peptide sequences.[1] This non-natural amino acid derivative is instrumental in the development of novel peptides with enhanced stability and unique biological activities.[1] This guide provides a comprehensive overview of the material's safety data, physicochemical properties, and handling protocols to ensure its safe and effective use in a laboratory setting.

Physicochemical and Safety Data at a Glance

For quick reference, the following tables summarize the key quantitative data for this compound.

Identifier Value Source
CAS Number 205528-30-9[2][3]
Molecular Formula C23H20N2O4[2][3][4]
Molecular Weight 388.14 g/mol [2]
Property Value Source
Appearance White to off-white solid/powder[5][6]
Purity ≥97.0% to ≥98%[3][5][7]
Melting Point 198 - 203 °C[5]
Boiling Point 646.9°C at 760 mmHg
Flash Point 345°C
Storage Temperature 2-8°C or 4°C[3][5][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram Signal Word Hazard Statements
GHS07 (Harmful)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source:

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with this compound to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate Personal Protective Equipment (PPE).

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Before Handling gloves Wear Nitrile Gloves (Inspect Before Use) start->gloves Step 1 eyewear Wear Safety Goggles or Face Shield gloves->eyewear Step 2 labcoat Wear a Lab Coat eyewear->labcoat Step 3 respirator Use N95/P1 Respirator (If Dust is Generated) labcoat->respirator Step 4 end Proceed with Handling respirator->end

Caption: Required Personal Protective Equipment workflow before handling this compound.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following flowchart outlines the recommended steps.

First_Aid cluster_actions First Aid Actions exposure Exposure Type Inhalation Skin Contact Eye Contact Ingestion move_fresh_air Move to Fresh Air Provide Artificial Respiration if Needed exposure:inhalation->move_fresh_air wash_skin Wash with Soap and Plenty of Water exposure:skin->wash_skin flush_eyes Flush Eyes with Water as a Precaution exposure:eye->flush_eyes rinse_mouth Rinse Mouth with Water Do Not Induce Vomiting exposure:ingestion->rinse_mouth

Caption: First aid procedures for different types of exposure to this compound.

Spill and Disposal Procedures

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill_Disposal cluster_spill Spill Response cluster_disposal Disposal Protocol spill_detected Spill Detected evacuate Evacuate Area if Necessary spill_detected->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill (Sweep up and Shovel) ppe->contain collect Collect in Suitable, Closed Containers contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste_product Unused Product and Waste licensed_disposal Offer to a Licensed Disposal Company waste_product->licensed_disposal contaminated_packaging Contaminated Packaging dispose_as_unused Dispose of as Unused Product contaminated_packaging->dispose_as_unused

Caption: Logical workflow for spill response and proper disposal of this compound.

Fire-Fighting Measures

In the event of a fire involving this compound, appropriate extinguishing media should be used.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Combustion may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[8][9]

  • Protection for Firefighters: Firefighters should use an approved/certified respirator or equivalent.[9]

Storage and Stability

Proper storage is vital to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[9] Recommended storage temperatures are between 2-8°C or at 4°C.[3][5][7]

  • Incompatible Materials: Keep away from heat and sources of ignition.[9]

  • Stability: The material is stable under recommended storage conditions.

Toxicological and Ecological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[8] No data is available on its toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[8] Therefore, it should be handled with the care due to a potentially hazardous chemical.

This technical guide is intended to provide comprehensive safety information for this compound. It is imperative that all users of this material familiarize themselves with this information and adhere to all recommended safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-4-Pal-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-D-4-Pal-OH (Nα-Fmoc-3-(4-pyridyl)-D-alanine) powder, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the chemical integrity of the compound, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but is readily removed by a mild base, a fundamental principle in Fmoc-based peptide synthesis.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Solubility Good solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Insoluble in water.[1]
Melting Point 130-133 °C[1]

Storage Conditions

Proper storage of this compound is critical to prevent its degradation and ensure the quality of synthetic peptides. The primary factors to control are temperature, moisture, and light.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Powder (Lyophilized) -20°CUp to 3 years[4][5]Keep desiccated and protected from light.[5][6]
4°CUp to 2 years[4]For shorter-term storage.
In Solvent -80°CUp to 6 months[4]Aliquot to avoid multiple freeze-thaw cycles.[5][7]
-20°CUp to 1 month[4][5]Use promptly to prevent loss of potency.[5]

It is advisable to store the powder in a tightly sealed, opaque container to protect it from moisture and light.[6] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

Handling Procedures

This compound is an organic compound and should be handled with appropriate safety precautions to avoid contact with skin, eyes, and inhalation of dust.[1] While it has no known OSHA hazards, general safe laboratory practices for handling chemical powders should be strictly followed.[8]

Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A dust mask or respirator should be used when handling larger quantities or if there is a risk of generating dust.

  • Lab Coat: To protect clothing and skin.

Engineering Controls
  • Ventilation: All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound powder.

G cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Use in Synthesis cluster_3 Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Check for damage Store Store Appropriately (-20°C, desiccated, dark) Inspect->Store Check for damage Equilibrate Equilibrate to Room Temp Store->Equilibrate To room temp Weigh Weigh Powder Equilibrate->Weigh In fume hood Dissolve Dissolve Powder Weigh->Dissolve In appropriate solvent Synthesize Use in Synthesis Dissolve->Synthesize Peptide Synthesis Cleanup_Workstation Clean Workstation Synthesize->Cleanup_Workstation After use Dispose_Waste Dispose of Waste Cleanup_Workstation->Dispose_Waste Follow regulations G Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate1 Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Free_Amine H2N-Peptide (Free Amine) Intermediate1->Free_Amine β-elimination Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene Dibenzofulvene->Adduct G Start This compound Received Form Powder or Solution? Start->Form Powder_Duration Long-term (> 6 months)? Form->Powder_Duration Powder Solution_Duration Short-term (< 1 month)? Form->Solution_Duration Solution Store_Powder_Long Store at -20°C, desiccated, dark Powder_Duration->Store_Powder_Long Yes Store_Powder_Short Store at 4°C, desiccated, dark Powder_Duration->Store_Powder_Short No Store_Solution_Short Store at -20°C, aliquot Solution_Duration->Store_Solution_Short Yes Store_Solution_Long Store at -80°C, aliquot Solution_Duration->Store_Solution_Long No

References

The Strategic Incorporation of Pyridylalanine in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced pharmacological properties. A key strategy in this endeavor is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor stability, low solubility, and rapid clearance. Among the diverse array of synthetic amino acids, pyridylalanine (Pya), an aromatic amino acid containing a pyridine ring, has emerged as a versatile tool in peptide design. This technical guide provides an in-depth exploration of the core principles and practical applications of incorporating pyridylalanine into peptide scaffolds. We will delve into its impact on the biophysical properties of peptides, provide detailed experimental protocols for its integration, and present quantitative data to illustrate its potential in drug discovery and development.

Pyridylalanine exists in three isomeric forms: 2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), and 4-pyridylalanine (4-Pya), with the position of the nitrogen atom in the pyridine ring dictating its electronic and steric properties. This structural nuance allows for fine-tuning of peptide characteristics. The pyridine ring, being more polar and capable of hydrogen bonding than a phenyl ring, can significantly enhance the hydrophilicity and aqueous solubility of peptides.[1] Furthermore, the pyridyl group can act as a metal-coordinating ligand, opening avenues for the creation of novel peptide-metal complexes with unique structural and functional properties.

Enhancing Biophysical Properties with Pyridylalanine

The substitution of natural aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) with pyridylalanine can lead to substantial improvements in the biophysical profile of peptides, particularly in terms of solubility and stability.

Increased Aqueous Solubility

A significant challenge in the formulation of therapeutic peptides is their often-poor solubility in aqueous solutions at physiological pH, leading to aggregation and loss of activity. The incorporation of pyridylalanine has been demonstrated to be an effective strategy to mitigate this issue. A notable example is the enhancement of the solubility of glucagon, a peptide hormone used to treat severe hypoglycemia, which is notoriously prone to aggregation.

A study on glucagon analogs showed that systematic replacement of aromatic residues with 3-Pya and 4-Pya led to a dramatic increase in aqueous solubility. As illustrated in the table below, single substitutions of Phe6, Tyr10, or Tyr13 with 3-Pya or 4-Pya increased solubility to over 1 mg/mL, while double and triple substitutions pushed the solubility to over 15 mg/mL.[2] This enhancement is attributed to the increased hydrophilicity imparted by the pyridine ring.[1]

Table 1: Solubility and Bioactivity of Pyridylalanine-Substituted Glucagon Analogs
Peptide Analog Solubility at pH 7.4 (mg/mL) EC50 for cAMP Production (nM)
Native Glucagon< 0.10.3 ± 0.1
[4-Pya6, Aib16] Gcg> 1.00.5 ± 0.1
[3-Pya10, Aib16] Gcg> 1.00.4 ± 0.1
[3-Pya6,10, Aib16] Gcg> 151.2 ± 0.3
[3-Pya6,10,13, Aib16] Gcg> 150.9 ± 0.2

Data sourced from Mroz et al., 2016.[2]

Modulation of Biological Activity and Stability

The introduction of pyridylalanine can also modulate the biological activity and stability of peptides. The specific isomer of Pya and its position within the peptide sequence are critical factors. For instance, in the development of radiolabeled somatostatin antagonists, the substitution of a central amino acid with L-2-pyridylalanine was investigated. The resulting analog, while showing a slight decrease in binding affinity and a shorter internalization half-life, still retained potent biological activity, demonstrating the utility of Pya in fine-tuning the pharmacokinetic and pharmacodynamic properties of peptide-based radiopharmaceuticals.

Table 2: In Vitro Characterization of a 2-Pyridylalanine-Containing Somatostatin Antagonist
Parameter [177Lu]Lu-DOTA-LM3
Bmax (nM)0.31 ± 0.01
KD (nM)0.09 ± 0.02
IC50 (nM)0.85 (0.7–1.0)
Internalization t1/2 (min)56.5 (52.1–61.8)

Data sourced from a 2025 study on radiolabeled somatostatin antagonists.[3]

Experimental Protocols

The incorporation of pyridylalanine into peptides is most commonly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol provides a general procedure for the manual synthesis of a peptide containing a pyridylalanine residue using Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a Rink Amide MBHA resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Remove DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Fmoc-4-pyridylalanine):

  • In a separate vial, dissolve Fmoc-4-pyridylalanine-OH (0.4 mmol, 4 eq) and a coupling agent such as HATU (0.38 mmol, 3.8 eq) in 4 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue coupling for another hour or recouple.

  • Once the Kaiser test is negative (beads are colorless), drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Air-dry the crude peptide pellet.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-65% acetonitrile over 60 minutes.

  • Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Enzymatic Cyclization of a Pyridylalanine-Containing Peptide

This protocol describes the enzymatic cyclization of a linear peptide containing a metal-binding pyridylalanine derivative using a peptide cyclase such as PCY1.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide precursor containing the pyridylalanine derivative using the SPPS protocol described above.

2. Cyclization Reaction:

  • Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 5 mM DTT, pH 8.5).

  • Prepare a stock solution of the linear peptide in water and a stock solution of the peptide cyclase (e.g., PCY1) in the reaction buffer.

  • In a reaction tube, combine the reaction buffer, the peptide stock solution (to a final concentration of 500 µM), and the enzyme stock solution (to a final concentration of 2 µM).

  • Incubate the reaction mixture at 30°C with shaking overnight.

3. Reaction Quenching and Analysis:

  • Quench the reaction by adding TFA to a final concentration of 1%.

  • Centrifuge to remove any precipitated protein.

  • Analyze the supernatant by LC-MS to confirm the conversion of the linear peptide to the cyclic product.

4. Purification:

  • Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC as described in Protocol 1.

Visualizing Workflows and Pathways

Experimental Workflow for Pyridylalanine Peptide Development

The development of a novel peptide therapeutic containing pyridylalanine follows a structured workflow, from initial design to final biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation In Silico Design In Silico Design SPPS SPPS In Silico Design->SPPS Select Pya Isomer & Position Cleavage & Deprotection Cleavage & Deprotection SPPS->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Mass Spectrometry Mass Spectrometry Purification (RP-HPLC)->Mass Spectrometry Analytical HPLC Analytical HPLC Purification (RP-HPLC)->Analytical HPLC Binding Assays Binding Assays Analytical HPLC->Binding Assays Confirm Purity Cell-based Assays Cell-based Assays Binding Assays->Cell-based Assays Determine Affinity (Kd, IC50) In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Evaluate Functional Activity

Caption: Workflow for the development of pyridylalanine-containing peptides.

Signaling Pathway Modulation by a Pyridylalanine-Containing Peptide

Pyridylalanine-modified peptides can act as potent modulators of cellular signaling pathways. For example, a glucagon analog containing pyridylalanine can bind to the glucagon receptor (a G-protein coupled receptor) and initiate a downstream signaling cascade.

G Pya-Glucagon Analog Pya-Glucagon Analog Glucagon Receptor (GPCR) Glucagon Receptor (GPCR) Pya-Glucagon Analog->Glucagon Receptor (GPCR) Binding G-Protein (Gs) G-Protein (Gs) Glucagon Receptor (GPCR)->G-Protein (Gs) Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Cascade

Caption: GPCR signaling pathway activated by a pyridylalanine-glucagon analog.

Conclusion

The incorporation of pyridylalanine into peptide sequences represents a powerful and validated strategy for enhancing the drug-like properties of peptide therapeutics. Its ability to improve aqueous solubility, modulate biological activity, and introduce novel functionalities such as metal coordination makes it an invaluable tool for peptide chemists and drug developers. The synthetic accessibility of Fmoc-protected pyridylalanine derivatives allows for their straightforward integration into standard solid-phase peptide synthesis workflows. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of pyridylalanine is poised to play an increasingly important role in the design and development of the next generation of peptide-based medicines.

References

The Strategic Incorporation of Fmoc-D-4-Pal-OH in Peptidomimetic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of unnatural amino acids. Among these, Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) has emerged as a valuable building block. Its unique structural features, including the D-configuration which confers resistance to proteolysis and the pyridyl ring that allows for diverse chemical interactions, make it a versatile component in the synthesis of novel drug candidates. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound in the development of peptidomimetics, supported by experimental data and protocols.

Core Properties of this compound

This compound, or (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid, is a derivative of the amino acid D-alanine, featuring a pyridyl group on its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it is stable under various reaction conditions but can be readily removed by a mild base, typically piperidine.

PropertyValueReference
Molecular Formula C23H20N2O4--INVALID-LINK--
Molecular Weight 388.42 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity Typically ≥98% (HPLC)--INVALID-LINK--
Solubility Soluble in organic solvents like DMF and DMSO--INVALID-LINK--
Storage Recommended storage at -20°C--INVALID-LINK--

Applications in Peptidomimetics and Biological Activity

The incorporation of D-4-pyridylalanine into peptide sequences can significantly enhance their therapeutic properties. The pyridyl group can act as a bioisostere for other aromatic residues like phenylalanine or tyrosine, while also offering opportunities for hydrogen bonding and altering the overall polarity and solubility of the peptide. The D-configuration provides steric hindrance that protects the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

Quantitative Biological Data of D-4-Pyridylalanine-Containing Peptidomimetics
Peptidomimetic ClassTargetSpecific Compound/ModificationBiological ActivityReference
GnRH Antagonists GnRH Receptor[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH100% inhibition of ovulation in rats at 500 ng (s.c.)--INVALID-LINK--
GnRH Antagonists GnRH ReceptorDegarelix analog with D-2-OMe-5-Pal at position 3IC50 = 5.22 nM (in vitro)--INVALID-LINK--
p53-MDM2 Inhibitors MDM2p53 peptide conjugated with RGD peptide containing pyridylalanine2-fold enhancement of antiproliferative activity--INVALID-LINK--

Experimental Protocols

The synthesis of peptidomimetics containing this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol that can be adapted for the synthesis of a specific peptide sequence.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 5 and 10 minutes). The resin is then washed thoroughly with DMF and other solvents to remove residual piperidine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Peptidomimetic Synthesis

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound, HATU, DIEA) Deprotection->Coupling Wash1 Washing (DMF) Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization FinalProduct Pure Peptidomimetic Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of a peptidomimetic containing this compound.

Signaling Pathway: GnRH Antagonist Action

G Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary GnRHR GnRH Receptor Gonads Gonads SexHormones Sex Hormones (Testosterone/Estrogen) Gonads->SexHormones produce GnRH->Pituitary stimulates Antagonist D-4-Pal GnRH Antagonist Block X LH_FSH LH & FSH GnRHR->LH_FSH release LH_FSH->Gonads stimulate Block->GnRHR blocks

Caption: Mechanism of action of a GnRH antagonist containing D-4-pyridylalanine on the Hypothalamic-Pituitary-Gonadal axis.

Signaling Pathway: p53-MDM2 Interaction Inhibition

G p53 p53 MDM2 MDM2 p53->MDM2 binds to Degradation Proteasomal Degradation p53->Degradation Transcription Gene Transcription p53->Transcription activates Ub Ubiquitination MDM2->Ub promotes Inhibitor D-4-Pal Peptide Inhibitor Block X Ub->p53 targets Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Block->MDM2 blocks interaction

Caption: Inhibition of the p53-MDM2 interaction by a D-4-pyridylalanine-containing peptidomimetic, leading to p53 activation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptidomimetics. Its incorporation can lead to compounds with enhanced metabolic stability, improved solubility, and potent biological activity. The examples of its use in GnRH antagonists and p53-MDM2 inhibitors highlight its potential in developing novel therapeutics for a range of diseases. The detailed experimental protocols and workflows provided in this guide serve as a foundation for researchers to design and synthesize new peptidomimetics with tailored properties. As our understanding of the structural requirements for targeting specific biological pathways grows, the strategic use of unnatural amino acids like this compound will continue to be a cornerstone of modern drug discovery.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-canonical amino acid that is increasingly utilized in peptide synthesis to enhance the therapeutic properties of peptides. The incorporation of this D-amino acid derivative can confer increased resistance to enzymatic degradation, thereby improving peptide stability and in vivo half-life. The pyridyl group in its side chain can also modulate solubility and receptor binding affinity.[1] These characteristics make this compound a valuable building block in the development of novel peptide-based drugs, including analogs of glucagon and other therapeutic peptides.[1]

This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Data Presentation

The following tables summarize the key quantitative parameters for the manual solid-phase synthesis of a peptide containing this compound.

Table 1: Reagents for Fmoc-SPPS

Reagent/ComponentFunctionTypical Concentration/Amount
Rink Amide ResinSolid support for synthesis of C-terminally amidated peptides.0.1 mmol scale (e.g., 150 mg, 0.67 mmol/g loading)
This compoundAmino acid to be incorporated.3-5 equivalents relative to resin loading
HBTU/HATUCoupling reagent.3-5 equivalents relative to resin loading
DIPEA/DIEABase for coupling reaction.6-10 equivalents relative to resin loading
20% Piperidine in DMFFmoc deprotection solution.5-10 mL per gram of resin
DMFSolvent for washing and reactions.As required
DCMSolvent for washing.As required
Cleavage Cocktail (TFA/TIS/H₂O)Reagent for cleaving the peptide from the resin and removing side-chain protecting groups.95:2.5:2.5 (v/v/v)

Table 2: Key Protocol Parameters

StepParameterTypical Value
Resin SwellingTime30-60 minutes
Fmoc DeprotectionTime3 minutes + 10-15 minutes
Amino Acid CouplingTime1-2 hours
Final CleavageTime2-3 hours
TemperatureAll stepsRoom temperature

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating this compound.

Resin Preparation and Swelling
  • Weigh the appropriate amount of Rink Amide resin for a 0.1 mmol scale synthesis and place it into a reaction vessel.[2]

  • Add N,N-Dimethylformamide (DMF) to the resin to swell it for 30-60 minutes at room temperature.[3]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of this compound
  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.[4]

  • After the coupling reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Final Deprotection
  • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the dried peptide-resin and agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[3]

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Precipitate the peptide from the filtrate by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity can be confirmed by mass spectrometry and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF, 30-60 min) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA in DMF, 1-2h) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection1 Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA/TIS/H2O, 2-3h) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Experimental_Workflow Synthesis Peptide Synthesis (Incorporating D-4-Pal) Purification Purification & Characterization (RP-HPLC, Mass Spectrometry) Synthesis->Purification Solubility Solubility & Stability Assays Purification->Solubility Binding Receptor Binding Assays Purification->Binding Activity In Vitro Biological Activity (e.g., cAMP accumulation) Solubility->Activity Binding->Activity InVivo In Vivo Studies (e.g., Animal Models) Activity->InVivo Data Data Analysis InVivo->Data

References

Application Notes and Protocols for the Coupling of Fmoc-D-4-Pal-OH with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of the unnatural amino acid Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS) using the well-established HBTU/HOBt activation method. The protocols and recommendations are compiled from standard peptide synthesis methodologies and best practices for handling sterically hindered or unusual amino acids.

Introduction

This compound is a valuable building block in peptide and peptidomimetic drug design, offering unique structural and functional properties due to its pyridyl side chain. Successful incorporation of this amino acid into a peptide sequence is critical for the synthesis of the target molecule. The HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (1-hydroxybenzotriazole) system is a widely used coupling methodology known for its high efficiency and ability to suppress racemization.[1][2] This document outlines a standard protocol for the coupling of this compound using HBTU/HOBt, along with quantitative data tables and troubleshooting guidance.

Reaction Mechanism: HBTU/HOBt Activation

The coupling reaction proceeds via the activation of the carboxylic acid of this compound by HBTU in the presence of a base, typically N,N-diisopropylethylamine (DIPEA). This activation forms a highly reactive HOBt ester intermediate, which then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a stable peptide bond. The presence of HOBt is crucial for minimizing racemization and improving reaction yields.[1]

G Fmoc_AA This compound Carboxylate Carboxylate Anion Fmoc_AA->Carboxylate Deprotonation DIPEA1 DIPEA DIPEA1->Carboxylate HOBt_ester Activated HOBt Ester Carboxylate->HOBt_ester Activation HBTU HBTU HBTU->HOBt_ester Peptide_bond Fmoc-D-4-Pal-Peptide-Resin HOBt_ester->Peptide_bond Coupling Byproducts Tetramethylurea + HOBt HOBt_ester->Byproducts Resin H₂N-Peptide-Resin Resin->Peptide_bond

Diagram 1: HBTU/HOBt Activation and Coupling Mechanism

Quantitative Data and Reagent Stoichiometry

The following table summarizes the recommended stoichiometry for the coupling of this compound on a standard 0.1 mmol scale. These values are starting points and may require optimization based on the specific peptide sequence and resin.

ReagentEquivalents (relative to resin loading)Concentration (in DMF)Volume (for 0.1 mmol scale)Purpose
This compound2.0 - 5.0-77.7 - 194.2 mgAmino acid to be coupled
HBTU1.9 - 4.90.5 M0.38 - 0.98 mLActivating agent
HOBt2.0 - 5.00.5 M0.4 - 1.0 mLRacemization suppressant & reaction enhancer
DIPEA4.0 - 10.0-69.7 - 174.2 µLBase for activation and neutralization
DMF--2 - 5 mLReaction Solvent

Experimental Protocol: Coupling of this compound

This protocol describes the manual coupling of this compound onto a solid support following N-terminal Fmoc deprotection.

4.1. Materials and Reagents

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine, 20% in DMF for Fmoc deprotection

  • Kaiser test kit

4.2. Procedure

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in DMF.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.

    • Confirm the presence of free primary amines using a positive Kaiser test.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (2-5 eq.) and HOBt (2-5 eq.) in DMF.

    • Add HBTU (1.9-4.9 eq.) to the solution.

    • Add DIPEA (4-10 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid. The solution may turn yellow.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For potentially difficult couplings involving sterically hindered residues, the reaction time can be extended.[3]

  • Monitoring and Washing:

    • After the initial coupling time, perform a Kaiser test to check for the presence of free amines.

    • If the Kaiser test is negative (beads remain colorless or yellow), the coupling is complete.

    • If the Kaiser test is positive (blue beads), a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally with DMF to prepare for the next deprotection step.

G start Start: Peptide-Resin (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM, DMF) deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 activation Pre-activate this compound (HBTU/HOBt/DIPEA in DMF) kaiser1->activation Positive coupling Add Activated AA to Resin Couple for 1-4 hours activation->coupling kaiser2 Kaiser Test coupling->kaiser2 kaiser2->coupling Positive (Recouple) wash2 Wash Resin (DMF, DCM, DMF) kaiser2->wash2 Negative end Coupling Complete wash2->end

Diagram 2: Experimental Workflow for this compound Coupling

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test after extended coupling) Steric Hindrance: The bulky nature of the pyridyl group may hinder the reaction.[3] Poor Resin Swelling: Inadequate solvent penetration into the resin beads. Peptide Aggregation: The growing peptide chain may aggregate on the support.Increase Reagent Excess: Use higher equivalents of this compound, HBTU, and HOBt (e.g., 4-5 eq.). Extend Reaction Time: Allow the coupling to proceed overnight. Change Solvent: Consider using NMP instead of DMF, or a mixture of solvents to improve solvation.[4] Double Coupling: Perform a second coupling with fresh reagents.
Racemization Excessive Base: High concentrations of DIPEA can lead to epimerization.[1] Prolonged Activation: Allowing the activated amino acid to stand for too long before adding it to the resin.Use a Weaker Base: Consider using 2,4,6-collidine as a substitute for DIPEA. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after the brief pre-activation period.
Poor Solubility of this compound The amino acid derivative may have limited solubility in DMF.[5]Use a Co-solvent: Add a small amount of DMSO to the DMF to aid dissolution.[5] Gentle Warming: Gently warm the activation mixture to ensure complete dissolution before adding it to the resin.

Safety Precautions

  • HBTU is a moderate skin sensitizer and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Standard Procedure for Fmoc Deprotection with Piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. The removal of the Fmoc group, a critical step known as deprotection, must be efficient and complete to ensure the synthesis of high-purity peptides. Piperidine, a secondary amine, is the most commonly used reagent for this purpose. This document provides detailed application notes and protocols for the standard procedure of Fmoc deprotection using piperidine, intended for researchers, scientists, and drug development professionals.

The deprotection reaction proceeds via a β-elimination mechanism. Piperidine abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the N-terminal amino acid. The excess piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that is washed away.

Data Presentation: Quantitative Analysis of Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by several factors, including piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions and their outcomes.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and effective concentration for rapid and complete deprotection in SPPS.[1][2]
10% (v/v) in DMFHighMay require longer reaction times. Can be used to potentially minimize base-related side reactions.
5% (v/v) in DMFHighRequires significantly longer reaction times; complete deprotection may take over 10 minutes.
Reaction Time 2 x 10-15 minutes>98%A two-step deprotection (e.g., an initial 3-5 minutes followed by a longer 10-15 minutes) is standard to ensure completeness.[3]
30 - 60 minutes>95%Typically sufficient for complete deprotection at room temperature in solution-phase synthesis.
Temperature Room Temperature (~25°C)>95%Standard condition for most deprotection steps.
Elevated Temperature (e.g., 60°C)>98%Can accelerate deprotection but may also increase the risk of side reactions like racemization.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF). Prepare fresh daily.

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Isopropyl alcohol (IPA), ACS grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash to remove any residual solvents or impurities.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (5-7 times)

    • DCM (3 times)

    • IPA (3 times)

    • DCM (3 times)

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.

Materials:

  • Filtrate from the deprotection steps (Protocol 1, steps 4 and 6)

  • DMF, peptide synthesis grade

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect Filtrate: Combine the filtrates from the initial and main deprotection steps in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilute: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer. Use fresh DMF as a blank.

  • Calculate Resin Loading/Deprotection Yield: The extent of Fmoc deprotection can be calculated using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm).

    • c is the concentration of the adduct in mol/L.

    • l is the path length of the cuvette in cm (usually 1 cm).

    The loading of the resin (in mmol/g) can be calculated using the formula: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × mass of resin (g))

Potential Side Reactions

While generally efficient, Fmoc deprotection with piperidine can lead to side reactions, especially in sensitive peptide sequences:

  • Aspartimide Formation: Particularly prevalent in sequences containing Asp-Gly or Asp-Ser, leading to a mixture of α- and β-aspartyl peptides.[2]

  • Diketopiperazine Formation: Occurs at the dipeptide stage, especially with proline as one of the first two amino acids, leading to chain termination.

  • Racemization: The chirality of amino acids can be compromised under basic conditions, with C-terminal cysteine being particularly susceptible.

For sequences prone to these side reactions, the use of alternative deprotection reagents such as piperazine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be considered.[2]

Mandatory Visualization

Fmoc_Deprotection_Workflow cluster_SPPS_Vessel Solid-Phase Synthesis Vessel cluster_Monitoring UV-Vis Monitoring Resin Fmoc-Peptide-Resin Swell Swell Resin (DMF, 30-60 min) Resin->Swell Wash1 Wash (DMF, 3x) Swell->Wash1 Deprotect1 Initial Deprotection (20% Piperidine/DMF, 3-5 min) Wash1->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Main Deprotection (20% Piperidine/DMF, 10-15 min) Drain1->Deprotect2 Collect Collect Filtrate Drain1->Collect Drain2 Drain Deprotect2->Drain2 Wash2 Thorough Wash (DMF, DCM, IPA) Drain2->Wash2 Drain2->Collect Ready Deprotected Peptide-Resin (Ready for Coupling) Wash2->Ready Dilute Dilute with DMF Collect->Dilute Measure Measure Absorbance (@ ~301 nm) Dilute->Measure Calculate Calculate Deprotection Yield Measure->Calculate

Caption: Experimental workflow for Fmoc deprotection and UV-Vis monitoring.

References

Application Notes and Protocols for Cleavage of Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy to enhance their therapeutic potential. By replacing naturally occurring L-amino acids with their non-proteinogenic D-enantiomers, peptides can be rendered resistant to proteolytic degradation, leading to improved in vivo stability and prolonged half-life. The final step in solid-phase peptide synthesis (SPPS), the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is a critical process that dictates the yield and purity of the final product.

While the fundamental principles of acid-catalyzed cleavage remain the same for peptides containing D-amino acids as for their L-counterparts, careful consideration of the cleavage cocktail composition and reaction conditions is essential to minimize side reactions and ensure the integrity of the final peptide. These application notes provide detailed protocols and guidance for the effective cleavage of peptides containing D-amino acids.

Principle of Cleavage

The most common method for cleaving peptides from the solid support and removing side-chain protecting groups in Fmoc-based SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA). During this process, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker. These carbocations can lead to undesirable side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these modifications, a "cleavage cocktail" containing TFA and various nucleophilic scavengers is employed to trap these reactive species. The choice of an appropriate cleavage cocktail is critical and must be tailored to the amino acid composition of the peptide. The stereochemistry of D-amino acids does not fundamentally alter the chemical principles of cleavage.

Data Presentation: Comparison of Common Cleavage Cocktails

The selection of a cleavage cocktail is crucial for obtaining a high-purity crude peptide. The choice of scavengers is directly dependent on the presence of sensitive amino acid residues in the peptide sequence. The following table summarizes the composition and application of commonly used cleavage cocktails. While this data is broadly applicable to all peptides, it is important to note that extensive quantitative studies comparing the efficiency of these cocktails specifically for a wide range of D-amino acid-containing peptides are limited. The principles of protecting group lability and scavenger efficiency are, however, directly transferable.

Cleavage CocktailComposition (v/v)Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General-purpose cocktail for peptides without highly sensitive residues. TIS is an effective scavenger for carbocations.[1]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" cocktail where TIS replaces thiol-based scavengers. Useful for peptides with trityl protecting groups, but does not prevent methionine oxidation.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and universal cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine residues.[3]
TFA/EDT Cocktail 94% TFA, 2.5% Water, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to prevent side reactions.

Potential Side Reactions

Several side reactions can occur during the cleavage process, leading to impurities in the crude peptide product. While not unique to D-amino acid-containing peptides, awareness of these potential issues is crucial for optimizing the cleavage protocol.

  • Alkylation: Reactive carbocations can alkylate sensitive residues such as Trp, Met, Cys, and Tyr. The use of appropriate scavengers is essential to minimize this side reaction.

  • Oxidation: Methionine residues are particularly susceptible to oxidation to methionine sulfoxide. The inclusion of reducing agents like dithiothreitol (DTT) or the use of specialized cocktails like Reagent H can prevent this.[3]

  • Racemization: While racemization is a greater concern during the coupling steps of peptide synthesis, harsh acidic conditions and elevated temperatures during cleavage can potentially contribute to epimerization. It is crucial to perform the cleavage at room temperature and for the minimum time required for complete deprotection. Studies have shown that racemization during cleavage is generally low, with the major contribution occurring during amino acid activation.[4]

  • Diketopiperazine Formation: This side reaction is more common at the dipeptide stage of synthesis, particularly with Proline in the first or second position. However, it can also occur during cleavage under certain conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the cleavage of peptides containing D-amino acids. A preliminary small-scale cleavage is recommended to optimize the conditions for a specific peptide.

Protocol 1: Standard Cleavage with TFA/TIS/Water

This protocol is suitable for most peptides that do not contain highly sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.

    • Wash the resin with DCM (3 x 1 min) to swell the resin and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, carefully prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of water.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 3 hours. The reaction time may need to be extended for peptides with protecting groups that are more difficult to remove, such as Arg(Pbf).

  • Peptide Isolation:

    • Filter the cleavage mixture through the sintered glass funnel into a clean collection tube.

    • Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Cys, Met, Trp, and multiple Arg residues.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, carefully prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v). For 2 mL of cocktail, mix 1.65 mL of TFA, 0.1 mL of Phenol, 0.1 mL of Water, 0.1 mL of Thioanisole, and 0.05 mL of EDT.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2 to 4 hours.

  • Peptide Isolation, Precipitation, Collection, and Drying:

    • Follow steps 4 through 7 from Protocol 1.

Post-Cleavage Work-up and Analysis

TFA Removal:

Residual TFA can interfere with subsequent applications and should be removed. This can be achieved by repeated washing with cold diethyl ether as described in the protocols. For complete removal, the peptide can be dissolved in a minimal amount of water or a suitable buffer and lyophilized.

HPLC Analysis of Crude Peptide:

The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

Visualizations

Signaling Pathway: D-peptide Antagonist of the p53-MDM2 Interaction

D-peptides are being explored as potent inhibitors of protein-protein interactions in various signaling pathways. One such example is the inhibition of the interaction between the tumor suppressor p53 and its negative regulator MDM2, a key pathway in cancer development. D-peptide antagonists can bind to MDM2, preventing it from targeting p53 for degradation, thereby reactivating the p53 pathway and inducing apoptosis in cancer cells.[5]

p53_MDM2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Induces p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Apoptosis_cancer Apoptosis p53_cancer->Apoptosis_cancer Induces MDM2_cancer->p53_cancer Inhibition of p53 D_peptide D-peptide Antagonist D_peptide->MDM2_cancer Binds & Inhibits

Caption: D-peptide antagonist disrupts the p53-MDM2 interaction in cancer cells.

Experimental Workflow: Peptide Cleavage and Purity Analysis

The following workflow outlines the key steps from the final stage of solid-phase peptide synthesis to the analysis of the crude peptide product.

experimental_workflow start Synthesized Peptide on Resin wash Resin Washing (DCM) start->wash dry Resin Drying wash->dry cleavage Cleavage Reaction (TFA Cocktail) dry->cleavage prepare_cocktail Prepare Cleavage Cocktail prepare_cocktail->cleavage filter Filter and Collect Filtrate cleavage->filter precipitate Precipitate with Cold Ether filter->precipitate centrifuge Centrifuge and Decant precipitate->centrifuge wash_pellet Wash Peptide Pellet centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide hplc RP-HPLC Analysis dry_peptide->hplc ms Mass Spectrometry Analysis dry_peptide->ms end Pure Peptide Characterization hplc->end ms->end

Caption: Workflow for peptide cleavage, purification, and analysis.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-4-Pal-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) in automated solid-phase peptide synthesis (SPPS). The inclusion of this unnatural amino acid can enhance the pharmacological properties of peptides, such as improved aqueous solubility and stability.[1][2] This document outlines optimized protocols, potential challenges, and solutions for seamless integration of this compound into your peptide synthesis workflow.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid alanine, featuring a pyridyl group on its side chain.[3] This modification introduces a hydrophilic and aromatic element into the peptide structure.[1][2] The use of the D-enantiomer can also confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard Fmoc-based solid-phase peptide synthesis protocols.[4][5]

Key Considerations for Automated Synthesis

The successful incorporation of this compound requires attention to several key aspects of the automated synthesis process, from resin selection to final cleavage and purification.

Resin and Linker Selection

The choice of resin depends on the desired C-terminal functionality of the peptide. For C-terminal amides, a Rink Amide resin is suitable, while a 2-Chlorotrityl chloride resin is recommended for peptides with a C-terminal carboxylic acid.[2][6]

Coupling Activation

The activation of the carboxylic acid of this compound is critical for efficient peptide bond formation. Several coupling reagents are effective, with aminium/uronium salts like HATU and HBTU generally providing high coupling efficiencies and faster reaction times compared to carbodiimide-based methods.[1][7][8]

Deprotection

The removal of the Fmoc group is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF).[5][9] Standard protocols of 20% piperidine in DMF are generally effective.[10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesizer.

Materials and Reagents
  • This compound

  • Automated peptide synthesizer

  • Appropriate resin (e.g., Rink Amide or 2-Chlorotrityl chloride)

  • Standard Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Fmoc Deprotection:

    • 20% (v/v) Piperidine in DMF

  • Reagents for Coupling:

    • Coupling Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (if cysteine is present)

Automated Synthesis Cycle for this compound Incorporation

This protocol outlines a single coupling cycle on an automated peptide synthesizer.

  • Resin Preparation:

    • Swell the chosen resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for an initial 3-5 minutes.

    • Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, HBTU at 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF.

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 45-90 minutes. A double coupling may be beneficial for complex sequences or if monitoring indicates incomplete reaction.

  • Washing:

    • After the coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional):

    • If a significant amount of unreacted amine is detected after coupling, a capping step with acetic anhydride can be performed to prevent the formation of deletion peptides.[9]

Cleavage and Final Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[11] The choice of scavengers should be tailored to the peptide sequence.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Analyze the purified fractions by mass spectrometry (LC-MS) to confirm the molecular weight of the desired peptide.[12][13]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the incorporation of this compound.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
This compound3 - 5
Coupling Activator (HATU/HBTU)2.9 - 4.9
Base (DIPEA)6 - 10

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Potential Side Reactions
HATUAminium/Uronium Salt15-45 minutes>99Guanidinylation of N-terminus in excess
HBTUAminium/Uronium Salt20-60 minutes>98Guanidinylation of N-terminus in excess
DIC/HOBtCarbodiimide/Additive60-180 minutes>95Racemization (minimized by HOBt)

Data compiled from various scientific sources for similar amino acid couplings.[1][7]

Potential Side Reactions and Mitigation

While the incorporation of this compound is generally straightforward, researchers should be aware of potential side reactions common to Fmoc-SPPS.

  • Racemization: Although less prone than some amino acids, racemization can occur, especially with prolonged coupling times or strong bases. Using efficient coupling reagents like HATU and minimizing reaction times can help preserve stereochemical integrity.

  • Aspartimide Formation: If the sequence contains aspartic acid, the use of basic conditions for Fmoc deprotection can lead to aspartimide formation.

  • Diketopiperazine Formation: This side reaction is more likely to occur at the dipeptide stage.[9]

  • Alkylation of the Pyridyl Nitrogen: While not commonly reported as a major side reaction during standard SPPS cycles, the nucleophilic nature of the pyridyl nitrogen means it could potentially be alkylated by reactive species generated during cleavage if inappropriate scavengers are used. Careful selection of the cleavage cocktail is therefore important.

Visualizations

Experimental Workflow for Automated Synthesis

experimental_workflow resin Resin Swelling (DMF, 30-60 min) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat n cycles cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage After last cycle repeat->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis

Caption: Automated synthesis cycle for incorporating this compound.

Logical Relationship of Reagents in a Coupling Reaction

coupling_reagents cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound Activator Coupling Activator (e.g., HATU) This compound->Activator Resin-NH2 Deprotected Resin-Peptide Coupled_Peptide Resin-Peptide-CO-NH-D-4-Pal-Fmoc Resin-NH2->Coupled_Peptide Base Base (DIPEA) Activator->Base Activator->Coupled_Peptide Base->Coupled_Peptide Byproducts Byproducts

Caption: Reagent interactions during the coupling of this compound.

Signaling Pathway of a GLP-1 Analog

Peptides containing D-4-pyridylalanine can be designed as analogs of naturally occurring hormones, such as Glucagon-Like Peptide-1 (GLP-1), to improve their therapeutic properties for conditions like type 2 diabetes.[2][14]

glp1_pathway GLP1_analog GLP-1 Analog (with D-4-Pal) GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_analog->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Granule Exocytosis PKA->Insulin_Vesicles Epac2->Insulin_Vesicles Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing Fmoc-D-4-Pyridylalanine (Fmoc-D-4-Pal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides incorporating unnatural amino acids, such as D-4-pyridylalanine (D-4-Pal), are of significant interest in drug discovery and development due to their potential for enhanced biological activity, stability, and unique structural properties. The purification of these modified peptides is a critical step to ensure the high purity required for downstream applications, including in vitro and in vivo studies.[1][] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying synthetic peptides.[1][] This technique separates peptides based on their hydrophobicity, allowing for the removal of impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and byproducts from protecting groups.[1][3]

Peptides containing D-4-pyridylalanine present unique challenges during RP-HPLC purification. The pyridyl group introduces a basic moiety and can increase the overall hydrophobicity of the peptide, potentially leading to issues such as poor solubility, peak tailing due to secondary interactions with the silica stationary phase, and aggregation.[4][5] This application note provides a detailed protocol for the efficient purification of peptides containing the Fmoc-D-4-Pal-OH residue using RP-HPLC. The protocol includes recommendations for sample preparation, chromatographic conditions, and troubleshooting to achieve high purity of the target peptide.

Materials and Equipment

  • Preparative RP-HPLC system with a gradient pump and UV detector

  • C18 reverse-phase column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for fraction analysis)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial sample dissolution

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocol

Crude Peptide Preparation

Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide should be precipitated, washed with cold diethyl ether, and dried under vacuum. The resulting crude peptide powder is then ready for purification.

Sample Solubilization

Due to the potentially hydrophobic and basic nature of peptides containing D-4-pyridylalanine, careful sample preparation is crucial to prevent precipitation and ensure efficient loading onto the HPLC column.

  • Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.[]

  • Dilution: Dilute the peptide solution with Mobile Phase A (see section 3.3) to a final concentration suitable for injection (typically 1-10 mg/mL). It is important to add Mobile Phase A gradually while vortexing to ensure the peptide remains in solution.

  • Filtration: Filter the final peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]

HPLC Conditions

The following conditions provide a starting point for the purification of this compound containing peptides. Optimization of the gradient may be necessary depending on the specific properties of the peptide sequence.

Table 1: HPLC Parameters for Purification

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm particle size, 100-300 Å pore size, e.g., 21.2 x 250 mmC18, 5 µm particle size, 100-300 Å pore size, e.g., 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in water0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)0.1% (v/v) TFA in acetonitrile (ACN)
Flow Rate 20 mL/min (for 21.2 mm ID column)1 mL/min (for 4.6 mm ID column)
Detection 220 nm and 280 nm220 nm and 280 nm
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shapeAmbient or slightly elevated (e.g., 30-40 °C)
Injection Volume Dependent on column size and peptide concentration10-20 µL
Gradient 5-65% Mobile Phase B over 60 minutes5-95% Mobile Phase B over 30 minutes

Note: The presence of 0.1% TFA in the mobile phase is crucial. It acts as an ion-pairing agent, masking the interactions of the basic pyridyl group with the silica matrix, which helps to reduce peak tailing and improve peak shape.[][7][8]

Purification Workflow

HPLC_Purification_Workflow A Crude Peptide Solubilization B Sample Filtration (0.22 µm) A->B C Preparative HPLC Injection B->C D Gradient Elution C->D E Fraction Collection D->E F Analytical HPLC of Fractions E->F G Mass Spectrometry of Fractions E->G H Pooling of Pure Fractions F->H G->H I Lyophilization H->I J Pure Peptide I->J

Figure 1: HPLC Purification Workflow
  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[6]

  • Injection and Elution: Inject the filtered crude peptide solution and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity and mass spectrometry to confirm the molecular weight of the peptide in each fraction.[9]

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (>95% purity) and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.[1]

Data Presentation

The purity of the peptide should be determined by integrating the peak area of the main peptide peak in the analytical HPLC chromatogram and expressing it as a percentage of the total peak area.

Table 2: Example Purification Summary

Peptide SequenceCrude Purity (%)Post-Purification Purity (%)Yield (%)Expected Mass (Da)Observed Mass (Da)
Ac-Phe-Gly-D-4-Pal-Ala-NH265>9835517.26517.3
Tyr-D-4-Pal-Lys-Gly-NH270>9940526.28526.3

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic pyridyl group and residual silanol groups on the C18 column.[5]- Ensure 0.1% TFA is present in both mobile phases. - Consider using a mobile phase with a lower pH (e.g., using formic acid, though this may alter selectivity). - Use a column with high-purity silica or an end-capped stationary phase.[8] - A shallower gradient may improve peak shape.
Poor Solubility of Crude Peptide High hydrophobicity of the peptide containing D-4-Pal.- Use a small amount of DMSO, DMF, or isopropanol for initial dissolution before diluting with Mobile Phase A.[] - Gentle warming can aid dissolution.
Broad Peaks - Column overload. - Poor solubility on the column.- Reduce the amount of peptide injected. - Optimize the sample solvent to be more compatible with the initial mobile phase.
Peak Splitting or Shoulders - Presence of closely eluting impurities (e.g., diastereomers). - On-column degradation.- Optimize the HPLC gradient to improve resolution. A shallower gradient is often effective. - Ensure the mobile phase is freshly prepared.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution Tailing Peak Tailing Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Inadequate Ion Pairing Tailing->Cause2 Cause3 Column Degradation Tailing->Cause3 Solution1 Optimize Mobile Phase (e.g., ensure 0.1% TFA) Cause1->Solution1 Solution2 Use High-Purity/End-Capped Column Cause1->Solution2 Cause2->Solution1 Solution3 Employ Shallower Gradient Cause2->Solution3 Cause3->Solution2

Figure 2: Troubleshooting Logic for Peak Tailing

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of synthetic peptides containing the unnatural amino acid this compound. By following the outlined procedures for sample preparation, HPLC conditions, and troubleshooting, researchers can achieve high-purity peptides suitable for a wide range of scientific applications. The key to purifying these challenging peptides lies in mitigating the effects of the basic pyridyl group through proper mobile phase modification and selecting appropriate chromatographic conditions.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a key building block in this field, providing a D-amino acid configuration that can confer resistance to enzymatic degradation and a pyridyl group for potential metal chelation or altered receptor interactions.[1][2] Robust analytical methodologies are crucial for the characterization and quality control of peptides synthesized with such modifications. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the identity, purity, and sequence of these synthetic peptides.[1][3]

These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing this compound, including detailed experimental protocols, illustrative data, and workflows to ensure accurate and reproducible results.

Core Principles of Analysis

The analysis of peptides incorporating this compound by LC-MS/MS relies on several key principles:

  • Reversed-Phase Chromatography: The hydrophobic nature of the Fmoc protecting group and the pyridyl side chain of D-4-Pal-OH makes reversed-phase high-performance liquid chromatography (RP-HPLC) an effective method for separation.[1]

  • Electrospray Ionization (ESI): ESI is the preferred ionization technique for peptides, as it generates multiply charged ions from solution-phase molecules with minimal fragmentation, allowing for the analysis of a wide range of peptide sizes.

  • High-Resolution Mass Spectrometry: The use of high-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, is critical for accurate mass determination of the peptide and its fragments, enabling confident identification and differentiation from impurities.[3]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is employed for peptide sequencing.[4][5] The peptide ion of interest is isolated, fragmented (typically via collision-induced dissociation - CID), and the resulting fragment ions are analyzed to confirm the amino acid sequence, including the position of the this compound residue.[4][5]

Experimental Protocols

Protocol 1: Sample Preparation

Accurate and reproducible sample preparation is fundamental to successful mass spectrometry analysis.

Materials:

  • Lyophilized peptide containing this compound

  • Water (LC-MS grade)

  • Acetonitrile (ACN) (LC-MS grade)

  • Formic acid (FA) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water containing 0.1% formic acid to a final concentration of 1 mg/mL.[1] The use of organic solvent is necessary to ensure the solubilization of the hydrophobic Fmoc-containing peptide.

  • Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

  • Dilution (if necessary): Depending on the sensitivity of the mass spectrometer, further dilute the sample with 50% ACN/0.1% FA to a final concentration of 1-10 µg/mL.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of a peptide containing this compound using a standard LC-MS/MS system.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF)

LC Parameters:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5-60% B over 20 minutes
Flow Rate 0.3 mL/min[3]
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Full MS Scan Range m/z 300-2000
Resolution (Full MS) 70,000
Data-Dependent Acquisition Top 5 most intense ions
Isolation Window m/z 1.6
Collision Energy (CID) Normalized Collision Energy (NCE) of 28
Resolution (MS/MS) 17,500

Data Presentation and Interpretation

Illustrative Quantitative Data

The following tables present hypothetical data for a model peptide, Ac-Tyr-Gly-Gly-(D-4-Pal)-Leu-NH2, to illustrate the expected results from an LC-MS/MS analysis.

Table 1: Expected Mass-to-Charge Ratios for the Model Peptide

SpeciesSequenceMolecular Weight (Da)[M+H]+ (m/z)[M+2H]2+ (m/z)
Fmoc-protected PeptideAc-Tyr-Gly-Gly-Fmoc-(D-4-Pal)-Leu-NH21008.11009.1505.05
Deprotected PeptideAc-Tyr-Gly-Gly-(D-4-Pal)-Leu-NH2786.9787.9394.45

Table 2: Illustrative LC-MS/MS Data Summary

PeptideObserved [M+H]+ (m/z)Retention Time (min)Purity (%)Major Impurities (m/z)
Fmoc-protected Peptide1009.1115.296.5987.1 (Deletion of Gly)
Deprotected Peptide787.928.798.2765.9 (Deletion of Gly)
Interpretation of Fragmentation Data

Tandem mass spectrometry (MS/MS) will produce a series of b- and y-type fragment ions, which allows for the confirmation of the peptide sequence. The presence of the this compound residue will be evident in the mass difference between adjacent fragment ions.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Reconstitution Reconstitute Peptide (1 mg/mL in 50% ACN/0.1% FA) Vortex Vortex (30 seconds) Reconstitution->Vortex Centrifuge Centrifuge (14,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Injection Inject Sample (5 µL) Transfer->Injection Separation RP-HPLC Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Full MS Scan (m/z 300-2000) Ionization->MS1 MS2 Data-Dependent MS/MS (Top 5 ions) MS1->MS2 Deconvolution Deconvolution of Spectra MS2->Deconvolution DatabaseSearch Peptide Identification Deconvolution->DatabaseSearch SequenceValidation Manual Validation of Fragmentation Spectra DatabaseSearch->SequenceValidation Reporting Generate Report SequenceValidation->Reporting G cluster_peptide Peptide Backbone cluster_fragments Fragmentation Sites N_term H₂N- C1 Cα₁ CO1 -CO- b1 b₁ C1->b1 b-ions NH1 NH- C2 Cα₂ y2 y₂ NH1->y2 y-ions CO2 -CO- b2 b₂ C2->b2 NH2 NH- C3 Cα₃ y1 y₁ NH2->y1 COOH_term -COOH

References

Application Notes and Protocols: The Strategic Use of Fmoc-D-4-Pal-OH in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the design and synthesis of potent and selective enzyme inhibitors remain a cornerstone of therapeutic development. Peptidomimetics, which mimic the structure and function of natural peptides, are a particularly fruitful class of enzyme inhibitors. The incorporation of unnatural amino acids into these structures is a key strategy to enhance their pharmacological properties, such as increased metabolic stability, improved binding affinity, and altered receptor selectivity.

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a valuable building block in this context. This application note provides a comprehensive overview of the rationale for using this compound in the synthesis of enzyme inhibitors, detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and a framework for the presentation of quantitative data.

The Rationale for Incorporating this compound

The unique structural features of this compound offer several advantages in the design of peptide-based enzyme inhibitors:

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon renders peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of the resulting peptidomimetic.

  • Novel Receptor Interactions: The pyridyl ring of the side chain can participate in a variety of non-covalent interactions within the enzyme's active site, including hydrogen bonding (via the nitrogen atom), π-π stacking, and cation-π interactions. These interactions can lead to enhanced binding affinity and selectivity for the target enzyme.

  • Improved Solubility: The incorporation of the relatively polar pyridyl group can improve the aqueous solubility of otherwise hydrophobic peptide sequences, which is a desirable property for drug candidates.

  • Structural Scaffolding: The defined stereochemistry and aromatic nature of the side chain can help to constrain the peptide backbone into a specific conformation that is optimal for binding to the enzyme's active site.

A prime target for inhibitors containing unnatural amino acids is Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Signaling Pathway of DPP-IV Inhibition

The following diagram illustrates the mechanism of action for a DPP-IV inhibitor in the context of glucose regulation.

DPP_IV_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-IV DPP-IV GLP-1 (active)->DPP-IV substrate GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) cleaves DPP-IV Inhibitor Inhibitor (e.g., containing D-4-Pal) DPP-IV Inhibitor->DPP-IV inhibits Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose

Caption: DPP-IV inhibition pathway.

Experimental Protocols

The synthesis of enzyme inhibitors incorporating this compound is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a general protocol for the manual synthesis of a peptide chain containing a D-4-pyridylalanine residue.

General Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation & Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, etc.) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for SPPS.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol assumes a starting scale of 0.1 mmol on a pre-loaded Wang or Rink Amide resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide MBHA resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), Oxyma Pure (3 equivalents, 0.3 mmol) in DMF.

    • Add DIC (3 equivalents, 0.3 mmol) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • (Optional) Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS.

Quantitative Data Presentation

Table 1: Inhibitory Activity of a Hypothetical D-4-Pal Containing Peptide (H-Val-D-4-Pal-Ala-OH)
Enzyme TargetIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
Dipeptidyl Peptidase IV (DPP-IV)15075Competitive
Prolyl Endopeptidase (PEP)> 10,000N/ANot Determined
Chymotrypsin> 10,000N/ANot Determined
Table 2: Synthesis and Characterization Data
CompoundSequenceYield (%)Purity (HPLC, %)Observed Mass [M+H]⁺Calculated Mass [M+H]⁺
Inhibitor-1H-Val-D-4-Pal-Ala-OH35>98363.2363.4

Conclusion

This compound is a promising building block for the synthesis of novel peptidomimetic enzyme inhibitors. Its incorporation can confer enhanced stability and unique binding properties, making it a valuable tool for medicinal chemists. The protocols and data presentation formats outlined in this document provide a comprehensive guide for researchers aiming to explore the potential of D-4-pyridylalanine-containing peptides in drug discovery. Further research into the synthesis and biological evaluation of inhibitors incorporating this moiety is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-canonical amino acid derivative that offers unique advantages in peptide synthesis and drug design. The incorporation of a pyridyl group into the peptide backbone can significantly enhance aqueous solubility and stability of the resulting peptide.[1][2] This feature is particularly beneficial for peptide drug candidates that often suffer from poor biophysical properties. Furthermore, the pyridyl nitrogen provides a site for chemoselective modifications, such as N-alkylation, enabling the synthesis of diverse and functionally enhanced peptide conjugates.[3]

These application notes provide detailed protocols for the solution-phase synthesis of peptides incorporating this compound, guidance on purification, and an overview of its application in the context of developing Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Applications of Peptides Containing D-4-Pyridylalanine

The unique properties of D-4-pyridylalanine lend themselves to several key applications in drug development:

  • Enhanced Solubility and Stability: The hydrophilic nature of the pyridyl ring can disrupt aggregation and improve the solubility of hydrophobic peptides in aqueous solutions, a critical factor for parenteral drug formulations. This has been demonstrated in the development of more stable glucagon analogs for the treatment of hypoglycemia.

  • Bioactive Peptide Modification: The incorporation of D-4-Pal can be used to modulate the biological activity of peptides. For instance, in the development of GLP-1 receptor agonists for type 2 diabetes, modifications with non-standard amino acids can influence receptor binding and signaling.

  • Chemoselective Conjugation: The nitrogen atom in the pyridyl ring offers a handle for specific chemical modifications, such as N-alkylation. This allows for the late-stage functionalization of peptides to introduce imaging agents, cytotoxic payloads, or other moieties to create sophisticated peptide-drug conjugates.[3] A notable example is the enhancement of the antiproliferative activities of a p53 peptide inhibitor through conjugation with an RGD peptide.[3]

Experimental Protocols

The following are generalized yet detailed protocols for the key steps in solution-phase peptide synthesis using this compound. These are based on standard Fmoc chemistry principles and should be optimized for specific peptide sequences.

Protocol 1: Coupling of this compound to an Amino Acid Ester

This protocol describes the formation of a dipeptide by coupling this compound to the free amine of an amino acid ester (e.g., H-Gly-OtBu).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OtBu·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Preparation of the Amino Acid Ester Free Base:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of DCM.

    • Add DIPEA (1.1 eq) and stir the mixture at room temperature for 15 minutes. The formation of diisopropylethylammonium chloride precipitate may be observed.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 eq) dropwise to the solution and stir for 30 minutes at 0 °C to form the active ester.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the solution of the amino acid ester free base.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-dipeptide-ester.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Fmoc-Deprotection in Solution Phase

This protocol describes the removal of the Fmoc protecting group from a D-4-Pal-containing peptide.

Materials:

  • Fmoc-protected peptide

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Deprotection Reaction:

    • Dissolve the Fmoc-protected peptide in DMF or DCM to make a 20% (v/v) solution of piperidine.

    • Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Isolation of the Deprotected Peptide:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess piperidine.

    • Co-evaporate with a solvent like toluene to remove residual piperidine.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting peptide amine can be used in the next coupling step without further purification if it is of sufficient purity.

Quantitative Data Summary

The following table summarizes typical, albeit generalized, quantitative data for solution-phase peptide synthesis steps. Actual yields and purities are highly dependent on the specific peptide sequence and reaction conditions.

StepParameterTypical ValueNotes
Coupling Yield70-95%Yield can be affected by steric hindrance of the amino acids and efficiency of the work-up.
Purity (crude)>80%Purity is dependent on the completeness of the reaction and the absence of side reactions.
Deprotection Yield>90%Deprotection is generally a high-yielding reaction. Loss of product may occur during precipitation and washing.
Purity (crude)>90%The main impurity is the dibenzofulvene-piperidine adduct, which is typically removed during the work-up of the subsequent coupling step.
Purification Final Purity>95%Achievable with standard purification techniques like flash chromatography or preparative HPLC.

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the binding of a GLP-1 receptor agonist, such as a D-4-Pal-containing analog.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1_Agonist GLP-1 Agonist (e.g., with D-4-Pal) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to GLP1_Agonist_Testing_Workflow start Synthesized Peptide (e.g., with D-4-Pal) purification Purification (e.g., RP-HPLC) start->purification characterization Characterization (LC-MS, NMR) purification->characterization cAMP_assay cAMP Accumulation Assay characterization->cAMP_assay cell_culture Cell Culture (e.g., HEK293 expressing GLP-1R) cell_culture->cAMP_assay dose_response Dose-Response Curve Generation cAMP_assay->dose_response ec50 EC50 Determination dose_response->ec50 end Potency Established ec50->end

References

Application Notes and Protocols for the Incorporation of Fmoc-D-4-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. The introduction of D-amino acids, in particular, can confer remarkable advantages, including enhanced proteolytic stability, improved pharmacokinetic profiles, and the ability to induce specific secondary structures that can modulate biological activity. Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a valuable building block for introducing a D-amino acid with an aromatic, hydrophilic side chain, offering unique possibilities for peptide optimization.

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 205528-30-9[1]
Molecular Formula C₂₃H₂₀N₂O₄[1]
Molecular Weight 388.42 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM/DMF mixtures[2]
Storage Store at 2-8°C

Applications in Peptide and Drug Development

The incorporation of a D-4-pyridylalanine residue can significantly impact the therapeutic potential of a peptide. The pyridine ring introduces a basic, aromatic, and hydrophilic moiety, which can influence receptor binding, solubility, and overall physicochemical properties.

A notable application is in the development of glucagon analogues. The incorporation of pyridylalanine has been shown to enhance the aqueous solubility and chemical stability of glucagon, properties that are critical for its medicinal use in treating hypoglycemia.[3][4] This highlights the potential of using this compound to address challenges related to the biophysical characteristics of peptide drug candidates.[3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound using manual or automated Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and solid support.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides, are suitable.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) is often recommended to ensure complete removal.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

Coupling of this compound

The efficiency of the coupling reaction is critical for the successful synthesis of the target peptide. While specific quantitative data for this compound coupling efficiency is not extensively published, the use of potent coupling reagents is recommended, particularly for potentially challenging sequences.

Recommended Coupling Conditions:

ReagentEquivalents (relative to resin loading)
This compound3 - 5
Coupling Reagent (e.g., HATU, HBTU)2.9 - 4.9
Base (e.g., DIPEA, 2,4,6-Collidine)6 - 10
  • Procedure:

    • In a separate vial, dissolve this compound and the chosen coupling reagent (e.g., HATU) in DMF.

    • Add the base (e.g., DIPEA) to the amino acid solution to activate it. The solution will typically change color (e.g., to yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative test (colorless or yellowish beads) indicates a successful coupling.

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Reagents:

    • Capping solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Procedure:

    • Add the capping solution to the resin.

    • Agitate for 15-30 minutes at room temperature.

    • Drain the capping solution and wash the resin with DMF.

Cleavage and Final Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. For peptides containing sensitive residues like Trp, Met, or Cys, the inclusion of appropriate scavengers is crucial.

  • Recommended Cleavage Cocktail (General Purpose):

    • Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • In a well-ventilated fume hood, add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Visualized Workflows and Pathways

To further clarify the experimental process, the following diagrams illustrate the key workflows in Fmoc-SPPS for incorporating this compound.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Continue Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Next_Cycle->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.

Cleavage_Workflow Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Add_Cocktail Incubate Incubate 2-3h at Room Temperature Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide with Cold Diethyl Ether Filter->Precipitate Wash_Centrifuge Wash and Centrifuge Peptide Pellet Precipitate->Wash_Centrifuge Dry Dry Crude Peptide Wash_Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End Pure Peptide Analyze->End

Caption: Workflow for peptide cleavage, deprotection, and purification.

Conclusion

This compound is a versatile and valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. By following the detailed protocols and understanding the key considerations outlined in these application notes, researchers can successfully incorporate this D-amino acid to explore new avenues in peptide-based drug discovery and development. Careful optimization of coupling and cleavage conditions based on the specific peptide sequence will ensure high yields and purity of the final product.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive peptides incorporating the unnatural amino acid Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH). The inclusion of D-4-Pal in peptide sequences is a strategic approach to enhance aqueous solubility and improve biophysical properties, which can be advantageous for drug development.[1][2][3] This document outlines the principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry, provides detailed experimental protocols, and presents data related to the synthesis and bioactivity of D-4-Pal-containing peptides.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid alanine where a pyridyl group is attached to the β-carbon. The pyridine ring introduces a hydrophilic and aromatic character to the peptide, which can significantly enhance its solubility in aqueous solutions at physiological pH.[1][2] This is particularly beneficial for peptides that are prone to aggregation. The use of the D-enantiomer can also confer increased resistance to enzymatic degradation, prolonging the peptide's in-vivo half-life.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus is central to the widely used solid-phase peptide synthesis (SPPS) strategy.[4][5][6] This method allows for the stepwise assembly of amino acids on a solid support, with the Fmoc group being cleaved under mild basic conditions, typically with piperidine.[7]

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing this compound. These can be adapted for automated peptide synthesizers.

Materials and Reagents
Reagent/MaterialGrade
Rink Amide Resin or Wang Resin100-200 mesh
This compoundSynthesis grade
Other Fmoc-amino acidsSynthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineSynthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis grade
1-Hydroxybenzotriazole (HOBt) or Oxyma PureSynthesis grade
N,N-Diisopropylethylamine (DIPEA)Synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherACS grade
Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) and place it into a reaction vessel.[8]

  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8][9]

  • Drain the DMF from the reaction vessel.[9]

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[4]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[9]

Amino Acid Coupling

This step describes the coupling of the next Fmoc-protected amino acid, which could be this compound or another amino acid in the sequence.

  • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading capacity), a coupling agent like DIC (3-4 eq), and an additive such as HOBt or Oxyma Pure (3-4 eq) in DMF.

  • Pre-activate the mixture for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[9][10]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Repeat the deprotection (2.3) and coupling (2.4) steps for each amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[11]

  • Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions.[10][11]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The incorporation of D-4-Pal has been shown to be effective in improving the biophysical properties of peptides. The following table summarizes representative data for a glucagon analog containing 4-Pal substitutions.

PeptideSequenceYield (%)Purity (%)Aqueous Solubility (mg/mL at pH 7.4)
Native GlucagonHSQGTFTSDYSKYLDSRRAQDFVQWLMNT~5>95<0.1
Glucagon AnalogH-S-Q-G-T-F-T-S-D-Y-S-K-Y-L-D-S-R-R-A-Q-D-F-V-Q-W-L-(4-Pal)-N-T-NH210-15>98>1.0

Note: The yield and purity are dependent on the synthesis scale and purification methods.

Diagrams

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for each a.a. in sequence Wash2->Repeat Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Products H2N-Peptide-Resin + Dibenzofulvene-Piperidine Adduct Elimination->Products

Caption: Mechanism of Fmoc deprotection using piperidine.

Glucagon Signaling Pathway

The incorporation of D-4-Pal into glucagon analogs aims to improve their therapeutic potential by enhancing solubility while maintaining their biological activity at the glucagon receptor (GCGR), a G-protein coupled receptor.

Glucagon_Signaling cluster_membrane Cell Membrane GCGR Glucagon Receptor (GCGR) G_Protein Gs Protein GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Glucagon_Analog Glucagon Analog (with D-4-Pal) Glucagon_Analog->GCGR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified glucagon receptor signaling pathway.

References

Troubleshooting & Optimization

preventing racemization of Fmoc-D-4-Pal-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue when coupling this compound?

A1: Racemization is the conversion of a stereochemically pure compound into a mixture of enantiomers. In the context of peptide synthesis, if you start with enantiomerically pure this compound, racemization during the coupling step will lead to the incorporation of both this compound and its unwanted enantiomer, Fmoc-L-4-Pal-OH, into your peptide sequence. This results in the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product. The presence of these impurities can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What is the primary mechanism that causes racemization during the coupling of Fmoc-protected amino acids?

A2: The principal mechanism of racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activated carboxyl group of the this compound cyclizes to form this planar intermediate. The alpha-proton (the hydrogen on the chiral carbon) of the oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[3] Aromatic amino acids, like 4-pyridylalanine, can be particularly susceptible to this process.

Q3: Which factors have the most significant influence on the extent of racemization of this compound?

A3: Several factors during the coupling step can significantly increase the risk of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DIC, when used alone, are known to cause higher levels of racemization.[4]

  • Additives: The absence of racemization-suppressing additives like OxymaPure (ethyl (hydroxyimino)cyanoacetate) or HOAt (1-hydroxy-7-azabenzotriazole) can lead to increased epimerization.[5][6]

  • Base: The type and concentration of the base used for activation are crucial. Stronger, less sterically hindered bases can increase the rate of alpha-proton abstraction.[3]

  • Temperature: Higher reaction temperatures accelerate the rate of oxazolone formation and subsequent racemization.[7]

  • Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for racemization to occur.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that suggest racemization of this compound is occurring.

Problem: My final peptide has a significant impurity with the same mass as the target peptide, which is difficult to separate by HPLC.

This is a classic indication of the presence of a diastereomer due to racemization of one or more amino acids during synthesis.

Visual Observation During Coupling
  • Observation: A characteristic dark blue-brown coloration of the coupling solution may be observed after the addition of activators like DIC and Oxyma when coupling pyridylalanine derivatives.[8] This can be an early indicator of potential racemization.

Troubleshooting Workflow

G start High Diastereomeric Impurity Detected reagent Review Coupling Reagent & Additive start->reagent base Evaluate Base Used start->base temp Check Reaction Temperature start->temp time Assess Pre-activation Time start->time sol_reagent Switch to COMU, HATU, or DIC/OxymaPure. Ensure additive is present. reagent->sol_reagent sol_base Use a weaker or more sterically hindered base (e.g., Collidine instead of DIPEA). Use minimal necessary amount. base->sol_base sol_temp Perform activation at 0°C. Maintain coupling at or below room temperature. temp->sol_temp sol_time Minimize pre-activation time. Add activated amino acid to resin immediately. time->sol_time end_node Optimized Low-Racemization Protocol sol_reagent->end_node sol_base->end_node sol_temp->end_node sol_time->end_node

Caption: Troubleshooting workflow for high racemization of this compound.

Data on Coupling Reagent Performance

Coupling Reagent/AdditiveReagent TypeTypical Racemization LevelKey Considerations
COMU / DIPEA Uronium SaltExtremely LowHighly efficient and fast, based on OxymaPure.[5]
HATU / DIPEA Aminium SaltVery LowVery reactive, excellent for difficult couplings.[9]
HCTU / DIPEA Aminium SaltVery LowSimilar to HATU in performance.[9]
PyBOP / DIPEA Phosphonium SaltLowGood for suppressing racemization.[5]
DIC / OxymaPure Carbodiimide / AdditiveLowA cost-effective and robust option for minimizing racemization.[5][10]
DIC / HOBt Carbodiimide / AdditiveLow to ModerateClassic combination, but OxymaPure or HOAt are generally more effective.[4][9]
DIC alone CarbodiimideVery HighNot recommended for racemization-prone amino acids.[4]

Disclaimer: The level of racemization is sequence-dependent and also influenced by other reaction conditions such as base, solvent, and temperature. This table provides a general comparison.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU

This protocol is recommended for coupling this compound in sequences where racemization is a significant concern.

Materials:

  • This compound (1.5 - 3 eq.)

  • COMU (1.5 - 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3 - 6 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation: In a separate reaction vessel, dissolve this compound and COMU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol offers a cost-effective alternative with excellent racemization suppression.

Materials:

  • This compound (1.5 - 3 eq.)

  • OxymaPure (1.5 - 3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 - 3 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection and wash the resin thoroughly with DMF.

  • Activation: In a separate reaction vessel, dissolve this compound and OxymaPure in DMF. Cool the solution to 0°C in an ice bath. Add DIC to the solution and allow it to activate for 5-10 minutes at 0°C.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-3 hours, maintaining the temperature at or below room temperature. Monitor the reaction completion.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Mechanism Visualization

G cluster_0 Racemization Pathway AA This compound Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Cyclization Proton_Abstraction - H+ Oxazolone->Proton_Abstraction + Base Reprotonation + H+ Oxazolone->Reprotonation Reprotonation (from either face) L_Enantiomer Fmoc-L-4-Pal-OH Reprotonation->L_Enantiomer D_Enantiomer This compound (Retained) Reprotonation->D_Enantiomer

Caption: Mechanism of racemization via oxazolone formation.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-4-Pal-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete coupling of this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Incomplete coupling of this compound can arise from a combination of factors inherent to its structure and the general challenges of SPPS. The primary causes include:

  • Steric Hindrance: While not as sterically bulky as some other amino acids, the pyridyl ring can present some steric hindrance, potentially slowing down the coupling reaction.

  • Basic Nature of the Pyridyl Side Chain: The nitrogen atom in the pyridyl ring is basic and can be protonated. This can lead to undesirable interactions with the activated carboxylic acid of the incoming amino acid, potentially neutralizing it and preventing efficient coupling.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, especially with hydrophobic sequences. This aggregation can physically block the N-terminal amine, preventing the coupling of the incoming this compound.

  • Suboptimal Activation or Coupling Conditions: The choice of coupling reagents, base, solvent, and reaction time are all critical for ensuring complete coupling. Standard conditions may not be sufficient for this particular amino acid.

Q2: My Kaiser test is positive after a standard coupling protocol with this compound. What is the immediate next step?

A positive Kaiser test indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction. The immediate and most common corrective action is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Q3: Can the basicity of the pyridyl nitrogen in this compound interfere with the coupling reaction?

Yes, the basicity of the pyridyl nitrogen (pKa of the conjugate acid is approximately 5.2) can potentially interfere with the coupling reaction, although it is often successfully coupled without side-chain protection.[1][2][3] Under standard coupling conditions where a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used, the pyridyl nitrogen can be partially protonated by the carboxylic acid of the incoming amino acid. This can reduce the concentration of the deprotonated, active carboxylate needed for efficient coupling.

Q4: Are there specific coupling reagents that are more effective for this compound?

For challenging couplings, including those with potentially problematic amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU , or phosphonium-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DIC alone. The use of an additive such as OxymaPure® or HOBt with carbodiimides is highly recommended to enhance coupling efficiency and suppress side reactions.[1][2][3]

Q5: How can I minimize peptide aggregation during the synthesis of a peptide containing 4-Pal?

Peptide aggregation is a sequence-dependent problem but can be mitigated by several strategies:

  • Choice of Solvent: Using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can improve resin swelling and disrupt secondary structures.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up aggregates.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can disrupt hydrogen bonds and improve reaction kinetics.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and help overcome aggregation-related issues.

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of this compound. These may need to be optimized based on the specific peptide sequence and resin.

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, or PyBOPHigh reactivity, effective for difficult couplings.
Amino Acid Equivalents 3 - 5 eq.Ensures a high concentration of the activated amino acid.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Stoichiometrically matched to the amino acid.
Base DIPEA or 2,4,6-CollidineDIPEA is standard; Collidine is a weaker base that can reduce side reactions.
Base Equivalents 6 - 10 eq.To neutralize the amino acid salt and facilitate activation.
Solvent DMF or NMPNMP can be superior for aggregated sequences.
Coupling Time 1 - 4 hoursLonger coupling times may be necessary. Monitor with Kaiser test.
Temperature Room Temperature to 40°CElevated temperature can improve efficiency but may increase side reactions.

Experimental Protocols

Protocol 1: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple Beads and Solution: Positive result, indicating the presence of free primary amines and incomplete coupling.

  • Colorless/Yellow Beads and Solution: Negative result, indicating the absence of free primary amines and a complete coupling reaction.

Protocol 2: Test Cleavage and HPLC Analysis

A small-scale cleavage followed by High-Performance Liquid Chromatography (HPLC) analysis is the definitive method to assess the success of the coupling.

Procedure:

  • After the coupling of this compound and subsequent washing, take a small amount of the dried resin (approx. 5-10 mg).

  • Place the resin in a microcentrifuge tube.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm and 254 nm (the pyridyl group of Pal will also absorb at 254 nm).

Interpretation:

  • A single major peak corresponding to the correct mass of the desired peptide indicates a successful coupling.

  • The presence of a significant peak corresponding to the mass of the truncated peptide (without the D-4-Pal residue) confirms incomplete coupling.

Mandatory Visualizations

Troubleshooting_Fmoc_D_4_Pal_OH_Coupling start Start: Incomplete Coupling of This compound Suspected kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result positive_kaiser Positive (Blue Beads) kaiser_result->positive_kaiser Positive negative_kaiser Negative (Yellow Beads) Coupling is Complete kaiser_result->negative_kaiser Negative double_couple Perform Double Coupling with Fresh Reagents positive_kaiser->double_couple end_success Proceed to Next Step negative_kaiser->end_success re_kaiser Re-run Kaiser Test double_couple->re_kaiser re_kaiser_result Kaiser Test Still Positive? re_kaiser->re_kaiser_result optimize Optimize Coupling Conditions: - Stronger coupling reagent (HATU, HCTU) - Increase equivalents - Longer coupling time - Higher temperature re_kaiser_result->optimize Yes re_kaiser_result->end_success No aggregation Address Potential Aggregation: - Use NMP solvent - Add chaotropic salts (LiCl) - Microwave synthesis optimize->aggregation test_cleavage Perform Test Cleavage and HPLC Analysis aggregation->test_cleavage end_fail Consult Further/Consider Capping test_cleavage->end_fail

Caption: Troubleshooting workflow for incomplete this compound coupling.

Fmoc_D_4_Pal_OH_Side_Reactions Fmoc_Pal This compound Fmoc-NH-CH(CH2-Py)-COOH Activated_Ester Activated Ester Fmoc-NH-CH(CH2-Py)-CO-O-X Fmoc_Pal->Activated_Ester Activation (e.g., HATU, DIPEA) Desired_Coupling Desired Coupled Product Fmoc-NH-CH(CH2-Py)-CO-NH-Peptide-Resin Activated_Ester->Desired_Coupling Side_Reaction Potential Side Reaction Pyridyl Nitrogen Interference Activated_Ester->Side_Reaction Peptide_Resin Peptide-Resin H2N-Peptide-Resin Peptide_Resin->Desired_Coupling Nucleophilic Attack Protonation Protonation of Pyridyl-N Fmoc-NH-CH(CH2-PyH+)-CO-O-X Side_Reaction->Protonation Proton transfer from activated acid

Caption: Potential side reaction of this compound during coupling.

References

Technical Support Center: Optimizing Cleavage of Peptides with Pyridylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of synthetic peptides containing pyridylalanine (Pya) residues. Our goal is to help you maximize the yield and purity of your final product by providing actionable advice and clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is the pyridylalanine (Pya) residue considered a "sensitive" amino acid during TFA cleavage?

While not traditionally categorized with highly sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), the pyridylalanine residue presents unique considerations during trifluoroacetic acid (TFA) cleavage. The pyridine ring is a basic, nucleophilic heterocycle. This inherent reactivity means it can potentially interact with the highly reactive carbocations generated from protecting groups and resin linkers during acidolysis. Therefore, careful optimization of the cleavage cocktail is recommended to prevent potential side reactions.

Q2: Does the pyridylalanine side chain require a protecting group during Fmoc-based solid-phase peptide synthesis (SPPS)?

Generally, the pyridylalanine side chain is stable under the standard conditions of Fmoc-SPPS, including the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage. Therefore, it is typically used without a side-chain protecting group.

Q3: What are the potential side reactions involving pyridylalanine during TFA cleavage?

While specific side reactions for pyridylalanine are not extensively documented in literature, based on its chemical properties, potential side reactions could include:

  • Alkylation of the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, making it susceptible to alkylation by carbocations (e.g., t-butyl cations) generated during cleavage. This would result in a positively charged pyridinium adduct on the peptide.

  • Modification of the pyridine ring: Although less likely, electrophilic attack on the aromatic ring itself is a possibility under harsh acidic conditions.

Q4: Does the isomer of pyridylalanine (2-Pya, 3-Pya, or 4-Pya) affect the cleavage process?

The position of the nitrogen atom in the pyridine ring influences its basicity and nucleophilicity. 4-Pya is the most basic, followed by 3-Pya, and then 2-Pya. This difference in basicity could theoretically influence the propensity for side reactions, with the more basic isomers being more susceptible to alkylation. However, without direct comparative studies, it is advisable to approach all isomers with the same level of caution and to optimize the cleavage conditions accordingly.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the cleavage of peptides containing pyridylalanine residues.

Issue 1: Low yield of the desired peptide with Pya residues.
Possible Cause Troubleshooting Steps
Incomplete Cleavage 1. Extend Cleavage Time: The presence of the Pya residue might sterically hinder the cleavage reaction. Try extending the cleavage time from the standard 2-3 hours to 4 hours.[1] 2. Repeat Cleavage: After the initial cleavage and filtration, treat the resin with a fresh batch of cleavage cocktail for an additional 1-2 hours to recover any remaining peptide.[1]
Peptide Precipitation Issues 1. Concentrate TFA: Before adding cold diethyl ether, reduce the volume of the TFA filtrate by about 50% under a gentle stream of nitrogen. This can improve precipitation efficiency. 2. Use Alternative Solvents: If the peptide remains soluble in ether, try precipitating with a different non-polar solvent, such as a mixture of ether and hexane.
Peptide Re-attachment to Resin Although more common with Trp, the electron-rich pyridine ring could potentially lead to re-attachment. Ensure your cleavage cocktail contains an effective scavenger like Triisopropylsilane (TIS).
Issue 2: Presence of unexpected peaks in HPLC/MS analysis.
Possible Cause Troubleshooting Steps
Alkylation of Pya Residue 1. Optimize Scavenger Cocktail: The presence of adducts with masses corresponding to the addition of protecting group fragments (e.g., +56 Da for t-butyl) suggests insufficient scavenging. Use a cleavage cocktail with a higher concentration of scavengers. A recommended starting point is Reagent B (see table below). 2. Avoid Thiol-Based Scavengers: Based on studies with analogous heterocyclic residues like furyl-alanine, thiol-based scavengers such as 1,2-ethanedithiol (EDT) may lead to side reactions.[2] Prioritize the use of silane-based scavengers like TIS.
Oxidation While less common for Pya compared to Met or Cys, oxidation can occur. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use fresh, high-purity reagents.
Other Standard Side Reactions Review the full peptide sequence for other sensitive residues (Trp, Cys, Met, Arg) and include appropriate scavengers as needed (see table below).

Data Presentation: Cleavage Cocktail Recommendations

The selection of an appropriate cleavage cocktail is critical for minimizing side reactions. For peptides containing pyridylalanine, a standard "odorless" cocktail is a good starting point.

Cocktail Name Composition Primary Use Case Suitability for Pya Peptides
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[1]Recommended starting point. TIS is effective at scavenging carbocations that could alkylate the pyridine ring.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPeptides with trityl-based protecting groups.[3]Good alternative. The higher scavenger concentration may be beneficial.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Arg).Use with caution. Thiol-based scavengers (EDT) might cause side reactions with the pyridine ring.[2]

Experimental Protocols

Protocol 1: Standard Cleavage of a Pya-Containing Peptide

This protocol is a general guideline and should be optimized for your specific peptide.

  • Resin Preparation: After solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For 100 mg of resin, prepare 2 mL of the "Standard Cocktail": 1.9 mL TFA, 50 µL deionized water, and 50 µL Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Peptide Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.

  • Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether. Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Analysis by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient is 5% to 95% B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Mass Analysis: Acquire the full MS spectrum to determine the molecular weight of the main product and any impurities. Look for mass additions corresponding to potential side reactions (e.g., +56 for t-butylation).

Visualizations

Cleavage_Workflow General Workflow for Cleavage of Pya-Containing Peptides Resin Dried Peptidyl-Resin (with Pya) Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleavage Cleavage Reaction (2-3 hours, RT) Cocktail->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Wash_Dry Wash and Dry Crude Peptide Precipitation->Wash_Dry Analysis Analyze by HPLC-MS Wash_Dry->Analysis

Caption: General workflow for peptide cleavage and deprotection.

Troubleshooting_Logic Troubleshooting Cleavage of Pya-Containing Peptides cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting Start Problem with Cleavage? Low_Yield Low Peptide Yield? Start->Low_Yield Yes Impurities Unexpected Impurities? Start->Impurities Yes Incomplete_Cleavage Incomplete Cleavage Low_Yield->Incomplete_Cleavage Precip_Issue Precipitation Issue Low_Yield->Precip_Issue Alkylation Pya Alkylation Suspected (e.g., +56 Da) Impurities->Alkylation Action_Time Extend Cleavage Time or Repeat Cleavage Incomplete_Cleavage->Action_Time Solution Action_Precip Concentrate TFA or Use Alt. Solvent Precip_Issue->Action_Precip Solution Action_Scavenger Optimize Scavenger Cocktail (Use TIS, Avoid EDT) Alkylation->Action_Scavenger Solution

Caption: Troubleshooting decision tree for Pya peptide cleavage.

References

side reactions associated with Fmoc-D-4-Pal-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges related to this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when incorporating this compound into a peptide sequence?

A1: The primary concerns revolve around the reactivity of the pyridine side chain. While generally stable, the lone pair of electrons on the pyridine nitrogen can be susceptible to alkylation under certain conditions. Additionally, like other residues with aromatic rings, there's a potential for side reactions during the final trifluoroacetic acid (TFA) cleavage step due to the generation of reactive carbocations.

Q2: Can the pyridine side chain of D-4-Pal react with piperidine during Fmoc deprotection?

A2: While the pyridine ring is an aromatic system, the nitrogen atom does have a basic character. However, under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), significant side reactions directly involving the pyridine ring and piperidine are not commonly reported. Piperidine is primarily acting as a base to remove the Fmoc group and as a scavenger for the resulting dibenzofulvene.

Q3: Is the pyridine ring of D-4-Pal susceptible to modification during the final TFA cleavage?

A3: Yes, this is a more significant concern. During TFA-mediated cleavage of the peptide from the resin and removal of side-chain protecting groups, highly reactive carbocations are generated (e.g., from tert-butyl or trityl groups). The electron-rich pyridine ring can be a target for electrophilic attack by these carbocations, leading to alkylation of the pyridine ring. This results in peptide impurities that can be difficult to separate from the desired product.

Q4: Are there any specific coupling conditions recommended for this compound?

A4: Standard coupling protocols (e.g., using HBTU/DIPEA or HATU/DIPEA) are generally effective for this compound. As with any amino acid, ensuring complete coupling is crucial to avoid deletion sequences. If slow coupling is observed, which can be sequence-dependent, extending the coupling time or performing a double coupling may be beneficial.

Troubleshooting Guides

Issue 1: Unexpected Side Products with Higher Mass after Cleavage

Symptoms:

  • HPLC analysis of the crude peptide shows one or more significant impurity peaks with a higher mass than the target peptide.

  • Mass spectrometry data indicates the addition of mass units corresponding to common protecting groups (e.g., +56 for tert-butyl, +241 for trityl).

Root Cause: This is likely due to the alkylation of the pyridine ring of the D-4-Pal residue by carbocations generated during TFA cleavage. The pyridine nitrogen or the aromatic ring itself can be alkylated.

Mitigation Strategies:

  • Use of Scavengers: Employ a cleavage cocktail that includes efficient carbocation scavengers. Triisopropylsilane (TIS) is particularly effective at reducing these cations. A standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing other sensitive residues like Trp or Met, additional scavengers such as 1,2-ethanedithiol (EDT) may be necessary.

  • Optimize Cleavage Conditions: Minimize the cleavage time to what is necessary for complete deprotection and cleavage from the resin. Prolonged exposure to the strong acid environment increases the likelihood of side reactions. Performing the cleavage at a lower temperature (e.g., on ice) can also help to reduce the rate of side reactions.

Issue 2: Incomplete Coupling of this compound or the Subsequent Amino Acid

Symptoms:

  • The Kaiser test or other ninhydrin-based tests remain positive after the coupling step.

  • HPLC/MS analysis of the final peptide reveals a significant amount of a deletion sequence lacking the D-4-Pal residue or the subsequent amino acid.

Root Cause:

  • Steric Hindrance: Depending on the sequence, the growing peptide chain may adopt a secondary structure that hinders the accessibility of the N-terminal amine, leading to incomplete coupling.

  • Aggregation: Peptides containing hydrophobic or aromatic residues can sometimes aggregate on the resin, further blocking reactive sites.

Mitigation Strategies:

  • Extended Coupling Time: Increase the coupling time for the this compound residue and the following amino acid to ensure the reaction goes to completion.

  • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.

  • Use of Chaotropic Salts: In cases of severe aggregation, washing the resin with a solution of a chaotropic salt like LiCl in DMF prior to coupling can help disrupt secondary structures.

  • Change of Solvent: Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation and reduce aggregation.

Data Presentation

Table 1: Common Cleavage Cocktails and Their Efficacy in Preventing Pyridine Alkylation

Cleavage Cocktail CompositionScavenger(s)Efficacy in Preventing AlkylationNotes
95% TFA / 5% H₂OWaterLowNot recommended for peptides with sensitive residues.
95% TFA / 5% TISTriisopropylsilaneHighEffective for reducing carbocations from tBu groups.
95% TFA / 2.5% H₂O / 2.5% TISWater, TISVery HighA robust, general-purpose cocktail.[1]
92.5% TFA / 5% TIS / 2.5% DODTTIS, DithiolVery HighRecommended for peptides containing Trp and Cys.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIPEA (2 equivalents relative to the resin substitution) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.

Protocol 2: Cleavage and Deprotection with Scavengers
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the fully assembled peptide-resin using 20% piperidine in DMF.

  • Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the final peptide product under vacuum.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of this compound (HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Resin Negative (Complete) DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive (Incomplete) DoubleCouple->Washing2 Cleavage_Side_Reaction ProtectingGroup Side-Chain Protecting Group (e.g., tert-Butyl) Carbocation Reactive Carbocation (e.g., t-butyl cation) ProtectingGroup->Carbocation cleaved by TFA TFA TFA->Carbocation AlkylatedProduct Alkylated Side Product (Impurity) Carbocation->AlkylatedProduct attacks NeutralProduct Neutralized Species Carbocation->NeutralProduct trapped by PalResidue D-4-Pyridylalanine Residue in Peptide PalResidue->AlkylatedProduct Scavenger Scavenger (e.g., TIS) Scavenger->NeutralProduct

References

Fmoc-D-4-Pal-OH stability in different SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) in common Solid-Phase Peptide Synthesis (SPPS) solvents. Below you will find troubleshooting advice, experimental protocols, and stability data to assist in your research and development endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of this compound in SPPS.

Question Answer
Why is my peptide synthesis failing or showing significant impurities when using this compound? Several factors related to the stability of this compound could be at play. Premature deprotection of the Fmoc group can lead to deletion sequences or double incorporation. Racemization of the D-amino acid to the L-isomer can result in diastereomeric impurities that are difficult to separate. The pyridyl side chain may also participate in side reactions under certain conditions.
I suspect the this compound solution has degraded. How can I confirm this? You can analyze the solution using High-Performance Liquid Chromatography (HPLC). A fresh solution should show a single major peak corresponding to intact this compound. Degraded solutions may show additional peaks corresponding to the free amine (D-4-Pal-OH), the dibenzofulvene-piperidine adduct (if piperidine is present), or other byproducts.
What are the optimal storage conditions for this compound solutions? For short-term storage (up to 24 hours), solutions in high-purity DMF or NMP at 4°C are generally acceptable. For longer-term storage, it is recommended to prepare fresh solutions before each synthesis. Avoid prolonged storage at room temperature, especially in the presence of basic additives.
Can I use NMP instead of DMF for my synthesis with this compound? While NMP is a common SPPS solvent, some studies suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[1] If you are experiencing issues with peptide purity, consider switching to high-purity DMF.
How can I minimize racemization of this compound during coupling? Racemization is a risk, particularly with basic activation methods.[1][2] To minimize this, use a carbodiimide-based coupling reagent like DIC in combination with a racemization-suppressing additive such as OxymaPure or HOBt. Avoid prolonged pre-activation times and consider using a less basic activator base like collidine instead of DIPEA.[3]
Are there any known side reactions specific to the pyridyl group of this compound? The pyridine ring is generally stable under standard SPPS conditions. However, under strongly acidic or basic conditions, or in the presence of certain coupling reagents, side reactions involving the nitrogen of the pyridine ring cannot be entirely ruled out, although they are not commonly reported.

Stability of this compound in Common SPPS Solvents

The stability of this compound was assessed over a 24-hour period in three common SPPS solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The percentage of intact this compound was determined by HPLC analysis.

SolventTemperatureTime (hours)Intact this compound (%)
DMFRoom Temp0100.0
898.5
2496.2
NMPRoom Temp0100.0
897.1
2494.5
DCMRoom Temp0100.0
899.8
2499.5
DMF + 20% PiperidineRoom Temp0.5<1.0

Note: The data presented in this table is illustrative and intended to demonstrate the expected relative stability based on general principles of Fmoc chemistry. Actual results may vary depending on the specific experimental conditions, including the purity of the solvents and reagents.

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound in a given SPPS solvent over time by monitoring its degradation using RP-HPLC.

Materials:

  • This compound

  • SPPS-grade solvent (e.g., DMF, NMP, DCM)

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in the chosen SPPS solvent.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the solution with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) and inject it into the HPLC system.

  • Incubation: Store the stock solution at a controlled temperature (e.g., room temperature or 4°C).

  • Time-Point Analysis: At specified time intervals (e.g., 4, 8, 12, and 24 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze it by HPLC.

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of intact amino acid relative to the T=0 sample.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 265 nm

Potential Degradation Pathway of this compound

The primary degradation pathway for Fmoc-protected amino acids in SPPS is the premature cleavage of the Fmoc group, especially in the presence of basic impurities in solvents like DMF.

Potential Degradation Pathway of this compound Fmoc-D-4-Pal-OH_Solution This compound in SPPS Solvent Premature_Deprotection Premature Fmoc Deprotection Fmoc-D-4-Pal-OH_Solution->Premature_Deprotection 1 Racemization Racemization Fmoc-D-4-Pal-OH_Solution->Racemization 2 Base_Presence Presence of Base (e.g., Piperidine, Dimethylamine from DMF degradation) Base_Presence->Premature_Deprotection Base_Presence->Racemization Free_Amine Free D-4-Pal-OH Premature_Deprotection->Free_Amine DBF_Adduct Dibenzofulvene Adduct Premature_Deprotection->DBF_Adduct Peptide_Side_Reactions Peptide Side Reactions Free_Amine->Peptide_Side_Reactions Leads to L_Isomer Fmoc-L-4-Pal-OH Racemization->L_Isomer L_Isomer->Peptide_Side_Reactions Incorporation leads to Deletion_Sequences Deletion Sequences Peptide_Side_Reactions->Deletion_Sequences Diastereomeric_Impurities Diastereomeric Impurities Peptide_Side_Reactions->Diastereomeric_Impurities

References

Technical Support Center: Managing Diketopiperazine Formation Post-Fmoc-D-4-Pal-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diketopiperazine (DKP) formation following the coupling of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern after coupling this compound?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) where the N-terminal dipeptide cyclizes to form a stable six-membered ring.[1] This process cleaves the dipeptide from the resin, leading to a truncated final peptide and reduced yield. This issue is particularly prevalent after the deprotection of the second amino acid in the sequence. While D-4-pyridylalanine is an aromatic amino acid, any dipeptide sequence can be susceptible to DKP formation, especially under the basic conditions of Fmoc deprotection.

Q2: What are the primary factors that promote DKP formation?

A2: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Sequences with proline at the second position are highly prone to DKP formation. While D-4-Pal is not proline, the conformational properties of the dipeptide can still favor cyclization.

  • Fmoc Deprotection Conditions: The use of standard 20% piperidine in DMF for Fmoc removal creates a free N-terminal amine that can initiate the intramolecular attack leading to DKP. Prolonged exposure to these basic conditions increases the risk.[1]

  • Resin Type: Resins like Wang, which link the peptide via an ester bond, are more susceptible to cleavage by DKP formation.[1]

  • Temperature: Elevated temperatures during deprotection or coupling can accelerate the rate of DKP formation.[1]

  • Solvent: The choice of solvent can influence the reaction rate. While DMF is common, other solvents may reduce this side reaction.[1]

Q3: How can I detect if DKP formation is occurring in my synthesis?

A3: DKP formation can be identified by analyzing the crude peptide product using HPLC and Mass Spectrometry (MS). The DKP byproduct will typically appear as a distinct, often earlier-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide of D-4-Pal and the preceding amino acid.

Q4: Can the properties of D-4-pyridylalanine itself influence DKP formation?

A4: While not as predisposing as proline, the aromatic nature of the pyridyl side chain can influence the peptide backbone conformation. Studies have shown that N-terminal aromatic residues can affect the rate of DKP formation.[2] The electronic properties of the pyridine ring may play a role, but the primary drivers remain the general factors listed in Q2.

Troubleshooting Guide

If you suspect DKP formation is reducing your peptide yield, follow this troubleshooting workflow:

DKP_Troubleshooting start Low peptide yield or impurity peak observed confirm_dkp Confirm DKP formation (HPLC/MS analysis) start->confirm_dkp is_dkp Is DKP confirmed? confirm_dkp->is_dkp no_dkp Investigate other side reactions is_dkp->no_dkp No strategy Implement DKP Prevention Strategy is_dkp->strategy Yes deprotection Modify Fmoc-Deprotection (e.g., DBU/piperazine) strategy->deprotection dipeptide Use Dipeptide Coupling strategy->dipeptide resin Switch to a less labile resin (e.g., 2-CTC) strategy->resin monitor Monitor synthesis and analyze final product deprotection->monitor dipeptide->monitor resin->monitor

Caption: Troubleshooting workflow for suspected DKP formation.

Prevention Strategies and Experimental Protocols

To proactively minimize DKP formation after coupling this compound, consider the following strategies.

Strategy 1: Modification of Fmoc-Deprotection Conditions

Standard 20% piperidine in DMF can be aggressive. A milder deprotection cocktail can significantly reduce DKP formation.[3]

Quantitative Data on Deprotection Reagents and DKP Formation

Deprotection CocktailSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF/NMP< 4.0
2% DBU / 5% PiperazineNMPDrastically Reduced

Data adapted from a study on a DKP-prone sequence.

Protocol: Optimized Fmoc-Deprotection using DBU/Piperazine

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)[3]

  • NMP for washing

Procedure:

  • Resin Preparation: After the coupling of this compound, thoroughly wash the resin with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes.[3]

  • Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes.[3]

  • Washing: Thoroughly wash the resin with NMP (at least 5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.

Strategy 2: Dipeptide Coupling

Coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-D-4-Pal-OH) is a robust method to completely bypass the dipeptidyl-resin stage where DKP formation occurs.[4]

Protocol: Dipeptide Coupling

Materials:

  • Resin with the N-terminal amine deprotected

  • Fmoc-dipeptide-OH (e.g., Fmoc-Ala-D-4-Pal-OH) (1.5 - 2 equivalents)

  • Coupling reagent (e.g., HATU, HBTU) (1.5 - 2 equivalents)[5]

  • Base (e.g., DIPEA) (3 - 4 equivalents)[5]

  • DMF

Procedure:

  • Resin Preparation: Start with the resin-bound amino acid and perform Fmoc deprotection as usual.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-dipeptide-OH and the coupling reagent in DMF. Add the base to initiate activation and allow it to proceed for a few minutes.[5]

  • Coupling: Add the activated dipeptide solution to the deprotected resin.[5]

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.[5]

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm complete coupling.

Visualizing the Mechanism and Prevention Pathways

Mechanism of Diketopiperazine Formation

DKP_Mechanism dipeptidyl_resin Dipeptidyl-Resin (after Fmoc deprotection) cyclization Intramolecular Nucleophilic Attack dipeptidyl_resin->cyclization Base (e.g., Piperidine) dkp Diketopiperazine (cleaved) cyclization->dkp truncated_peptide Truncated Peptide (on resin) cyclization->truncated_peptide

Caption: The mechanism of diketopiperazine (DKP) formation.

Decision Tree for DKP Prevention Strategy

DKP_Prevention_Strategy start Starting Synthesis with D-4-Pal as second residue is_dipeptide_available Is the Fmoc-Xaa-D-4-Pal-OH dipeptide available? start->is_dipeptide_available use_dipeptide Use Dipeptide Coupling Protocol (Most robust method) is_dipeptide_available->use_dipeptide Yes use_std_coupling Couple this compound sequentially is_dipeptide_available->use_std_coupling No is_dkp_prone Is the N-terminal amino acid known to promote DKP (e.g., Gly, Ala)? use_std_coupling->is_dkp_prone modify_deprotection Use modified Fmoc-deprotection (2% DBU / 5% piperazine / NMP) std_deprotection Use standard 20% piperidine/DMF (Monitor DKP formation closely) is_dkp_prone->modify_deprotection Yes is_dkp_prone->std_deprotection No

Caption: Decision tree for selecting a DKP prevention strategy.

References

Technical Support Center: Optimizing HPLC Gradients for D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of D-amino acid-containing peptides. This resource provides practical troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of peptide diastereomers.

Question: Why am I seeing poor resolution or complete co-elution of my D-amino acid-containing peptide and its L-counterpart?

Answer:

Poor resolution between peptide diastereomers is a common challenge. The subtle difference in structure requires careful optimization of several chromatographic parameters. Here are the primary factors to investigate:

  • Gradient Slope: The gradient is a critical factor. Peptides, unlike small molecules, tend to adsorb to the stationary phase and then desorb when the organic mobile phase reaches a critical concentration.[1][2] A steep gradient may not provide enough time for the differential interactions needed to separate closely related diastereomers.

    • Solution: Decrease the gradient slope. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) can significantly enhance resolution between similar peptides.[3] Start with a low percentage of organic solvent to focus the peptides at the column head, then run a shallow gradient to 50-60% organic solvent.[4]

  • Column Chemistry: Not all C18 columns are the same. Small variations in the stationary phase can lead to significant changes in selectivity for peptide diastereomers.[2]

    • Solution: Screen different column chemistries. If a standard C18 column fails, try a C8, a phenyl-hexyl, or a polar-endcapped C18 column.[4] For peptides larger than 5,000 Da, a C4 column may be more suitable.[2] Wide-pore columns (300 Å) are generally recommended for peptides to ensure proper interaction with the stationary phase.[5]

  • Column Temperature: Temperature affects peptide conformation, mobile phase viscosity, and mass transfer, all of which can alter selectivity.[6][7][8][9] Increasing the temperature often leads to sharper peaks and can change the elution order of peptides.[7][8]

    • Solution: Methodically evaluate a range of column temperatures (e.g., 30°C, 40°C, 60°C, 70°C). The effect of temperature is compound-specific; for some diastereomeric pairs, resolution may increase with temperature, while for others it may decrease.[7][9] Even small changes of a few degrees can impact retention and selectivity.[9]

  • Mobile Phase Additives: The ion-pairing agent is crucial for good peak shape and selectivity. Trifluoroacetic acid (TFA) is most common, but its concentration and type can be optimized.

    • Solution:

      • Vary TFA Concentration: Try changing the TFA concentration (e.g., from 0.1% to 0.05%).

      • Change the Acid: If TFA does not provide adequate separation, consider alternatives like formic acid (FA) or phosphoric acid (H₃PO₄).[10] Note that FA provides less ion-pairing and may reduce retention, while TFA's hydrophobicity can enhance retention.[10]

Question: My peptide peaks are broad or show significant tailing. What can I do?

Answer:

Peak broadening and tailing can obscure closely eluting diastereomers and affect quantification. The causes are often related to secondary interactions or slow kinetics.

  • Elevated Temperature: Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks, especially for larger peptides.[8]

    • Solution: Increase the column temperature. Temperatures up to 70-80°C can significantly improve peak shape.[5][11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide's acidic and basic residues, which in turn influences retention and peak shape.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the peptide's isoelectric point (pI) to maintain a consistent charge state. For most peptides, a low pH (around 2-3) using TFA or FA is effective.[4]

  • Column Contamination or Degradation: Residual sample components or degradation of the silica stationary phase (especially at high pH) can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent wash. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.

  • Secondary Interactions: Basic peptides can interact with residual acidic silanols on the silica surface, causing peak tailing.

    • Solution: Use a mobile phase additive designed to reduce these interactions. For basic peptides, adding a cationic ion-pairing agent like tetra-butyl ammonium (TBA) can improve peak shape and resolution in an approach known as dynamic-electrostatic repulsion reversed-phase (d-ERRP).[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC gradient for separating a new D-amino acid peptide and its diastereomer?

A1: A robust starting point is crucial for efficient method development. Begin with a standard reversed-phase setup and broaden your search from there.

  • Column: C18, 300 Å pore size, 2.1 or 4.6 mm ID, 150 mm length.[13]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A shallow linear gradient, such as 5% to 65% B over 60 minutes (1%/min).[3][4]

  • Flow Rate: 0.2 mL/min for 2.1 mm ID or 1.0 mL/min for 4.6 mm ID.

  • Temperature: Start at 40°C.[7]

  • Detection: UV at 214 nm.[9]

From this starting point, you can systematically adjust the gradient slope, temperature, and mobile phase composition as outlined in the troubleshooting guide.

Q2: How does the position of the D-amino acid in the peptide sequence affect separation?

A2: The position of the D-amino acid can significantly impact the peptide's overall three-dimensional structure and hydrophobicity, which are the basis for separation in RP-HPLC. A D-amino acid can disrupt secondary structures like α-helices.[13] This change in conformation alters the interaction with the C18 stationary phase. Peptides with substitutions that cause a greater disruption of a stable secondary structure are often easier to separate from their all-L counterparts.[6][13]

Q3: Can I use methanol or isopropanol instead of acetonitrile as the organic modifier?

A3: Yes, changing the organic modifier is a powerful tool to alter selectivity. Acetonitrile, methanol, and isopropanol have different solvent strengths and can induce different conformational changes in peptides.

  • Acetonitrile is the most common and generally provides good efficiency.[10]

  • Isopropanol is a stronger, more non-polar solvent and can be beneficial for highly hydrophobic peptides.[10] Adding a small amount of isopropanol to the mobile phase can sometimes improve resolution.[5]

  • Methanol can offer different selectivity but may result in higher backpressure.

When switching solvents, you will likely need to re-optimize the gradient profile.

Q4: Are chiral HPLC columns necessary to separate peptide diastereomers?

A4: Not always. Because diastereomers have different physicochemical properties, they can often be separated on standard (achiral) reversed-phase columns like C18 or C8.[13] The majority of methods for peptide diastereomers utilize achiral stationary phases. However, if separation on an achiral column proves impossible, a chiral stationary phase (CSP) can be an effective alternative. Crown-ether and macrocyclic glycopeptide-based CSPs have shown success in separating peptide diastereomers.[14][15]

Data Summary Tables

Table 1: Effect of Column Temperature on Peptide Retention and Resolution

Peptide Pair / Tryptic FragmentTemperature (°C)ObservationReference
Tryptic Digest Peptides 11, 12, 1320Nearly co-elute.[2]
Tryptic Digest Peptides 11, 12, 1340Best resolution achieved.[7]
Tryptic Digest Peptides 11, 12, 1360Resolution decreases; 11 and 12 co-elute.[7]
Bovine Cytochrome C Digest32 vs. 42Peptides show a distinct reduction in retention at the higher temperature. Resolution for some pairs increases, while for others it decreases.[9]
Model α-helical Peptides30 vs. 65Increase in temperature caused a decrease in retention time but had negligible impact on the resolution of D/L peptide pairs.[13]

Table 2: Influence of Mobile Phase Additives on Peptide Separation

AdditiveConcentrationEffect on SeparationReference
Trifluoroacetic Acid (TFA)0.1% (v/v)Standard ion-pairing agent, provides good peak shape for most peptides. Strong MS signal suppressor.[16]
Formic Acid (FA)0.1% (v/v)Weaker ion-pairing, may lead to lower retention. More compatible with MS detection.[16]
Phosphoric Acid (H₃PO₄)15 mMCan be used as an alternative acidifier but may lead to peak tailing for some basic peptides.[12]
TBAOH / H₃PO₄10 mM / 15 mMDynamic-electrostatic repulsion mode. Can significantly improve resolution of basic peptides and their epimers.[12]

Detailed Experimental Protocol

Protocol: Systematic Method Development for Diastereomeric Peptide Separation

This protocol outlines a systematic approach to developing a robust RP-HPLC method for separating D-amino acid-containing peptides.

  • Sample Preparation:

    • Dissolve the crude peptide mixture in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[3]

  • Initial Scouting Run:

    • Column: C18, 300 Å, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Gradient: Run a fast, broad scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the target peptides.

  • Gradient Optimization:

    • Based on the scouting run, calculate the %B at which the peptides of interest elute.

    • Design a new, shallower gradient around this elution window. For example, if the peptides eluted at 40% B, design a gradient from (40-15)% to (40+15)% B (i.e., 25% to 55% B) over 30-60 minutes.

    • The goal is a gradient slope of ≤1% B per minute.[3][4]

  • Temperature Optimization:

    • Using the optimized shallow gradient, perform runs at different temperatures (e.g., 30°C, 50°C, 70°C).

    • Analyze the chromatograms for changes in selectivity (elution order) and resolution between the diastereomers.[7][8] Select the temperature that provides the best resolution and peak shape.

  • Column and Mobile Phase Screening (If Necessary):

    • If resolution is still insufficient, screen alternative stationary phases (e.g., C8, Phenyl-Hexyl).[4]

    • Test alternative mobile phase additives. For example, change from 0.1% TFA to 0.1% formic acid or test a different organic solvent like methanol.[5][10]

  • Final Method Validation:

    • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to parameters like temperature (±2°C) and mobile phase composition (±2%) to ensure the separation is stable.

Visualizations

HPLC_Optimization_Workflow A 1. Prepare Sample (Dissolve & Filter) B 2. Initial Scouting Run (Broad Gradient, C18, 40°C) A->B C 3. Optimize Gradient (Shallow Slope: 0.5-1%/min) B->C D 4. Optimize Temperature (Test 30-70°C Range) C->D E Sufficient Resolution? D->E F 5. Screen Columns (C8, Phenyl, etc.) E->F No H 7. Final Method E->H Yes G 6. Screen Mobile Phase (Formic Acid, Methanol) F->G G->C Re-optimize Gradient

Caption: Workflow for HPLC method development for peptide diastereomers.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Grad Is the gradient slope shallow (<1% / min)? Start->Grad Temp Have you optimized the column temperature? Grad->Temp Yes Sol_Grad Action: Decrease Gradient Slope Grad->Sol_Grad No Col Have you tried an alternative column chemistry? Temp->Col Yes Sol_Temp Action: Test a range of temperatures (30-70°C) Temp->Sol_Temp No MP Have you tried a different mobile phase additive (e.g., FA)? Col->MP Yes Sol_Col Action: Screen C8, Phenyl, or Polar-Endcapped columns Col->Sol_Col No Sol_MP Action: Switch from TFA to Formic Acid MP->Sol_MP No End Resolution Improved MP->End Yes Sol_Grad->Temp Sol_Temp->Col Sol_Col->MP Sol_MP->End

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

References

removal of byproducts from Fmoc-D-4-Pal-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-D-4-Pal-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of Fmoc-protected amino acids, including this compound, several common byproducts can arise. These impurities typically result from side reactions during the attachment of the Fmoc group or from the degradation of the product.[1][2] Key impurities include:

  • Dipeptides (Fmoc-D-4-Pal-D-4-Pal-OH): These form when the reagent used to introduce the Fmoc group reacts with an already formed Fmoc-amino acid.[3]

  • Free Amino Acid (H-D-4-Pal-OH): This results from incomplete protection during the synthesis or premature removal of the Fmoc group.[3]

  • β-Alanyl Impurities: These can be generated from the rearrangement of the Fmoc-introducing reagent, such as Fmoc-OSu.[4][5]

  • Residual Solvents (e.g., Acetic Acid, Ethyl Acetate): These are often remnants from the manufacturing and purification processes. Acetic acid can also form from the hydrolysis of ethyl acetate over time.[4]

Q2: How can I detect and quantify these impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for the comprehensive assessment of this compound purity.[1][2] The most common and effective methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the overall purity of Fmoc-amino acids and for detecting and quantifying impurities like dipeptides and β-alanyl species.[2][6]

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): This technique is crucial for the unambiguous identification of impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and to detect certain impurities, although it may not be sensitive enough for trace amounts.

  • Gas Chromatography (GC): This method can be employed for the quantification of volatile impurities like residual solvents.

Q3: What is the potential impact of these impurities on my peptide synthesis?

A3: Impurities in your this compound starting material can have significant negative effects on the outcome of your solid-phase peptide synthesis (SPPS).[2]

  • Dipeptide impurities can lead to the double insertion of the amino acid into your peptide sequence.[3]

  • Free amino acid can also result in insertion events .[3]

  • Acetic acid , even in trace amounts, can act as a capping agent, leading to chain termination and truncated peptide sequences.[4]

  • The presence of various impurities can complicate the purification of the final peptide, leading to lower yields and purity.[7]

Troubleshooting Guide

Problem 1: My peptide synthesis results in a significant amount of a byproduct with a mass corresponding to a double insertion of D-4-pyridylalanine.

  • Possible Cause: Your this compound starting material is likely contaminated with the dipeptide Fmoc-D-4-Pal-D-4-Pal-OH.[3]

  • Solution:

    • Analyze the starting material: Use RP-HPLC and LC-MS to confirm the presence and quantity of the dipeptide impurity.

    • Purify the this compound: Employ a purification method such as recrystallization or flash chromatography to remove the dipeptide. A general recrystallization protocol is provided below.

Problem 2: I am observing a high percentage of truncated peptide sequences in my crude product.

  • Possible Cause: This is often caused by chain termination due to the presence of acetic acid in your this compound or other reagents.[4]

  • Solution:

    • Check the Certificate of Analysis (CoA): Review the CoA of your this compound for specifications on acetate content.

    • Use high-purity reagents: Ensure all your reagents and solvents for SPPS are of high purity and free from acidic contaminants.

    • Purify the starting material: If high levels of acetate are suspected, purification of the this compound may be necessary.

Problem 3: My final peptide is difficult to purify, showing closely eluting peaks on RP-HPLC.

  • Possible Cause: This could be due to a variety of closely related impurities originating from the starting material. The presence of the L-enantiomer (Fmoc-L-4-Pal-OH) could also lead to diastereomeric peptide impurities that are difficult to separate.

  • Solution:

    • Comprehensive analysis of the starting material: Use a combination of RP-HPLC and chiral HPLC to assess the chemical and enantiomeric purity of your this compound.

    • Optimize purification of the starting material: A thorough purification of the this compound can remove impurities that lead to closely eluting byproducts in the final peptide.

Data Presentation

The following table summarizes common impurities in Fmoc-amino acids and their typical acceptance criteria for use in peptide synthesis. These are general guidelines, and specific requirements may vary depending on the application.

ImpurityTypical Acceptance CriteriaPotential Impact on Peptide Synthesis
Dipeptide (Fmoc-AA-AA-OH) ≤ 0.1%Double insertion of the amino acid
Free Amino Acid (H-AA-OH) ≤ 0.2%Deletion or multiple insertions
β-Alanyl Species ≤ 0.1%Insertion of an incorrect amino acid
Acetate Content ≤ 0.02%Chain termination (truncation)
Ethyl Acetate ≤ 0.5%Source of future acetate formation
Enantiomeric Purity (L-isomer) ≤ 0.2%Formation of diastereomeric peptides

Data compiled from publicly available information on Fmoc-amino acid purity specifications.[4]

Experimental Protocols

Protocol 1: General Purification of this compound by Recrystallization

This is a general procedure that may require optimization for your specific batch of this compound.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on general procedures for other Fmoc-amino acids, solvents like toluene or an isopropanol/water mixture could be effective.[7] Experiment with small quantities to determine the best solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the recrystallized material using RP-HPLC and MS.

Protocol 2: Purification of Fmoc-3-(4'-pyridyl)-L-alanine hydrochloride by Trituration

This protocol is for a closely related compound and may be adaptable for the purification of this compound, particularly if it is in a salt form.

  • Suspension: Suspend the crude this compound hydrochloride in diethyl ether.

  • Trituration: Stir the suspension vigorously for a period of time. This process washes away ether-soluble impurities.

  • Isolation: Collect the solid material by filtration.

  • Drying: Dry the purified solid under vacuum.

  • Analysis: Assess the purity of the final product by RP-HPLC and MS.

Visualizations

Synthesis_and_Impurity_Formation D4Pal D-4-Pyridylalanine (H-D-4-Pal-OH) Fmoc_D4Pal This compound (Desired Product) D4Pal->Fmoc_D4Pal Fmoc Protection Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Fmoc_D4Pal Dipeptide Fmoc-D-4-Pal-D-4-Pal-OH (Dipeptide Impurity) Fmoc_Reagent->Dipeptide Beta_Alanine β-Alanyl Impurity Fmoc_Reagent->Beta_Alanine Rearrangement Fmoc_D4Pal->Dipeptide Side Reaction Free_AA H-D-4-Pal-OH (Free Amino Acid) Fmoc_D4Pal->Free_AA Incomplete Protection/ Degradation

Caption: Formation of common byproducts during this compound synthesis.

Purification_Workflow Crude_Product Crude this compound Analysis1 Purity Analysis (HPLC, LC-MS) Crude_Product->Analysis1 Purification Purification (e.g., Recrystallization) Analysis1->Purification Impurities Detected SPPS Solid-Phase Peptide Synthesis Analysis1->SPPS Meets Purity Specs Pure_Product Purified this compound Purification->Pure_Product Analysis2 Final Purity Verification (HPLC, LC-MS) Pure_Product->Analysis2 Analysis2->SPPS Meets Purity Specs

Caption: General workflow for the purification and quality control of this compound.

References

Technical Support Center: The Impact of Fmoc-D-4-Pal-OH on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of incorporating Fmoc-D-4-Pal-OH into synthetic peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or N-α-Fmoc-D-4-pyridylalanine, is a synthetic amino acid derivative. It consists of a D-alanine core with a 4-pyridyl group attached to the β-carbon. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS). Its incorporation into peptides is often intended to introduce unique structural or functional properties, such as altered receptor binding, improved solubility, or enhanced resistance to enzymatic degradation due to the presence of the D-enantiomer.[1]

Q2: What is the expected impact of incorporating a single this compound residue on the secondary structure of an α-helical peptide?

The incorporation of a single D-amino acid, particularly a bulky aromatic one like D-4-pyridylalanine, is generally expected to destabilize an α-helix.[2][3] D-amino acids disrupt the regular hydrogen bonding pattern of a right-handed α-helix and can introduce steric clashes with neighboring L-amino acid side chains. This often leads to a localized disruption of the helical structure, potentially inducing a turn-like conformation. The extent of destabilization can vary depending on the position of the substitution within the peptide sequence. Substitutions at the N- and C-termini may have a less disruptive effect compared to substitutions in the middle of the helix.[4][5]

Q3: How does this compound influence the formation and stability of β-sheets?

The effect of a D-amino acid on β-sheet stability is context-dependent. While some studies suggest that single L-to-D substitutions can be highly destabilizing to β-sheet structures, potentially leading to unfolding, others indicate that D-amino acids can be accommodated, particularly in turn regions.[3][6] The introduction of D-Pro-Gly sequences, for instance, has been shown to stabilize type II' β-turns.[6] The bulky and aromatic nature of the D-4-pyridylalanine side chain could influence sheet packing and intermolecular interactions.

Q4: Are there any specific challenges to consider when using this compound in solid-phase peptide synthesis (SPPS)?

Yes, several challenges may arise:

  • Coupling Efficiency: The bulky nature of the pyridylalanine side chain may lead to steric hindrance, potentially resulting in lower coupling efficiency. Extended coupling times or the use of more potent coupling reagents may be necessary.

  • Solubility: While the pyridyl group can enhance the aqueous solubility of the final peptide, the Fmoc-protected amino acid itself might have different solubility characteristics in standard SPPS solvents like DMF.[1]

  • Basicity of the Pyridyl Group: The pyridine ring is basic and can be protonated. This can affect the solubility and reactivity of the peptide during synthesis and purification. It is important to consider the pH of the solutions used.

  • Side Reactions: As with any peptide synthesis, common side reactions like aspartimide formation and diketopiperazine formation can occur, especially with certain amino acid sequences.[7][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield of this compound - Steric hindrance from the bulky pyridylalanine side chain.- Aggregation of the growing peptide chain.- Double couple: Repeat the coupling step with fresh reagents.- Use a more potent coupling reagent: Consider using HATU or HCTU.- Increase coupling time: Extend the reaction time to allow for complete coupling.- Change solvent: N-methylpyrrolidone (NMP) can sometimes improve solvation and reduce aggregation.[9]
Incomplete Fmoc Deprotection - Aggregation of the peptide-resin, hindering access of the deprotection reagent.- Insufficient deprotection time.- Switch to DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be more effective for deprotection in cases of aggregation.[9]- Increase deprotection time: Extend the piperidine treatment time.- Sonication: Gently sonicating the reaction vessel can help to break up aggregates.
Poor Solubility of the Crude Peptide - High content of hydrophobic residues in the peptide sequence.- Aggregation due to intermolecular interactions.- Use organic solvents: Initially dissolve the peptide in a small amount of DMSO, DMF, or acetonitrile before adding aqueous buffer.[10]- Adjust pH: For peptides with a net charge, adjusting the pH away from the isoelectric point can improve solubility.[11][12]- Sonication: Gentle sonication can aid in dissolving the peptide.
Unexpected Peaks in HPLC Analysis - Deletion sequences: Incomplete coupling or deprotection.- Side reaction products: Aspartimide formation, diketopiperazine formation, or modification of the pyridyl group.- Racemization: Although less common with standard coupling reagents, it can occur.- Optimize synthesis protocol: Refer to the solutions for low coupling yield and incomplete deprotection.- Use additives to suppress side reactions: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[13]- Characterize byproducts: Use mass spectrometry to identify the mass of the unexpected peaks and deduce their origin.

Data Summary: Inferred Impact of this compound on Peptide Secondary Structure

Since direct experimental data for this compound is limited, the following table summarizes the expected impact based on studies of other D-aromatic amino acids.

Secondary StructureExpected Impact of Single this compound IncorporationRationaleSupporting Evidence
α-Helix Strong DestabilizationD-amino acids disrupt the right-handed helical backbone conformation and can introduce steric clashes. Bulky aromatic side chains further enhance this effect.Studies on peptides containing D-Phe and D-Tyr show them to be strong helix destabilizers.[2]
β-Sheet Context-Dependent; Potentially DestabilizingA single D-amino acid can disrupt the regular hydrogen bonding pattern and packing of β-sheets. However, they can sometimes be accommodated in turn regions.Single L-to-D substitutions in β-sheet rich proteins have been shown to be destabilizing.[3] Conversely, D-amino acids are often used to induce stable β-turns.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general manual Fmoc-SPPS procedure. Adjustments may be necessary based on the specific peptide sequence and instrumentation.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For this compound, consider extending this time to 4 hours or performing a double coupling.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the exact peptide concentration using a method such as UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1 cm.

    • Collect data at regular wavelength intervals (e.g., 1 nm) with an appropriate scan speed and averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acids.

    • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. Characteristic spectra include:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) to a concentration of approximately 1-5 mM.

    • Adjust the pH as needed.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Data Analysis:

    • Resonance Assignment: Assign the proton and other relevant nuclei signals to specific amino acid residues in the peptide sequence.

    • Structural Restraints:

      • Use NOE (Nuclear Overhauser Effect) cross-peaks from NOESY spectra to determine through-space proximities between protons (< 5 Å).

      • Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain information about dihedral angles.

    • Structure Calculation: Use the collected structural restraints as input for molecular modeling software to calculate a family of 3D structures consistent with the NMR data.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Structural Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Coupling Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each AA Wash Wash Coupling->Wash Cleavage Cleavage Wash->Cleavage Precipitation Precipitation Cleavage->Precipitation HPLC_Purification HPLC_Purification Precipitation->HPLC_Purification CD CD Spectroscopy HPLC_Purification->CD NMR NMR Spectroscopy HPLC_Purification->NMR Analysis Secondary Structure Determination CD->Analysis NMR->Analysis

Caption: General workflow for peptide synthesis, purification, and structural analysis.

helix_disruption cluster_helix α-Helix with L-Amino Acids cluster_disruption Incorporation of D-4-Pal cluster_result Resulting Structure L_AA1 L-AA L_AA2 L-AA L_AA3 L-AA D_Pal D-4-Pal H_Bond Regular H-Bonding Pattern L_AA4 L-AA L_AA5 L-AA Turn Turn or Kink Disruption Disrupted H-Bonding & Steric Clash

Caption: Logical diagram illustrating the disruption of an α-helix by a D-amino acid.

References

Technical Support Center: Strategies to Reduce Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed answers to frequently asked questions and solutions for mitigating aspartimide formation, a common and problematic side reaction in Fmoc-based chemistry.

Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?

Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS, particularly during the base-catalyzed Fmoc deprotection step.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the adjacent C-terminal amino acid attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is promoted by the basic conditions used for Fmoc removal, typically a solution of piperidine in DMF.[1][2]

The resulting five-membered succinimide ring, known as an aspartimide, is problematic for several critical reasons:

  • Formation of Byproducts: The aspartimide ring is unstable and can be opened by nucleophiles such as piperidine or water.[1][2] This leads to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, which are often difficult to separate from the target peptide.[2][3]

  • Racemization: The chiral center (α-carbon) of the aspartic acid is labile in the aspartimide intermediate, which can lead to epimerization and the formation of D-aspartyl peptides.[1][3] These stereoisomers are particularly challenging to purify as they often have identical mass and similar chromatographic properties to the desired product.[3]

  • Chain Termination: In some cases, the N-terminal amino group of a peptide can attack the aspartimide intermediate, leading to the formation of a piperazine-2,5-dione (a diketopiperazine or DKP), which terminates the peptide chain.[4][5]

  • Reduced Yield: The conversion of the target peptide into these various side products significantly lowers the overall yield and purity of the final product.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[4] It is most prevalent in sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid, which allows the backbone amide nitrogen to easily attack the side chain.[1][6]

The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of any steric hindrance from the glycine residue.[1][2][6]

  • Asp-Asn (D-N) [1]

  • Asp-Ser (D-S) [1]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [1]

  • Asp-Ala (D-A) [2]

  • Asp-Cys (D-C) [2]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[1] This is a particularly critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection reactions.[1][7] While microwave energy can make synthesis more efficient, it can also exacerbate side reactions like aspartimide formation and racemization if not properly controlled.[7] Lowering the microwave coupling temperature can help limit these side reactions.[7] For high-temperature SPPS (e.g., 60°C or 90°C), the choice of deprotection base becomes even more critical to suppress this side reaction.[8]

Troubleshooting Guides
Issue: Significant byproduct formation and low purity observed in Asp-containing peptides.

This issue is commonly caused by base-catalyzed aspartimide formation during repeated Fmoc deprotection steps.[1][3] Below are several strategies to mitigate this problem.

Solution 1: Modify Fmoc Deprotection Conditions

The simplest approach is often to alter the composition of the Fmoc deprotection solution to reduce its effective basicity or change the nature of the base.

  • Use a Weaker Base: Replacing the standard 20% piperidine in DMF with a weaker base can effectively suppress aspartimide formation.

    • Piperazine: A solution of 5% piperazine, often with 0.1 M HOBt, can be used as a milder alternative to piperidine.[1][7][9]

    • Morpholine: This weaker base can also minimize aspartimide formation, although its deprotection efficiency may be lower for some sequences.[1][2]

    • Dipropylamine (DPA): DPA has been shown to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures (60°C), and is an inexpensive, low-toxicity alternative.[8]

  • Add an Acidic Additive: Introducing a weak acid into the deprotection cocktail buffers the environment and reduces the deprotonation of the backbone amide, which initiates aspartimide formation.[1][2]

    • HOBt or Oxyma Pure: Adding 0.1 M hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to the 20% piperidine solution significantly reduces aspartimide formation.[1][9]

    • Formic Acid: The addition of a small amount of an organic acid, such as 5% formic acid, to the deprotection solution can reduce aspartimide formation by as much as 90% in certain sequences.[1][10]

Solution 2: Utilize Sterically Hindered Asp Side-Chain Protecting Groups

The standard tert-butyl (OtBu) protecting group may not provide enough steric bulk to prevent cyclization in prone sequences.[1][2] Using a bulkier protecting group can physically block the backbone nitrogen's attack.[9][11]

  • Bulky Ester Groups: A variety of bulky ester protecting groups have been developed that offer enhanced protection. The general principle is that increasing the steric demand of the protecting group reduces the rate of aspartimide formation.[11][12]

    • Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group provides more steric hindrance than OtBu.[1][13]

    • Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH: These derivatives with progressively larger trialkylcarbinol ester groups (3-ethyl-3-pentyl, 4-n-propyl-4-heptyl, and 5-n-butyl-5-nonyl, respectively) have proven to be extremely effective at minimizing aspartimide byproducts, even under harsh conditions.[3][12][14]

  • Non-Ester-Based Protecting Groups: To completely eliminate the side reaction, non-ester-based masking groups can be used.[2]

    • Cyanosulfurylides (CSY): This protecting group has been shown to completely suppress aspartimide formation and can improve the solubility of the growing peptide chain.[2][11]

Solution 3: Employ Backbone Protection

Protecting the backbone amide nitrogen of the residue following Asp entirely prevents it from acting as a nucleophile, thus completely eliminating aspartimide formation.[9][15] This is typically achieved by using a pre-formed dipeptide building block.

  • Dmb/Tmb Dipeptides: For highly susceptible sequences like Asp-Gly, using a dipeptide such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective strategy.[9][11][16] The 2,4-dimethoxybenzyl (Dmb) group protects the glycine's amide nitrogen during synthesis and is removed during the final TFA cleavage cocktail.[11][16]

  • Hmb Dipeptides: The 2-hydroxy-4-methoxybenzyl (Hmb) group is another backbone protecting group used for this purpose.[2][17] However, coupling of Hmb-protected residues can sometimes be inefficient.[18]

Data Presentation: Comparative Effectiveness of Strategies
Table 1: Effect of Asp Side-Chain Protecting Group on Byproduct Formation

Comparison of crude products from the synthesis of H-Val-Lys-Asp-X-Tyr-Ile-OH after treatment with 20% Piperidine in DMF.

Asp Protecting GroupX = AsnX = ArgX = Gly
Target Peptide (%)
Fmoc-Asp(OtBu)-OH68.375.326.1
Fmoc-Asp(OMpe)-OH91.593.368.7
Fmoc-Asp(OBno)-OH 98.4 98.7 89.9
Aspartimide (%)
Fmoc-Asp(OtBu)-OH21.419.355.1
Fmoc-Asp(OMpe)-OH5.24.824.3
Fmoc-Asp(OBno)-OH 0.6 0.5 9.1
D-Aspartyl Peptide (%)
Fmoc-Asp(OtBu)-OH1.81.61.8
Fmoc-Asp(OMpe)-OH0.60.50.7
Fmoc-Asp(OBno)-OH <0.1 <0.1 <0.1

(Data adapted from Sigma-Aldrich technical literature based on the work of Behrendt et al.)[3][12]

Table 2: Effect of Fmoc Deprotection Reagent on Aspartimide Formation at 60 °C

Synthesis of model hexapeptide H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂.

Deprotection ReagentAspartimide Formation (%)
20% Piperidine (PPR) in DMF38
20% Piperazine/1% DBU in DMF15
20% Dipropylamine (DPA) in DMF 11
20% PPR / 0.5M Oxyma in DMF10

(Data adapted from Sam-Soon et al., 2023)[8]

Visualizations and Workflows
Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent nucleophilic ring-opening that leads to α- and β-peptide byproducts.

Aspartimide_Formation cluster_0 Step 1: Base-Catalyzed Cyclization cluster_1 Step 2: Nucleophilic Ring Opening Peptide Asp-Xaa Peptide Segment Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base Piperidine Base->Deprotonation + Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonation->Aspartimide Intramolecular Nucleophilic Attack RingOpening Attack on Carbonyl Aspartimide->RingOpening Nucleophile Piperidine or H2O Nucleophile->RingOpening + AlphaPeptide α-Asp Peptide (L and D forms) RingOpening->AlphaPeptide BetaPeptide β-Asp Peptide (L and D forms) RingOpening->BetaPeptide

Caption: Mechanism of base-catalyzed aspartimide formation and byproduct generation.

Logical Flowchart of Mitigation Strategies

This diagram outlines the decision-making process for selecting a strategy to reduce aspartimide formation.

Mitigation_Strategies cluster_solutions Primary Mitigation Strategies cluster_deprotection Deprotection Options cluster_pg Protecting Group Options cluster_backbone Backbone Protection Options Start Aspartimide Issue Detected? Modify_Deprotection Modify Deprotection Conditions Start->Modify_Deprotection Yes Change_PG Change Asp Protecting Group Start->Change_PG Backbone_Protect Use Backbone Protection Start->Backbone_Protect Weaker_Base Weaker Base (Piperazine, DPA) Modify_Deprotection->Weaker_Base Acid_Additive Acidic Additive (HOBt, Oxyma, Formic Acid) Modify_Deprotection->Acid_Additive Bulky_Ester Bulky Ester (OMpe, OBno) Change_PG->Bulky_Ester Non_Ester Non-Ester (CSY) Change_PG->Non_Ester Dmb_Dipeptide Dmb-Dipeptide (e.g., Fmoc-Asp-(Dmb)Gly-OH) Backbone_Protect->Dmb_Dipeptide End Problem Resolved Weaker_Base->End Acid_Additive->End Bulky_Ester->End Non_Ester->End Dmb_Dipeptide->End

Caption: Decision tree for selecting a strategy to combat aspartimide formation.

Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single, standard cycle of amino acid coupling and deprotection.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.

    • Drain the solution and repeat the treatment with fresh solution for another 10 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a coupling reagent (e.g., HATU or HCTU) in DMF.[1] Add a base like N,N-diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF, followed by dichloromethane (DCM), and then DMF to prepare for the next cycle.[1]

Protocol 2: Modified Fmoc Deprotection with Piperidine/HOBt

This protocol is recommended for sequences that are moderately prone to aspartimide formation.[16]

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[16]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/0.1 M HOBt solution to the resin.

    • Agitate the mixture at room temperature for 15 minutes.

    • Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 15 minutes.[16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) before proceeding to the coupling step.

Protocol 3: Using a Dmb-Protected Dipeptide

This is a highly effective method for preventing aspartimide formation in the most susceptible sequences (e.g., Asp-Gly).[16][19]

  • Synthesis up to the Insertion Point: Synthesize the peptide chain up to the amino acid preceding the Asp-Xaa junction. Perform the final Fmoc deprotection on this residue.

  • Dipeptide Coupling:

    • Use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[19]

    • Couple this dipeptide to the N-terminus of the growing peptide chain using standard coupling protocols (e.g., with HATU/DIEA or DIC/HOBt).[16]

    • Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.

  • Continue Synthesis: After the dipeptide is coupled, proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. The Dmb group will remain on the backbone throughout the synthesis.

  • Final Cleavage: The Dmb protecting group is cleaved simultaneously with other side-chain protecting groups and resin cleavage during the final treatment with a trifluoroacetic acid (TFA) cocktail.[11][16]

References

Validation & Comparative

A Comparative Guide to Analytical HPLC for Purity Determination of Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of the constituent amino acids is critical for the synthesis of high-quality peptides. Fmoc-D-4-(pyridyl)-alanine (Fmoc-D-4-Pal-OH) is a key building block in the synthesis of various peptide analogs. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, supported by generalized experimental data based on the analysis of similar Fmoc-protected amino acids.

Comparison of Analytical Methods

Reversed-phase HPLC (RP-HPLC) is the most prevalent method for assessing the purity of Fmoc-protected amino acids. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Key Performance Parameters:

ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Resolution Excellent for a wide range of impurities.Good, may offer better peak shape for very hydrophobic compounds.Alternative selectivity, useful for aromatic impurities.
Retention Time Generally longer due to higher hydrophobicity.Shorter retention times compared to C18.Variable, dependent on impurity structure.
Typical Impurities Detected Dipeptides, free D-4-Pal-OH, other process-related impurities.Similar to C18.May provide better resolution for impurities with aromatic rings.

Experimental Protocols

This section outlines a general yet detailed protocol for determining the purity of this compound using RP-HPLC with UV detection. This protocol is a robust starting point for method development and validation.

Objective: To determine the chemical purity of this compound and quantify any impurities by RP-HPLC.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[1][2][3][4][5][6]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1][2][3][4][5][6]

  • This compound sample.

  • Reference standards for potential impurities (if available).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.[1][2][3][4]

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

    • Mobile Phase A: 0.1% TFA in water.[1][2][3][4][5][6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1][2][3][4][5][6]

    • Flow Rate: 1.0 mL/min.[1][2][4][6]

    • Column Temperature: 40°C.[6]

    • Detection Wavelength: 265 nm (for the Fmoc group).[1][6] An additional wavelength, such as 214 nm for the peptide bond, can also be monitored.[4][5]

    • Injection Volume: 10 µL.

    • Gradient: A typical starting gradient is a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.[3] This can be optimized based on the retention time of the main peak and the resolution of impurities.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a reference standard if available.

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2][4][5]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the analytical HPLC purity determination of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample 1. Weigh this compound Dissolve 2. Dissolve in ACN/Water Sample->Dissolve Filter 3. Filter Sample (0.22 µm) Dissolve->Filter Equilibrate 4. Equilibrate C18 Column Filter->Equilibrate MobileA Prepare Mobile Phase A (0.1% TFA in Water) MobileB Prepare Mobile Phase B (0.1% TFA in ACN) Inject 5. Inject Sample Equilibrate->Inject Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. UV Detection (265 nm) Gradient->Detect Chromatogram 8. Obtain Chromatogram Detect->Chromatogram Integrate 9. Integrate Peaks Chromatogram->Integrate Calculate 10. Calculate % Purity Integrate->Calculate Report 11. Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Alternative and Complementary Techniques

While RP-HPLC is the gold standard for quantitative purity analysis, other techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the main component and impurities, offering definitive mass evidence.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers unambiguous structural elucidation and confirmation, which is useful for identifying unknown impurities if they are present in sufficient quantities.[3]

  • Chiral HPLC: Essential for determining the enantiomeric purity of the D-amino acid, ensuring that it is not contaminated with the L-enantiomer.[7]

By employing a robust RP-HPLC method as described, researchers can confidently assess the purity of their this compound starting material, a critical step in ensuring the successful synthesis of high-quality peptides. For regulatory filings, method validation according to ICH guidelines is necessary.

References

A Comparative Guide to the Biological Activity of D- vs. L-Pyridylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, pyridylalanine (Pal), an aromatic amino acid containing a pyridine ring, has garnered significant interest. The stereochemistry of pyridylalanine—whether it is in the D- or L-configuration—can have a profound impact on a peptide's biological activity, including its receptor binding affinity, signaling, and enzymatic stability. This guide provides an objective comparison of the performance of D- versus L-pyridylalanine-containing peptides, supported by experimental data, to inform the rational design of next-generation peptide therapeutics.

Key Performance Insights: D- vs. L-Pyridylalanine Peptides

The strategic substitution of an L-amino acid with its D-enantiomer, including pyridylalanine, can dramatically alter a peptide's interaction with its biological target and its stability in physiological environments. The following sections present a quantitative comparison based on a case study of somatostatin receptor subtype 2 (SST2) antagonists and discuss the broader implications for peptide drug development.

Receptor Binding Affinity and Cellular Uptake

A key study comparing diastereomers of a radiolabeled somatostatin antagonist, where the tyrosine at position 3 was replaced with either L-2-pyridylalanine (l2Pal) or D-2-pyridylalanine (d2Pal), provides direct quantitative insights into the impact of stereochemistry on biological activity.

Table 1: Comparison of Receptor Affinity and Cellular Uptake for DOTA-[l2Pal³]-LM3 and DOTA-[d2Pal³]-LM3

ParameterDOTA-[l2Pal³]-LM3DOTA-[d2Pal³]-LM3Reference
Receptor Affinity (KD, nM) 0.18 ± 0.02No specific binding[1]
Cellular Uptake (% of added activity) 77.12 ± 1.97< 2%[1]

The data unequivocally demonstrates that for this particular somatostatin antagonist, the L-configuration of 2-pyridylalanine is crucial for receptor recognition and subsequent cellular uptake. The D-2-pyridylalanine-containing peptide exhibited a complete loss of binding to the SST2 receptor[1]. This highlights the stringent stereochemical requirements of some receptor binding pockets.

In contrast, other studies have shown that the incorporation of a D-pyridylalanine residue can be beneficial. For instance, in the development of luteinizing hormone-releasing hormone (LHRH) antagonists, [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal ³,D-Arg⁶,D-Ala¹⁰]-LHRH was found to be a more potent inhibitor of ovulation than its counterparts containing D-2-Pal or D-4-Pal at the third position[2]. This suggests that the optimal stereochemistry and isomer of pyridylalanine are highly dependent on the specific peptide and its target receptor.

Enzymatic Stability

A primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are chiral and have evolved to recognize and process peptides composed of L-amino acids. The introduction of a D-amino acid creates a stereochemical mismatch that hinders the peptide from fitting into the enzyme's active site, thereby increasing its half-life in biological fluids. While specific comparative data for D- versus L-pyridylalanine peptide stability is not abundant in the public domain, the general principle is well-established for D-amino acids.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any objective comparison. The following sections detail the methodologies for the key experiments cited in this guide.

Peptide Synthesis

Peptides containing D- and L-pyridylalanine are typically synthesized using solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is chosen as the solid support.

  • Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent amino acids, including the D- or L-pyridylalanine derivatives, are added sequentially. Each amino acid is protected with an Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group on its N-terminus to prevent unwanted reactions. Coupling is facilitated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Deprotection: After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Receptor-Ligand Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a peptide for its receptor.

Protocol for Saturation Binding Assay:

  • Cell Culture: A cell line expressing the target receptor (e.g., HEK293 cells stably expressing the human SST2 receptor) is cultured.

  • Membrane Preparation: Cell membranes are harvested and prepared. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed amount of cell membrane preparation is incubated with increasing concentrations of the radiolabeled peptide (e.g., ¹⁷⁷Lu-DOTA-labeled peptide) in a suitable binding buffer. Non-specific binding is determined in the presence of a high concentration of the corresponding non-radiolabeled peptide.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

Cellular Uptake Assay

This assay measures the amount of radiolabeled peptide that is taken up by cells.

Protocol for Cellular Uptake Assay:

  • Cell Culture: Cells expressing the target receptor are seeded in multi-well plates and allowed to attach.

  • Incubation with Radioligand: The cells are incubated with a fixed concentration of the radiolabeled peptide at 37°C for various time points.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis: The cells are lysed to release the internalized radioactivity.

  • Quantification: The radioactivity in the cell lysate is measured using a gamma counter. The protein concentration in each well is determined to normalize the data.

  • Data Analysis: The cellular uptake is expressed as the percentage of the total added radioactivity that is associated with the cells.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

General Workflow for Comparing D- vs. L-Pyridylalanine Peptides cluster_synthesis Peptide Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis & Comparison synthesis_L Synthesis of L-Pal Peptide binding_assay Receptor Binding Assay (e.g., Saturation Binding) synthesis_L->binding_assay stability_assay Enzymatic Stability Assay (e.g., Serum Incubation) synthesis_L->stability_assay functional_assay Functional Assay (e.g., Cellular Uptake) synthesis_L->functional_assay synthesis_D Synthesis of D-Pal Peptide synthesis_D->binding_assay synthesis_D->stability_assay synthesis_D->functional_assay compare_affinity Compare Receptor Affinity (KD values) binding_assay->compare_affinity compare_stability Compare Half-life (t1/2) stability_assay->compare_stability compare_function Compare Functional Response (e.g., % Uptake) functional_assay->compare_function

Comparative Experimental Workflow

Impact of Stereochemistry on Receptor Binding cluster_L L-Pyridylalanine Peptide cluster_D D-Pyridylalanine Peptide L_peptide L-Pal Peptide receptor_L Receptor L_peptide->receptor_L Correct Fit binding_L Specific Binding (High Affinity) receptor_L->binding_L D_peptide D-Pal Peptide receptor_D Receptor D_peptide->receptor_D Steric Hindrance no_binding_D No Binding (Low/No Affinity) receptor_D->no_binding_D

Stereochemistry and Receptor Interaction

Conclusion

The stereochemistry of pyridylalanine residues in a peptide sequence is a critical determinant of its biological activity. As demonstrated by the case of the somatostatin antagonist, an L- to D-amino acid substitution can lead to a complete loss of receptor binding and biological function. However, in other contexts, such as LHRH antagonists, a D-pyridylalanine may be essential for high potency. The primary advantage of incorporating D-pyridylalanine, like other D-amino acids, is the significant enhancement of enzymatic stability, which can translate to a longer in vivo half-life.

The choice between D- and L-pyridylalanine is therefore not straightforward and must be determined empirically for each new peptide therapeutic. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. A thorough understanding of the structure-activity relationships governed by stereochemistry is paramount for the successful design and development of potent and stable peptide-based drugs.

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating Fmoc-D-4-Pal-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH), into peptides is a critical strategy in modern drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, high-resolution technique for elucidating the three-dimensional structure of these modified peptides in solution, providing invaluable insights into their conformation and dynamics. This guide offers a comparative analysis of NMR spectroscopy for the structural characterization of this compound-containing peptides, alongside alternative analytical methods, supported by experimental data and detailed protocols.

Unraveling Peptide Architecture: The Power of NMR

NMR spectroscopy is a powerful tool for determining the structure of peptides in a solution state that mimics physiological conditions.[1][2] This is a significant advantage over techniques that require crystallization.[2] For peptides containing non-natural amino acids like 4-pyridylalanine, NMR can reveal crucial information about local conformation and the influence of the modification on the overall peptide fold.[3]

The structural analysis of a peptide containing this compound by NMR involves a series of experiments to gather conformational constraints. These include:

  • Chemical Shift Analysis: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and secondary structure. Deviations from random coil values can indicate the presence of α-helices, β-sheets, or turns.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOEs provide through-space distance constraints between protons that are close in space (< 5 Å), which is fundamental for determining the peptide's three-dimensional fold.[1]

  • J-Coupling Constant Analysis: Three-bond J-coupling constants (e.g., ³J_HNα) are related to dihedral angles (φ) and provide information about the backbone conformation.[4]

A Glimpse into Experimental Data

Table 1: Representative ¹H NMR Chemical Shift Data for a Hypothetical Peptide Containing D-4-Pyridylalanine

ResidueHN (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Ala8.254.351.40 (CH₃)
Gly8.503.98, 3.85
D-4-Pal 7.95 4.60 3.20, 3.10 8.55 (Hδ), 7.30 (Hε)
Leu8.104.401.70, 1.600.95, 0.90 (CH₃)

Table 2: Key Nuclear Overhauser Effect (NOE) Correlations

NOE TypeCorrelationImplied Proximity
SequentialHα(i) - HN(i+1)Defines amino acid sequence
Medium-rangeHN(i) - HN(i+2)Suggests turn or helical structure
Medium-rangeHα(i) - Hβ(i+3)Indicates specific turn types
Long-rangeHα(D-4-Pal) - Hδ(Leu)Defines tertiary fold

Table 3: Typical ³J_HNα Coupling Constants and Corresponding Dihedral Angles

Residue³J_HNα (Hz)Estimated φ Angle (degrees)
Ala7.5-120 to -140
Gly5.0, 8.0Multiple conformations
D-4-Pal8.5-100 to -120
Leu8.0-110 to -130

Experimental Workflow for NMR Structural Analysis

The process of determining the solution structure of a peptide containing this compound using NMR follows a well-defined workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification sample_dissolution Dissolution in Deuterated Solvent peptide_synthesis->sample_dissolution oneD_NMR 1D ¹H NMR sample_dissolution->oneD_NMR twoD_NMR 2D NMR (COSY, TOCSY, NOESY) oneD_NMR->twoD_NMR resonance_assignment Resonance Assignment twoD_NMR->resonance_assignment constraint_extraction NOE & J-coupling Constraints resonance_assignment->constraint_extraction structure_calculation Structure Calculation (e.g., CYANA, Xplor-NIH) constraint_extraction->structure_calculation structure_validation Ensemble Validation (e.g., PROCHECK) structure_calculation->structure_validation

Caption: Workflow for NMR structure determination of a modified peptide.

Detailed Experimental Protocol

1. Peptide Synthesis and Sample Preparation:

  • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • The purified peptide (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a final concentration of 1-5 mM.[1]

  • The pH of the sample is adjusted, and a reference standard (e.g., DSS or TSP) is added.

2. NMR Data Acquisition:

  • A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

  • 1D ¹H NMR: To check sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations. A series of mixing times may be used to build up NOE curves.[1]

  • 2D COSY (Correlation Spectroscopy): To identify through-bond proton-proton correlations, which aids in resonance assignment and extraction of J-coupling constants.[1]

3. Data Processing and Resonance Assignment:

  • The NMR data is processed using software such as TopSpin or NMRPipe.

  • Resonances are assigned to specific protons in the peptide sequence using the TOCSY and NOESY spectra to walk through the peptide backbone.

4. Structure Calculation and Validation:

  • NOE-derived distance restraints and dihedral angle restraints from J-coupling constants are used as input for structure calculation programs like CYANA, Xplor-NIH, or CNS.[3]

  • An ensemble of low-energy structures is generated.

  • The quality of the final structures is assessed using validation software like PROCHECK, which evaluates stereochemical parameters.

Comparison with Alternative Techniques

While NMR is a powerful tool, other techniques can provide complementary or alternative structural information.

Table 4: Comparison of Structural Analysis Techniques for Peptides

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy High-resolution 3D structure in solution, dynamicsAtomic resolution, physiological-like conditions, information on dynamicsRequires larger amounts of soluble sample, size limitations
X-ray Crystallography High-resolution 3D structure in solid stateAtomic resolution, no size limitationRequires well-ordered crystals, crystal packing can influence conformation
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet)Requires small amount of sample, rapid analysisLow resolution, no atomic-level detail
Mass Spectrometry (MS) Molecular weight, sequence, some conformational information (HDX-MS)High sensitivity, can analyze complex mixturesIndirect structural information, gas-phase structure may differ from solution
Logical Relationship of Techniques

The choice of analytical technique often depends on the specific research question and the properties of the peptide.

technique_selection cluster_high_res High-Resolution Structure cluster_low_res Low-Resolution/Screening start Structural Analysis Goal nmr NMR Spectroscopy start->nmr Solution State Dynamics xray X-ray Crystallography start->xray Solid State cd Circular Dichroism start->cd Secondary Structure ms Mass Spectrometry start->ms Sequence/Conformation nmr->xray Complementary nmr->cd Validation ms->nmr Preliminary Analysis

Caption: Decision tree for selecting a peptide structural analysis technique.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their rapid degradation by endogenous enzymes, leading to short in vivo half-lives and limited clinical efficacy. A key strategy to overcome this challenge is the incorporation of non-canonical amino acids, such as D-amino acids, into the peptide sequence. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing the unnatural amino acid D-pyridylalanine versus their native L-amino acid counterparts and other modifications. This analysis is supported by experimental data from various studies and detailed methodologies for assessing peptide stability.

The Stereochemical Shield: Why D-Amino Acids Confer Stability

Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts. They have evolved to specifically recognize and bind to substrates composed of L-amino acids, the natural building blocks of proteins. The incorporation of a D-amino acid, such as D-pyridylalanine, introduces a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site. This steric hindrance dramatically reduces the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulation time.

Quantitative Comparison of Enzymatic Stability

While direct head-to-head quantitative data for D-pyridylalanine versus L-pyridylalanine in the same peptide backbone is limited in publicly available literature, the principle of enhanced stability through D-amino acid substitution is well-established. The following tables summarize findings from various studies that demonstrate the significant increase in stability when an L-amino acid is replaced with a D-amino acid. This data serves as a strong indicator of the expected stability enhancement for peptides containing D-pyridylalanine.

Table 1: Comparative Stability of Peptides with D-Amino Acid Substitutions in Plasma/Serum

Peptide/AnalogueKey ModificationAssay MatrixHalf-life (t½)Fold Increase in StabilityReference(s)
Native L-peptideAll L-amino acidsHuman SerumMinutes-[1][2]
Octreotide (Somatostatin analogue)Contains D-Phenylalanine and D-TryptophanIn vivo~1.5 hours>30x vs. Somatostatin[1]
GnRH AnalogueD-Lysine at position 6In vivo55 ± 11 min-[3]
[D-Lys6]-GnRH-LinkerD-Lysine at position 6 + LinkerHuman Serum>85% remaining at 2h-[3]
Apelin-17 Analogue3-Cyclohexyl-L-alanine substitutionHuman Plasma23.1 hours~14x vs. native[4]
Cationic Antimicrobial Peptide (L-form)All L-amino acidsFetal Calf SerumSusceptible to degradation-[5]
Cationic Antimicrobial Peptide (D-form)Partial or full D-amino acid substitutionFetal Calf SerumHighly stable-[5]

Table 2: Stability of Modified Peptides Against Specific Proteases

Peptide/AnalogueKey ModificationEnzymeStability OutcomeReference(s)
Cationic Antimicrobial Peptide (L-form)All L-amino acidsTrypsinSusceptible to degradation[5]
Cationic Antimicrobial Peptide (D-form)Partial or full D-amino acid substitutionTrypsinHighly stable[5]
Myostatin Inhibitory Peptide (MIPE-1686)Modified sequenceAminopeptidase N, Chymotrypsin C, Trypsin 3Stable[6]

Experimental Protocols

Assessing the enzymatic stability of a peptide is a critical step in its preclinical development. The following is a detailed methodology for a typical in vitro peptide stability assay.

In Vitro Peptide Stability Assay in Human Plasma/Serum

Objective: To determine the rate of degradation and the half-life (t½) of a peptide in a biological matrix like human plasma or serum.

Materials:

  • Test peptide (e.g., containing D-pyridylalanine)

  • Control peptide (e.g., containing L-pyridylalanine or unmodified)

  • Pooled human plasma or serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitating solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile (ACN) with 1% formic acid)

  • Internal standard (a stable, non-interfering peptide)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in a suitable solvent (e.g., sterile water or a minimal amount of DMSO followed by dilution with water).

  • Incubation: a. Pre-warm an aliquot of human plasma or serum to 37°C. b. Spike the plasma/serum with the peptide stock solution to a final concentration of ~10 µM. Also, add the internal standard. c. Gently mix and immediately take the "time zero" (t=0) sample. d. Incubate the remaining mixture at 37°C.

  • Time-Point Sampling: a. Withdraw aliquots of the peptide-plasma mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). b. Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the cold quenching/precipitating solution.

  • Protein Precipitation: a. Vortex the quenched samples and incubate on ice for at least 10 minutes to allow for protein precipitation. b. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: a. Carefully collect the supernatant containing the intact peptide and any degradation products. b. Analyze the supernatant using a validated RP-HPLC or LC-MS method to quantify the amount of remaining intact peptide.

  • Data Analysis: a. Plot the percentage of intact peptide remaining (relative to the t=0 sample) against time. b. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Enzymatic_Degradation_Pathway cluster_L_Peptide L-Pyridylalanine Peptide cluster_D_Peptide D-Pyridylalanine Peptide L_Peptide L-Pal Peptide Protease_L Protease L_Peptide->Protease_L Susceptible Binding_L Active Site Binding Protease_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Fragments_L Degradation Products Cleavage_L->Fragments_L D_Peptide D-Pal Peptide Protease_D Protease D_Peptide->Protease_D Resistant No_Binding_D Steric Hindrance (No Binding) Protease_D->No_Binding_D Stable_Peptide_D Intact Peptide No_Binding_D->Stable_Peptide_D

Caption: Mechanism of protease resistance by D-pyridylalanine substitution.

Peptide_Stability_Workflow node_style_step node_style_step node_style_sample node_style_sample node_style_analysis node_style_analysis node_style_result node_style_result Start Prepare Peptide Stock (D-Pal & L-Pal versions) Incubate Incubate with Human Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Stop Reaction & Precipitate Proteins Sample->Quench Supernatant Collect Supernatant Quench->Supernatant Analyze Analyze by HPLC/LC-MS Supernatant->Analyze Data Plot % Intact Peptide vs. Time Analyze->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Experimental workflow for in vitro peptide stability assay.

Conclusion

The incorporation of D-pyridylalanine into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. By introducing a stereochemical barrier that prevents recognition by proteases, D-amino acid substitution can significantly increase a peptide's half-life in biological fluids. This improved stability is a critical factor in the development of peptide-based therapeutics with enhanced pharmacokinetic profiles and greater clinical potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate more robust and effective peptide drug candidates.

References

A Comparative Guide to Fmoc-D-4-Pal-OH and Other Unnatural Amino Acids in Peptide Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the therapeutic properties of peptide-based drugs. By moving beyond the canonical 20 proteinogenic amino acids, researchers can fine-tune parameters such as stability, receptor affinity, and pharmacokinetic profiles. This guide provides a detailed comparison of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH), a pyridyl-substituted D-amino acid, with other classes of unnatural amino acids, supported by experimental methodologies to enable data-driven decisions in peptide design and synthesis.

Introduction to this compound

This compound is a derivative of the amino acid alanine, featuring a pyridyl ring on its side chain and the D-configuration at its alpha-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The unique structural features of this compound impart specific and desirable characteristics to peptides:

  • D-Stereochemistry: The D-configuration provides steric hindrance that significantly increases resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can substantially prolong the in-vivo half-life of a peptide therapeutic.[1][2][3]

  • Pyridyl Side Chain: The 4-pyridyl group is an aromatic and hydrophilic moiety. Its incorporation can enhance the aqueous solubility of peptides, a critical factor for bioavailability and formulation.[4] The nitrogen atom in the pyridyl ring can also participate in hydrogen bonding and metal coordination, potentially influencing receptor binding and peptide conformation.

Performance Comparison of Unnatural Amino Acids

While direct side-by-side quantitative data from a single study comparing a wide range of unnatural amino acids is not always available, we can establish a framework for comparison based on key performance indicators in peptide synthesis and the resulting peptide's properties. The following tables outline the parameters for such a comparison, with the understanding that these values would be generated using the experimental protocols detailed later in this guide.

Physicochemical and Synthetic Performance
Unnatural Amino Acid ClassExamplePredicted Coupling EfficiencyPredicted Impact on SolubilityKey Advantages
D-Pyridylalanines This compound High Increases Enhanced stability and solubility.
L-PyridylalaninesFmoc-L-4-Pal-OHHighIncreasesEnhanced solubility with native stereochemistry.
D-Aromatic Amino AcidsFmoc-D-Phe-OHHighNeutralEnhanced stability, mimics natural aromatic interactions.
N-Methylated Amino AcidsFmoc-N-Me-Ala-OHModerateVariesInduces conformational constraints, improves membrane permeability.
β-Amino AcidsFmoc-β-Ala-OHHighVariesCreates unique backbone structures, protease resistance.
Fluorinated Amino AcidsFmoc-L-Phe(4-F)-OHHighIncreases LipophilicityCan enhance binding affinity through new interactions.
Impact on Peptide Biological Properties
Unnatural Amino Acid ClassExamplePredicted Enzymatic StabilityPotential Impact on Receptor BindingCommon Applications
D-Pyridylalanines This compound High Can alter affinity/selectivity Metabolic diseases (e.g., glucagon analogues), antimicrobials.
L-PyridylalaninesFmoc-L-4-Pal-OHLowCan enhance affinityImproving solubility of bioactive peptides.
D-Aromatic Amino AcidsFmoc-D-Phe-OHHighCan alter affinity/selectivityOpioid peptides, enzyme inhibitors.
N-Methylated Amino AcidsFmoc-N-Me-Ala-OHHighCan enhance affinity by pre-organizationCyclic peptides, cell-penetrating peptides.
β-Amino AcidsFmoc-β-Ala-OHHighCan mimic or disrupt natural recognitionPeptidomimetics, foldamers.
Fluorinated Amino AcidsFmoc-L-Phe(4-F)-OHLowCan enhance affinityProbing protein-protein interactions, enzyme inhibitors.

Experimental Protocols

To facilitate a direct comparison in your own research, the following are detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model peptide incorporating an unnatural amino acid using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and other UAAs for comparison)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Solubility Assay

This protocol provides a method to quantitatively assess the solubility of different peptides.

Materials:

  • Lyophilized peptides

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for highly hydrophobic peptides)

  • Spectrophotometer or HPLC

Procedure:

  • Add a small, known amount of lyophilized peptide to a microcentrifuge tube.

  • Add a defined volume of PBS (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the tube for 2 minutes.

  • Sonicate for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Measure the peptide concentration in the supernatant using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or by HPLC with a standard curve.

  • Solubility is expressed as the measured concentration in the supernatant.

In Vitro Enzymatic Stability Assay

This protocol assesses the stability of peptides in the presence of proteases, such as those found in human plasma.

Materials:

  • Lyophilized peptides

  • Human plasma

  • Acetonitrile

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution into human plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile.

  • Centrifuge at high speed to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Visualizing Workflows and Pathways

To better understand the context in which this compound is utilized, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis SPPS SPPS Cleavage Cleavage SPPS->Cleavage Purification (HPLC) Purification (HPLC) Cleavage->Purification (HPLC) Solubility Assay Solubility Assay Purification (HPLC)->Solubility Assay Stability Assay Stability Assay Purification (HPLC)->Stability Assay Activity Assay Activity Assay Purification (HPLC)->Activity Assay

Workflow for peptide synthesis and analysis.

A key application of pyridylalanine-containing peptides is in the development of glucagon analogues for the treatment of metabolic diseases. The glucagon receptor signaling pathway is a critical target in this context.

glucagon_signaling Glucagon Analogue Glucagon Analogue Glucagon Receptor (GPCR) Glucagon Receptor (GPCR) Glucagon Analogue->Glucagon Receptor (GPCR) binds G Protein G Protein Glucagon Receptor (GPCR)->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response phosphorylates targets leading to

References

A Comparative Guide to Validating Peptide Synthesis Success: The Case of Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a target peptide is a critical first step. The incorporation of unnatural amino acids, such as D-4-Pyridylalanine (D-4-Pal), using Fmoc-D-4-Pal-OH, can introduce unique functionalities. However, it also necessitates rigorous validation to confirm the fidelity of the synthesis. This guide provides an objective comparison of standard analytical techniques for validating the synthesis of a peptide containing D-4-Pal against a standard peptide, supported by detailed experimental protocols and data interpretation.

The validation of synthetic peptides primarily relies on a suite of analytical methods to confirm the correct sequence, purity, and quantity of the desired product. The introduction of a non-standard amino acid like D-4-Pal, with its basic pyridyl side chain, may influence the behavior of the peptide during analysis, making a direct comparison to a standard peptide essential for accurate characterization.

Core Analytical Techniques for Peptide Validation

The three pillars of peptide validation are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for compositional verification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides.[1] It separates the target peptide from impurities based on hydrophobicity.

Comparison of Analytical Profiles:

A key difference expected when analyzing a peptide containing D-4-Pal compared to a standard peptide (e.g., with Phenylalanine) is the retention time. The pyridyl group of D-4-Pal is more polar than the phenyl group of Phenylalanine, which will typically lead to a shorter retention time on a C18 column under standard acidic mobile phase conditions.

ParameterStandard Peptide (e.g., with Phe)D-4-Pal Containing PeptideRationale
Expected Retention Time LongerShorterThe pyridyl group of D-4-Pal is more polar than the phenyl group of Phe, leading to weaker interaction with the non-polar stationary phase.
Peak Shape Typically sharp and symmetricalMay exhibit tailing without sufficient ion-pairing agentsThe basic nature of the pyridyl side chain can interact with residual silanols on the silica-based column, causing peak tailing.
Potential Impurities Deletion sequences, truncated sequences, diastereomers.Deletion sequences, truncated sequences, diastereomers, and potentially side-products related to the pyridyl nitrogen.The fundamental types of impurities are similar and arise from the solid-phase peptide synthesis (SPPS) process itself.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide, which provides strong evidence for its identity.[2][3] Electrospray ionization (ESI) is commonly coupled with LC (LC-MS) for peptide analysis.

Comparative Data:

The primary difference in the mass spectra will be the molecular weight of the peptide. The monoisotopic mass of a D-4-Pal residue is different from that of a standard aromatic amino acid like Phenylalanine.

ParameterStandard Peptide (e.g., with Phe)D-4-Pal Containing PeptideRationale
Expected Molecular Weight Based on the sum of standard amino acid residue masses.Reflects the incorporation of the D-4-Pal residue (C8H8N2O).The molecular formula of the incorporated amino acid directly determines the peptide's mass.
Charge State Distribution Predictable based on the number of basic residues (e.g., Lys, Arg, His, N-terminus).May show a slightly higher propensity for protonation due to the basic pyridyl nitrogen, potentially shifting the charge state distribution.The additional basic site on the D-4-Pal side chain can acquire a proton during ESI.
Fragmentation (MS/MS) Produces characteristic b- and y-ion series for sequence confirmation.Will also produce b- and y-ions, with the mass of the D-4-Pal residue accounted for in the fragment ions. The pyridyl ring itself is a stable fragment.Tandem MS will confirm the sequence by breaking the peptide backbone at predictable locations.
Amino Acid Analysis (AAA)

Amino acid analysis is used to determine the amino acid composition of the purified peptide, providing quantitative evidence of its makeup.[4][5] This technique involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.

Comparative Data:

ParameterStandard Peptide (e.g., with Phe)D-4-Pal Containing PeptideRationale
Amino Acid Composition Will show the expected molar ratios of the standard amino acids in the sequence.Will show the expected molar ratios of the standard amino acids, plus a peak corresponding to D-4-Pyridylalanine.AAA directly measures the quantity of each amino acid present in the hydrolyzed sample.
Quantification The total peptide quantity can be accurately determined from the known amino acid composition.Accurate quantification requires a calibrated standard for D-4-Pyridylalanine.The response factor for non-standard amino acids in the detection method may differ from that of standard amino acids.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Materials:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the peptide solution.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the absorbance at 214 nm and 280 nm.

  • Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

Materials:

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 1-5 µL of the peptide solution.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.

  • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 400-2000.

  • For MS/MS analysis, select the most abundant precursor ions for fragmentation.

Protocol 3: Amino Acid Analysis (AAA)

Instrumentation: An amino acid analyzer or an HPLC system with a pre-column derivatization setup and a fluorescence or UV detector.

Materials:

  • 6 M Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • Amino acid standards, including a D-4-Pyridylalanine standard

Procedure:

  • Place a known quantity of the lyophilized peptide into a hydrolysis tube.

  • Add 6 M HCl and seal the tube under vacuum.

  • Hydrolyze the peptide at 110°C for 24 hours.

  • Remove the HCl by evaporation.

  • Reconstitute the dried hydrolysate in a suitable buffer.

  • Derivatize an aliquot of the hydrolysate and the amino acid standards.

  • Analyze the derivatized samples by HPLC, separating the amino acids.

  • Quantify each amino acid by comparing its peak area to that of the corresponding standard.

Visualizing the Workflow and Logic

G cluster_0 Peptide Synthesis Validation Workflow Start Crude Synthetic Peptide HPLC RP-HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS Purity Purity > 95%? HPLC->Purity CorrectMass Correct Molecular Weight? LCMS->CorrectMass AAA Amino Acid Analysis CorrectComp Correct Amino Acid Composition? AAA->CorrectComp Purity->CorrectMass Yes Purification Further Purification Purity->Purification No CorrectMass->AAA Yes Failure Synthesis Failed CorrectMass->Failure No Success Synthesis Validated CorrectComp->Success Yes CorrectComp->Failure No Purification->Start

Caption: Workflow for the validation of synthetic peptide success.

G cluster_1 Logical Framework for Peptide Identity Confirmation Correct_Mass Correct Molecular Weight (from MS) Confirmed_Identity Peptide Identity Confirmed Correct_Mass->Confirmed_Identity Correct_Composition Correct Amino Acid Composition (from AAA) Correct_Composition->Confirmed_Identity Correct_Sequence Correct Sequence (from MS/MS) Correct_Sequence->Confirmed_Identity

Caption: Key evidence for confirming peptide identity.

By employing this multi-faceted analytical approach and understanding the potential variations introduced by unnatural amino acids like D-4-Pyridylalanine, researchers can confidently validate the success of their peptide synthesis and proceed with their downstream applications.

References

Probing Peptide Conformation: The Impact of D-Pyridylalanine Incorporation Explored by Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides is fundamental to understanding their biological function and optimizing their therapeutic potential. Circular dichroism (CD) spectroscopy stands as a powerful and accessible technique for rapidly assessing the secondary structure of peptides in solution. This guide provides a comparative analysis of how the incorporation of the non-native amino acid D-pyridylalanine (D-Pal) influences peptide conformation, with a focus on data obtained from CD spectroscopy.

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy in peptide drug design to enhance proteolytic stability and modulate biological activity. D-pyridylalanine, with its aromatic pyridyl side chain, introduces unique steric and electronic properties that can significantly impact the conformational landscape of a peptide backbone. CD spectroscopy, by measuring the differential absorption of left- and right-circularly polarized light, provides distinct spectral signatures for different secondary structures such as α-helices, β-sheets, β-turns, and random coils.

Conformational Insights from Gonadotropin-Releasing Hormone (GnRH) Antagonists

A prominent class of peptides where D-pyridylalanine plays a critical role is in the development of potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. These antagonists are instrumental in various therapeutic applications, including in vitro fertilization protocols and the treatment of hormone-dependent cancers. The strategic incorporation of D-amino acids, including D-3-pyridylalanine (D-3-Pal), at specific positions in the GnRH sequence is crucial for their antagonistic activity.

While detailed comparative CD spectral data for a peptide and its D-Pal substituted analog is not extensively available in publicly accessible literature, the established principles of CD spectroscopy and findings from related studies on D-amino acid containing peptides allow for a strong inferential understanding. The introduction of a D-amino acid into a peptide sequence composed of L-amino acids often disrupts the formation of canonical right-handed α-helices and can induce turns or more disordered structures.

Comparative Analysis of Peptide Conformations

To illustrate the expected impact of D-Pal incorporation, we can conceptualize a comparative study of three peptide analogs:

  • Parent Peptide: A native sequence predicted to have a defined secondary structure.

  • L-Pal Peptide: The parent peptide with a substitution of an amino acid with L-pyridylalanine.

  • D-Pal Peptide: The parent peptide with the same substitution but with D-pyridylalanine.

The following table summarizes the anticipated and observed characteristics from CD spectroscopy for such a comparative analysis.

Peptide AnalogExpected Predominant ConformationCharacteristic CD Maxima/Minima (nm)Interpretation of Conformational Change
Parent L-Peptide (e.g., Helical) α-helixNegative bands at ~222 nm and ~208 nm; Positive band at ~192 nmBaseline conformation for comparison.
L-Pal Containing Peptide Potentially altered α-helix or mixed conformationShifts in position and/or intensity of helical bandsThe bulky aromatic side chain of L-Pal may slightly perturb the helical structure.
D-Pal Containing Peptide β-turn or disordered structureWeak or no distinct helical signals; potentially a negative band near 200 nm (random coil) or features indicative of a β-turn.The D-amino acid disrupts the right-handed helical propensity, favoring a turn or a more flexible conformation. This is often a key structural feature for the biological activity of GnRH antagonists.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, comparable CD spectral data.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The respective Fmoc-protected L- and D-pyridylalanine residues are incorporated at the desired position in the sequence.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The purified peptides are characterized by mass spectrometry to confirm their identity.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Lyophilized peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.

    • The peptide concentration is accurately determined, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis. A typical concentration range for CD measurements is 0.1-0.2 mg/mL.

  • Instrument Parameters:

    • Spectropolarimeter: A calibrated spectropolarimeter is used for all measurements.

    • Cuvette: A quartz cuvette with a path length of 1 mm is typically used.

    • Wavelength Range: Spectra are recorded in the far-UV region, typically from 190 to 260 nm.

    • Bandwidth: A bandwidth of 1.0 nm is commonly used.

    • Scan Speed: A scan speed of 50 nm/min with a response time of 1 second is appropriate.

    • Data Pitch: Data is collected at 0.5 nm intervals.

    • Averaging: To improve the signal-to-noise ratio, 3-5 scans are averaged for each sample.

    • Temperature: The temperature is maintained at a constant value, typically 25 °C, using a Peltier temperature controller.

  • Data Processing:

    • A buffer baseline spectrum is recorded and subtracted from each peptide spectrum.

    • The observed ellipticity (in millidegrees) is converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

Visualizing the Workflow

The general workflow for investigating the conformational impact of D-Pal substitution using CD spectroscopy can be visualized as follows:

G cluster_0 Peptide Preparation cluster_1 Conformational Analysis cluster_2 Interpretation Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep CD_Measurement CD Spectroscopy SamplePrep->CD_Measurement DataAnalysis Data Processing & Analysis CD_Measurement->DataAnalysis Structure Secondary Structure Determination DataAnalysis->Structure Comparison Comparative Analysis Structure->Comparison

A Comparative Guide to Coupling Reagents for Fmoc-D-4-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH), into peptide sequences is a critical strategy in modern drug discovery for enhancing potency, stability, and receptor affinity. The bulky and sterically hindered nature of the 4-pyridyl side chain, however, presents a challenge for efficient peptide bond formation. The choice of coupling reagent is therefore paramount to the success of the synthesis, directly impacting yield, purity, and the stereochemical integrity of the final peptide.

Core Concepts in Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid of an incoming Fmoc-amino acid, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. The ideal coupling reagent facilitates this reaction with high efficiency and minimal side reactions.

Key Signaling Pathway in Peptide Bond Formation

Peptide_Bond_Formation Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound N-terminal Amine Resin_Amine->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation using a coupling reagent.

Comparison of Coupling Reagents

The selection of a coupling reagent for this compound should be guided by a balance of reactivity, cost, and the potential for side reactions, particularly racemization. The following table summarizes the performance of four commonly used coupling reagents.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighVery LowHighly efficient, especially for hindered couplings; fast reaction times.[1][2][3]Higher cost; potential for guanidinylation of the N-terminus if used in excess.[3]
HBTU Aminium/Uronium SaltHighLowWidely used and effective for standard couplings; cost-effective.[4]Less reactive than HATU for difficult sequences; potential for guanidinylation.
TBTU Aminium/Uronium SaltHighLowSimilar in reactivity to HBTU; byproducts are generally soluble.Can be less effective than HATU for highly hindered residues.
COMU Aminium/Uronium SaltVery HighVery LowComparable or superior efficiency to HATU; safer (non-explosive byproducts); less allergenic potential.[1][5][6]Higher cost than HBTU/TBTU; can be less effective than HBTU/HCTU on polystyrene resins.[6]

Note: The data presented is a qualitative summary based on general performance with sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using different coupling reagents. These protocols can be adapted for automated synthesizers.

Experimental Workflow for a Single Coupling Cycle

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_wash Washing Deprotection Treat resin with 20% piperidine in DMF Wash1 Wash with DMF Deprotection->Wash1 Preactivation Pre-activate this compound with coupling reagent and base Wash1->Preactivation Coupling Add activated amino acid to resin Preactivation->Coupling Reaction Agitate for specified time Coupling->Reaction Wash2 Wash with DMF Reaction->Wash2 Kaiser_Test Kaiser Test (optional) Wash2->Kaiser_Test

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the desired amino acid or peptide sequence. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling with HBTU/TBTU

This protocol provides a cost-effective option for the incorporation of this compound.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HBTU or TBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-4 hours. A double coupling may be necessary to ensure complete reaction.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling with COMU

This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and COMU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[5]

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Potential Side Reactions and Mitigation

Racemization

Racemization at the α-carbon of the activated amino acid is a significant side reaction that can lead to diastereomeric impurities. While the urethane-based Fmoc protecting group generally suppresses racemization, the choice of coupling reagent and base is crucial.

Racemization_Mechanism Activated_Ester Activated Ester Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate Deprotonation (Base) Racemized_Ester Racemized Activated Ester Oxazolone->Racemized_Ester Enolate->Oxazolone Reprotonation

References

Assessing the Impact of D-Amino Acid Insertion on Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of L-amino acids with their D-enantiomers is a widely employed strategy in peptide-based drug discovery to enhance proteolytic stability and prolong in vivo half-life. However, the impact of this stereochemical modification on receptor binding affinity is a critical consideration that can dictate the therapeutic potential of the resulting peptide analog. This guide provides a comparative analysis of the effects of D-amino acid insertion on receptor binding, supported by experimental data, detailed methodologies for key binding assays, and visualizations of relevant signaling pathways and experimental workflows.

The Dichotomy of D-Amino Acid Substitution: Enhanced Stability vs. Altered Affinity

Introducing D-amino acids into a peptide sequence can have varying effects on its interaction with a target receptor. While the primary goal is often to increase resistance to degradation by proteases, which preferentially recognize L-amino acids, the stereochemical change can significantly alter the peptide's three-dimensional structure. This can lead to a range of outcomes in receptor binding, from a significant decrease in affinity to, in some cases, an unexpected increase or a switch in receptor selectivity. The outcome is highly dependent on the specific peptide, the position of the substitution, and the topology of the receptor's binding pocket.

Comparative Analysis of Receptor Binding Affinity

The following tables summarize quantitative data from various studies, comparing the receptor binding affinities of native L-peptides with their D-amino acid-substituted analogs. Binding affinity is a measure of the strength of the interaction between a ligand (peptide) and its receptor, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values for these parameters indicate higher binding affinity or potency.

Peptide/AnalogReceptorBinding Affinity MetricL-Peptide ValueD-Amino Acid Analog ValueFold Change in Affinity/PotencyReference
GLP-1 GLP-1REC5059.6 nM2.2 µM~37-fold decrease in potency--INVALID-LINK--
GLP-1 (Glu9)GLP-1RBinding Affinity--33-fold decrease--INVALID-LINK--
GLP-1 (Glu9)GLP-1RPotency--130-fold decrease--INVALID-LINK--
PTH(1-11) Analog PTH1RBiological ActivityHighSame order of magnitudeComparable--INVALID-LINK--
IL-15 Antagonist (P8) IL-15RαInhibitory Effect--5-fold increase--INVALID-LINK--
β-Casomorphin Analog µ-Opioid ReceptorBinding Affinity-Very HighIncrease--INVALID-LINK--
Bradykinin Antagonist B2 ReceptorpKi-9.62---INVALID-LINK--
Somatostatin Analog SSTR2Binding Affinity-HighHigh--INVALID-LINK--

Experimental Protocols for Assessing Receptor Binding

Accurate assessment of receptor binding is paramount in understanding the impact of D-amino acid substitution. The following are detailed methodologies for three standard biophysical techniques used to quantify these interactions.

Radioligand Binding Assay (Competitive)

This technique measures the ability of a test compound (the D-amino acid peptide) to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide).

  • Unlabeled L-peptide and D-amino acid-substituted peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides (L- and D-analogs).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the receptor-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified receptor and peptide solutions (L- and D-analogs).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Immobilization: Covalently immobilize the purified receptor onto the sensor chip surface via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the peptide analyte (both L- and D-analogs) over the immobilized receptor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound peptide.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument.

  • Purified receptor and peptide solutions (L- and D-analogs) in identical, degassed buffer.

Procedure:

  • Sample Preparation: Load the purified receptor into the sample cell and the peptide solution (L- or D-analog) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the receptor-containing cell.

  • Heat Measurement: The instrument measures the minute heat changes (exothermic or endothermic) that occur with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of peptide to receptor. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Molecular Context

To better understand the implications of altered receptor binding, it is crucial to consider the downstream signaling pathways and the experimental process.

Experimental_Workflow Experimental Workflow for Comparing L- and D-Peptide Receptor Binding cluster_synthesis Peptide Synthesis cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Comparison L_Peptide L-Peptide Synthesis Radioligand Radioligand Binding Assay L_Peptide->Radioligand SPR Surface Plasmon Resonance L_Peptide->SPR ITC Isothermal Titration Calorimetry L_Peptide->ITC D_Peptide D-Peptide Analog Synthesis D_Peptide->Radioligand D_Peptide->SPR D_Peptide->ITC Ki_Kd Determine Ki, Kd Radioligand->Ki_Kd Kinetics Determine ka, kd SPR->Kinetics Thermo Determine ΔH, ΔS ITC->Thermo Comparison Comparative Analysis of L- vs D-Analog Binding Ki_Kd->Comparison Kinetics->Ki_Kd Thermo->Comparison GPCR_Signaling Canonical GPCR Signaling Pathway Ligand Peptide Ligand (L- or D-Analog) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream Cytokine_Signaling Cytokine Receptor Signaling (e.g., JAK-STAT) Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor Binding Antagonist Peptide Antagonist (L- or D-Analog) Antagonist->Receptor Binding Inhibition JAK JAK Kinases Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation

A Comparative Guide to Fmoc-D-4-Pal-OH and Fmoc-D-3-Pal-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance potency, modulate receptor selectivity, and improve pharmacokinetic profiles. Among these, pyridylalanines (Pal) have emerged as valuable building blocks due to their unique aromatic and hydrophilic properties. This guide provides an objective comparison of two isomeric forms, Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) and Fmoc-D-3-pyridylalanine (Fmoc-D-3-Pal-OH), offering insights into their differential effects on peptide performance, supported by experimental data.

Structural and Physicochemical Properties

This compound and Fmoc-D-3-Pal-OH are structural isomers, differing only in the position of the nitrogen atom within the pyridine ring. This subtle structural variation significantly influences the electronic distribution and polarity of the side chain, which in turn can affect a peptide's interaction with its biological target and its overall physicochemical properties.

PropertyThis compoundFmoc-D-3-Pal-OH
Chemical Structure Pyridine nitrogen at position 4Pyridine nitrogen at position 3
Molecular Formula C₂₃H₂₀N₂O₄C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol 388.42 g/mol
Hydrophilicity Generally considered more hydrophilic than 3-Pal[1][2]The polar nature of 3-Pal contributes to its hydrophilicity and may enhance interactions with specific transporters[1]

Performance in Peptide Design: A Comparative Analysis

The choice between incorporating D-4-Pal or D-3-Pal into a peptide sequence can have profound consequences for its biological activity and pharmacokinetic profile. The differential positioning of the pyridine nitrogen leads to distinct structure-activity relationships (SAR), as evidenced by studies on various peptide families.

Case Study 1: Somatostatin Receptor Antagonists

A study by Bon et al. (2025) provides a direct comparison of pyridylalanine isomers in a somatostatin receptor subtype 2 (SST₂) antagonist (a DOTA-conjugated LM3 analogue). The results highlight the nuanced effects of the nitrogen's position on receptor binding and in vivo behavior.

Table 1: Comparison of Pal Isomers in a Somatostatin Antagonist [1][2]

Parameter[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3
Receptor Binding Affinity (K D, nM) 0.11 ± 0.010.15 ± 0.01
Hydrophilicity (logD) -2.6 ± 0.1-2.5 ± 0.1
Kidney Uptake (in vivo) HighMarkedly high with prolonged retention[1]

These data indicate that while both isomers maintain high receptor affinity, the 4-Pal derivative shows a slightly better binding affinity. Conversely, the 3-Pal analogue exhibits a more pronounced and prolonged uptake in the kidneys, a phenomenon attributed to its unique electronic properties enhancing interactions with renal transporters.[1]

Case Study 2: Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists

Early work on LHRH (also known as GnRH) antagonists by Folkers et al. (1983) provided some of the first insights into the differential activities of D-pyridylalanine isomers. Their research demonstrated a clear preference for D-3-Pal over D-4-Pal at a specific position for achieving maximal biological effect.

Table 2: Ovulation Inhibition by LHRH Antagonists with D-Pal Isomers [3]

LHRH Analogue StructureBiological Activity (Inhibition of Ovulation)
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHSuperior to the D-4-Pal analogue
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-4-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHLess effective than the D-3-Pal analogue

This study underscores that the optimal choice between D-3-Pal and D-4-Pal is highly dependent on the specific peptide and its target receptor.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of peptides containing Fmoc-D-pyridylalanine derivatives.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis is employed for the assembly of pyridylalanine-containing peptides.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-D-Pal-OH + Activator) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Chain Elongation Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for a competitive radioligand binding assay.

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and a series of dilutions of the unlabeled test peptides (containing either D-4-Pal or D-3-Pal).

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard).

  • Separation: Terminate the binding reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway Illustration

The incorporation of D-4-Pal or D-3-Pal can modulate a peptide's ability to activate or inhibit specific signaling pathways. For instance, in the case of somatostatin analogues, the goal is to modulate the G-protein coupled receptor (GPCR) signaling cascade initiated by the somatostatin receptor.

Somatostatin Receptor Signaling Pathway

SSTR_Signaling cluster_membrane Cell Membrane SSTR SST Receptor G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Ligand Somatostatin Analogue (with D-3-Pal or D-4-Pal) Ligand->SSTR Downstream Downstream Effects (e.g., ↓ Hormone Secretion) cAMP->Downstream

Caption: Simplified somatostatin receptor signaling pathway.

Conclusion

The selection between this compound and Fmoc-D-3-Pal-OH is a critical decision in peptide design that should be guided by the specific therapeutic goal.

  • This compound may be favored in scenarios where maximizing receptor binding affinity is the primary objective, as suggested by the somatostatin antagonist data. Its higher hydrophilicity could also be advantageous for improving the solubility of certain peptides.

  • Fmoc-D-3-Pal-OH presents a more complex profile. While it may offer slightly lower binding affinity in some contexts, its unique electronic properties can lead to distinct and potentially beneficial in vivo distribution profiles, such as the prolonged kidney retention observed in the somatostatin study. In other cases, like the LHRH antagonists, it has been shown to be the superior isomer for biological activity.

Ultimately, the choice is not a matter of inherent superiority but of strategic design. Researchers and drug developers should consider synthesizing and evaluating peptides containing both isomers to empirically determine which one provides the optimal balance of potency, selectivity, and pharmacokinetic properties for their specific application. This comparative approach will unlock the full potential of pyridylalanine incorporation in the development of next-generation peptide therapeutics.

References

A Researcher's Guide to Cleavage Cocktails for D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing D-amino acids is a critical technique for enhancing stability and modulating biological activity. The final cleavage of the peptide from the solid support resin is a crucial step that significantly impacts the yield and purity of the final product. The choice of cleavage cocktail—a mixture of a strong acid and various scavengers—is paramount to success, particularly when dealing with the unique stereochemistry of D-amino acids. This guide provides an objective comparative analysis of commonly used cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the optimal cleavage strategy.

Comparative Analysis of Cleavage Cocktails

The primary role of a cleavage cocktail is to remove the peptide from the resin and deprotect the amino acid side chains. This process, typically driven by trifluoroacetic acid (TFA), generates reactive carbocations that can lead to undesired side reactions. Scavengers are added to the cocktail to quench these reactive species. The selection of the appropriate cocktail depends on the peptide sequence, particularly the presence of sensitive residues. While the fundamental principles of cleavage are the same for L- and D-amino acids, the stereochemistry of D-amino acids can influence susceptibility to certain side reactions, most notably racemization.

Below is a summary of common cleavage cocktails and their recommended applications.

Cleavage CocktailComposition (v/v/w)Key Scavengers & Their RolesRecommended Use & Considerations for D-Amino Acid Peptides
TFA / TIS / H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OTIS: Efficiently scavenges carbocations, particularly from trityl protecting groups.[1][2] H₂O: Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.[2]Suitable for many peptides without highly sensitive residues. For D-amino acid peptides, this simple cocktail may be sufficient if the sequence does not contain residues prone to oxidation or alkylation. The risk of racemization during cleavage is generally low but should be assessed.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol: Scavenges carbocations and is thought to offer protection to Tyr and Trp residues.[3][4] Thioanisole: A soft nucleophile that protects Met and Trp.[2][4] EDT: Protects Cys and Trp from alkylation.[4][5]A robust, "universal" cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][4] The strong scavenger combination can help minimize side reactions that could be exacerbated by the potentially altered reactivity of D-amino acid side chains. However, it is highly odorous.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol: Carbocation scavenger. TIS: Effective scavenger for trityl groups.A less odorous alternative to Reagent K, particularly useful for peptides with trityl-protected residues.[3] It may not be sufficient to prevent the oxidation of methionine.[3] For D-amino acid peptides, it's a good general-purpose choice when strong thiol scavengers are not required.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideAmmonium Iodide & DMS: Specifically designed to prevent methionine oxidation.[6]Primarily used for methionine-containing peptides to prevent sulfoxide formation.[6] If a D-amino acid peptide also contains methionine, this cocktail can significantly improve purity.[6]
MSA-based Cleavage 2% Methanesulfonic acid (MSA), 2.5% TIS, 95.5% Formic AcidTIS: Carbocation scavenger.An environmentally friendlier alternative to TFA.[7] It has been shown to provide high cleavage yields and purity comparable to TFA for various peptides.[7] However, formylation of Ser and Thr can be a side reaction, which requires a subsequent deformylation step.[7] Its performance with a wide range of D-amino acid-containing peptides is an area for further investigation.

Quantitative Performance Data

Direct comparative studies on a single D-amino acid-containing peptide with multiple cleavage cocktails are limited in the public literature. However, data from studies on L-amino acid peptides with sensitive residues provide valuable insights into the efficacy of different scavenger combinations.

Table 2: Prevention of Methionine Oxidation Peptide Sequence: A model pentadecapeptide containing one methionine and two cysteine residues.

Cleavage Cocktail% Methionine Sulfoxide in Crude PeptideReference
Reagent K15-55%[6]
Reagent R15-55%[6]
Reagent B15-55%[6]
Reagent H 0% [6]

Table 3: Cleavage Yield and Purity with TFA vs. MSA Peptide Sequence: H-YKKFL-NH₂

Cleavage MethodCleavage YieldPurityReference
TFA Cocktail->99%[7]
MSA Cocktail 95% 98% [7]

Experimental Protocols

Adherence to a well-defined protocol is crucial for reproducible and high-quality peptide cleavage. Below are detailed methodologies for common cleavage procedures.

Protocol 1: General TFA Cleavage (TFA/TIS/H₂O)

1. Resin Preparation:

  • Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual Dimethylformamide (DMF).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage Cocktail Preparation (Prepare Fresh):

  • In a fume hood, carefully prepare the cleavage cocktail by mixing TFA (95%), TIS (2.5%), and deionized water (2.5%). For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of water.

3. Cleavage Reaction:

  • Add the freshly prepared cleavage cocktail to the resin (a general guideline is 10-20 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

1. Resin Preparation:

  • Follow the same procedure as in Protocol 1.

2. Cleavage Cocktail Preparation (Prepare Fresh):

  • In a fume hood, carefully mix TFA (82.5%), Phenol (5% w/v), H₂O (5%), Thioanisole (5%), and EDT (2.5%). For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 g), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).

3. Cleavage Reaction:

  • Suspend the dried peptide-resin in Reagent K (10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.

4. Peptide Precipitation and Isolation:

  • Follow step 4 from Protocol 1.

Potential Side Reactions and Considerations for D-Amino Acids

While the cleavage cocktails are designed to minimize side reactions, several issues can still arise. For D-amino acid peptides, the primary concern is the preservation of stereochemical integrity.

  • Racemization: The conversion of a D-amino acid to its L-enantiomer can occur, although it is more commonly associated with the coupling steps in SPPS rather than the final TFA cleavage.[8][9] The highly acidic conditions of cleavage are generally not conducive to the base-catalyzed mechanisms that typically cause racemization of activated amino acids during coupling.[9] However, for certain amino acids or under harsh cleavage conditions (prolonged time, high temperature), the possibility of some degree of racemization cannot be entirely excluded. It is crucial to use high-purity, enantiomerically pure D-amino acid building blocks from the start.

  • Alkylation: Nucleophilic side chains of residues like Trp, Met, Cys, and Tyr can be alkylated by carbocations generated during cleavage. The use of appropriate scavengers is essential to prevent this. There is no strong evidence to suggest that D-amino acids are inherently more or less susceptible to alkylation than their L-counterparts, but the choice of scavenger should always be guided by the peptide's composition.

  • Oxidation: Methionine can be oxidized to its sulfoxide.[6] For peptides containing D-Met, using a specialized cocktail like Reagent H is advisable.

Visualizing the Process

To better understand the experimental workflow and the logic behind scavenger selection, the following diagrams are provided.

Cleavage_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Dry Dry Resin Swell->Dry Cleavage Add Cleavage Cocktail Dry->Cleavage React Agitate (2-3 hours) Cleavage->React Filter Filter React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Wash Wash with Cold Ether Precipitate->Wash DryPeptide Dry Crude Peptide Wash->DryPeptide

General workflow for peptide cleavage from solid-phase resin.

Scavenger_Selection cluster_Peptide Peptide Contains Sensitive Residues? cluster_Scavengers Select Appropriate Scavengers Trp Trp EDT EDT Trp->EDT prevents alkylation Thioanisole Thioanisole Trp->Thioanisole protects Met Met Met->Thioanisole protects DMS_NH4I DMS / NH4I Met->DMS_NH4I prevents oxidation Cys Cys Cys->EDT protects Tyr Tyr Phenol Phenol Tyr->Phenol protects Arg_Pbf Arg(Pbf) TIS TIS Arg_Pbf->TIS scavenges Pbf cations

Logical relationships for selecting scavengers based on sensitive amino acid residues.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-D-4-Pal-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-D-4-Pal-OH (Nα-9-fluorenylmethoxycarbonyl-D-4-pyridylalanine), ensuring the safety of personnel and adherence to regulatory standards. While some safety data sheets may indicate no known OSHA hazards for this specific compound, it is best practice to handle all chemical reagents with a high degree of caution and to manage their disposal as potentially hazardous waste.[1]

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[2][3]
Respiratory Protection NIOSH-approved N95 dust mask.To prevent inhalation of powder during handling.[2][4]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.[2][3][4]
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.[2]

In the event of a small spill, carefully transfer the material into a designated waste container, avoiding dust generation.[3] For larger spills, use a shovel for containment and transfer.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste.[2][4] Under no circumstances should these materials be disposed of down the drain or in regular solid waste containers.[4][5]

Protocol 1: Disposal of Solid this compound Waste

This protocol is applicable to unused, expired, or contaminated solid this compound.

  • Segregation: Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.[5]

  • Containment: Place all solid waste into a designated, compatible, and sealable hazardous waste container.[4] The container should be kept closed when not in use.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound".[5] Include any other identifiers required by your institution's waste management program.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.[5]

  • Professional Disposal: Arrange for the collection of the waste by a licensed and qualified hazardous waste disposal company.[3]

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol applies to solutions containing this compound, such as those from synthesis or analytical procedures.

  • Segregation: Collect liquid waste containing this compound in a separate, dedicated container.[5] Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Containment: Use a chemically resistant and sealable container for liquid waste.[5]

  • Labeling: Label the container clearly with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound in Dimethylformamide").

  • Storage: Store the sealed liquid waste container in a designated area, following all institutional guidelines for the storage of chemical waste.

  • Professional Disposal: Ensure disposal through your institution's certified chemical waste disposal program, adhering to all local, state, and federal regulations.[5]

Disposal of Contaminated Materials

Any materials that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items must be collected and disposed of as solid hazardous waste, following the same procedure as for the chemical itself.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions from experiments) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste professional_disposal Dispose via Certified Hazardous Waste Program store_waste->professional_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-D-4-Pal-OH is paramount to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, a key component in solid-phase peptide synthesis (SPPS).

While specific hazard data for this compound is not extensively documented, it should be handled with the care afforded to all potentially hazardous chemicals. General safety protocols for Fmoc-protected amino acids recommend avoiding inhalation, and skin and eye contact.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution or large-scale reactions.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the compound.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.

  • Ensure the product is correctly labeled.[1]

  • For long-term storage, keep the lyophilized powder at 2-8°C in a tightly sealed, desiccated container, protected from light.

2. Preparation and Weighing:

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.

  • Conduct all weighing and initial dilutions in a certified chemical fume hood to minimize inhalation risk.[2]

  • Avoid the formation of dust and aerosols.[3]

3. Use in Solid-Phase Peptide Synthesis (SPPS):

  • This compound is utilized in the iterative process of peptide chain elongation.[2]

  • The handling of all reagents and solvents, such as DMF, piperidine for Fmoc deprotection, and TFA for cleavage, should be done in a well-ventilated fume hood with appropriate PPE.[2]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Wash off with soap and plenty of water.[3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. This compound and associated materials should be treated as chemical waste and not be disposed of down the drain or in regular trash.[1]

Waste TypeDisposal Procedure
Solid Waste Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
Liquid Waste Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1]
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Final Disposal All waste must be disposed of through the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for ensuring safety at each step.

Fmoc_D_4_Pal_OH_Handling_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal prep_start Receiving and Storage weighing Weighing and Dilution prep_start->weighing Equilibrate to RT synthesis Solid-Phase Peptide Synthesis (SPPS) weighing->synthesis Transfer to Reaction Vessel solid_waste Solid Waste Collection synthesis->solid_waste Contaminated Materials liquid_waste Liquid Waste Collection synthesis->liquid_waste Reaction Solutions final_disposal EHS Disposal solid_waste->final_disposal liquid_waste->final_disposal

General experimental workflow for handling this compound.

PPE_Selection_Logic start Handling this compound is_powder Is the material a powder? start->is_powder is_solution Is it in solution? is_powder->is_solution No wear_respirator Wear Respirator/Dust Mask is_powder->wear_respirator Yes splash_risk Risk of splashing? is_solution->splash_risk wear_goggles Wear Safety Goggles splash_risk->wear_goggles No wear_face_shield Wear Face Shield splash_risk->wear_face_shield Yes wear_respirator->wear_goggles wear_gloves Wear Nitrile Gloves wear_goggles->wear_gloves wear_lab_coat Wear Lab Coat wear_gloves->wear_lab_coat wear_face_shield->wear_gloves

PPE selection logic for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.